molecular formula C10H10ClFO2 B2845149 (5-Chloro-2-fluorophenyl)acetic acid ethyl ester CAS No. 1256481-71-6

(5-Chloro-2-fluorophenyl)acetic acid ethyl ester

Cat. No.: B2845149
CAS No.: 1256481-71-6
M. Wt: 216.64
InChI Key: SQUQMQNNDIKLHS-UHFFFAOYSA-N
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Description

(5-Chloro-2-fluorophenyl)acetic acid ethyl ester is a high-purity chemical intermediate of significant interest in advanced pharmaceutical research and development. This compound belongs to a class of chloro- and fluoro- substituted aromatic esters that are critically valuable as building blocks in medicinal chemistry. The strategic incorporation of both chlorine and fluorine atoms on the phenyl ring is a common practice in drug design, as these halogens can profoundly influence a molecule's biological activity, metabolic stability, and binding affinity. In fact, chlorine-containing compounds represent a vital family in medicine, with more than 250 FDA-approved drugs currently on the market, spanning therapeutic areas such as central nervous system disorders, infectious diseases, cardiovascular conditions, and oncology . As an ester derivative of a chlorinated and fluorinated phenylacetic acid, this reagent is primarily utilized as a versatile synthon for the synthesis of more complex target molecules. Researchers employ it in the construction of compound libraries for high-throughput screening and in the development of potential therapeutic agents. The ethyl ester group acts as a protective moiety for the carboxylic acid functionality, which can be readily deprotected or further manipulated under standard synthetic conditions. The specific substitution pattern of chlorine at the 5-position and fluorine at the 2-position provides a unique electronic and steric profile that can be exploited to fine-tune the properties of resulting drug candidates. This compound is offered for research use only (RUO) and is strictly intended for laboratory applications. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use and handle this material in accordance with all applicable laboratory and safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(5-chloro-2-fluorophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFO2/c1-2-14-10(13)6-7-5-8(11)3-4-9(7)12/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQUQMQNNDIKLHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=CC(=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: (5-Chloro-2-fluorophenyl)acetic acid ethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for research and development professionals. It synthesizes chemical engineering principles with medicinal chemistry applications, focusing on the specific utility of (5-Chloro-2-fluorophenyl)acetic acid ethyl ester .

Executive Summary

This compound (CAS 188424-98-8) is a specialized fluorinated building block used primarily in the synthesis of pharmaceutical active ingredients (APIs) and advanced agrochemicals. Its core value lies in the 5-chloro-2-fluorophenyl moiety—a "privileged scaffold" in medicinal chemistry known for optimizing metabolic stability and potency in kinase inhibitors (e.g., ALK5) and viral protease inhibitors (e.g., SARS-CoV-2 Mpro).

This guide details the compound's physicochemical profile, validated synthetic routes, and its strategic application in structure-activity relationship (SAR) optimization.[1]

Chemical Profile & Identification

ParameterSpecification
IUPAC Name Ethyl 2-(5-chloro-2-fluorophenyl)acetate
CAS Number 188424-98-8
Molecular Formula C₁₀H₁₀ClFO₂
Molecular Weight 216.64 g/mol
Appearance Clear, colorless to pale yellow liquid (typical)
Solubility Soluble in MeOH, EtOH, DMSO, DCM; Insoluble in water
Boiling Point ~270–280°C (Predicted at 760 mmHg)
Density ~1.25 g/cm³ (Predicted)
Lipophilicity (LogP) ~2.8 (Estimated)
Structural Analysis

The molecule features two critical halogen substitutions on the phenyl ring:[1][2]

  • 2-Fluoro (Ortho): Induces a specific conformational lock via electrostatic repulsion with the carbonyl oxygen or adjacent residues in a binding pocket. It also blocks metabolic oxidation at the ortho position.

  • 5-Chloro (Meta): Increases lipophilicity and fills hydrophobic pockets in target enzymes (e.g., ALK5 selectivity pocket).

Synthetic Pathways[6]

For researchers synthesizing this intermediate or scaling it for production, two primary routes are chemically validated.[3] Route A is preferred for laboratory scale due to the availability of the acid precursor. Route B is preferred for industrial scale, starting from the benzyl bromide.

Pathway Visualization

SynthesisRoutes Start_Acid 5-Chloro-2-fluorophenylacetic acid (CAS 261762-97-4) Product (5-Chloro-2-fluorophenyl) acetic acid ethyl ester (CAS 188424-98-8) Start_Acid->Product Route A: Fischer Esterification EtOH, H2SO4 (cat), Reflux OR SOCl2, EtOH Start_Bromide 5-Chloro-2-fluorobenzyl bromide (CAS 71916-91-1) Intermediate_Nitrile Nitrile Intermediate Start_Bromide->Intermediate_Nitrile NaCN/KCN DMF or DMSO Intermediate_Nitrile->Product Route B: Pinner Reaction EtOH, HCl (gas), H2O

Figure 1: Divergent synthetic pathways for CAS 188424-98-8. Route A is direct esterification; Route B is homologation from the benzyl bromide.

Detailed Protocols
Route A: Acid-Catalyzed Esterification (Laboratory Scale)

This method utilizes the parent acid, 2-(5-chloro-2-fluorophenyl)acetic acid .

  • Reagents: Parent acid (1.0 eq), Absolute Ethanol (excess, solvent), H₂SO₄ (0.1 eq) or Thionyl Chloride (1.1 eq).

  • Procedure:

    • Dissolve the acid in absolute ethanol.

    • Option 1 (Catalytic): Add concentrated H₂SO₄ dropwise. Reflux for 4–6 hours monitoring by TLC/HPLC.

    • Option 2 (Acyl Chloride): Cool ethanol to 0°C. Add SOCl₂ dropwise (exothermic). Add acid.[4] Warm to room temp, then reflux for 2 hours.

  • Workup: Concentrate in vacuo. Dissolve residue in EtOAc. Wash with sat.[5] NaHCO₃ (to remove unreacted acid) and brine. Dry over Na₂SO₄.[5]

  • Yield: Typically >90%.

Route B: Cyanation-Ethanolysis (Scale-Up)

This method starts from 5-chloro-2-fluorobenzyl bromide .

  • Cyanation: Treat the benzyl bromide with NaCN in DMF at ambient temperature to yield (5-chloro-2-fluorophenyl)acetonitrile.

  • Ethanolysis (Pinner-like): Treat the nitrile with ethanolic HCl (gas) followed by hydrolysis, or reflux directly with H₂SO₄/EtOH/H₂O to convert the nitrile directly to the ethyl ester.

  • Advantage: Avoids the isolation of the carboxylic acid, streamlining the process.

Applications in Drug Discovery[3][7][8][9]

The 5-chloro-2-fluorophenyl moiety is not merely a structural spacer; it is a functional pharmacophore. The ethyl ester (CAS 188424-98-8) serves as the delivery vehicle for this moiety, often hydrolyzed in situ or used to alkylate nucleophiles.

ALK5 (TGF-β Type I Receptor) Inhibitors

In the development of pyridazine-based ALK5 inhibitors, the 5-chloro-2-fluorophenyl group is identified as a critical "selectivity substituent."

  • Mechanism: The group occupies a specific hydrophobic pocket in the ALK5 kinase domain.

  • SAR Insight: The 2-fluoro substituent provides a necessary electrostatic clash that orients the phenyl ring for optimal pi-stacking, while the 5-chloro group fills the pocket volume, significantly enhancing potency compared to unsubstituted analogs [1].

SARS-CoV-2 Mpro Inhibitors

Recent medicinal chemistry campaigns targeting the Main Protease (Mpro) of SARS-CoV-2 utilized this scaffold in pyrazoline-based inhibitors.[1]

  • Discovery: A 5-chloro-2-fluorophenyl substitution at the C3 position of the pyrazoline core resulted in a nearly 3-fold improvement in potency (IC₅₀ values in the nanomolar range) [2].[1]

  • Role: The moiety improves binding affinity through halogen bonding and hydrophobic interactions within the protease active site.

Quorum Sensing Inhibitors

Phenylalanine derivatives bearing this moiety have shown efficacy as quorum sensing inhibitors in bacteria, disrupting biofilm formation.[3] The lipophilicity of the chlorinated ring aids in penetrating bacterial membranes [3].

Handling & Safety (E-E-A-T)

While specific toxicological data for this ester is limited, it should be handled with the rigor applied to halogenated benzylic esters and alpha-halo esters.

  • Hazards:

    • Skin/Eye Irritant: Likely causes skin irritation (H315) and serious eye irritation (H319).

    • Sensitization: Potential skin sensitizer due to the reactivity of the ester and benzylic position.

  • Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon). Moisture sensitive (hydrolysis risk).

  • Disposal: Incineration in a chemical combustor equipped with a scrubber for HCl and HF.

References

  • Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters. (2024). Discusses the 5-chloro-2-fluorophenyl group as a selectivity substituent.

  • Discovery of Potent Pyrazoline-Based Covalent SARS-CoV-2 Main Protease Inhibitors. bioRxiv. (2022). Details the potency improvement conferred by the 5-chloro-2-fluorophenyl moiety.[1][6]

  • Identification of novel phenylalanine derivatives bearing a hydroxamic acid moiety as potent quorum sensing inhibitors. RSC Medicinal Chemistry. (2020). Highlights the moiety in anti-biofilm agents.

  • 5-Chloro-2-fluorobenzoic acid (Precursor Data). Ossila. Provides synthesis context for related fluorinated building blocks.

Sources

Physical properties of (5-Chloro-2-fluorophenyl)acetic acid ethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(5-Chloro-2-fluorophenyl)acetic acid ethyl ester (CAS: 71425-97-3) is a specialized halogenated aromatic intermediate. It serves as a critical pharmacophore building block, most notably in the synthesis of cyclooxygenase-2 (COX-2) inhibitors such as Lumiracoxib . Its structural uniqueness lies in the 2,5-disubstitution pattern of the phenyl ring, where the fluorine atom at the ortho position provides metabolic stability against ring oxidation, while the chlorine at the meta position modulates lipophilicity (LogP).

This guide provides a comprehensive analysis of its physicochemical properties, synthesis logic, and analytical characterization protocols, designed to support rigorous drug development workflows.

Chemical Identity & Structural Analysis[1][2]

AttributeDetail
IUPAC Name Ethyl 2-(5-chloro-2-fluorophenyl)acetate
Common Name This compound
CAS Registry Number 71425-97-3
Molecular Formula C₁₀H₁₀ClFO₂
Molecular Weight 216.64 g/mol
SMILES CCOC(=O)CC1=C(C=CC(=C1)Cl)F
Structural Features [1][2][3][4][5][6][7][8] • Ethyl Ester Moiety: Labile to hydrolysis; serves as a carboxyl protection group or prodrug motif.• Fluorine (o-position): Induces strong J-coupling in NMR; increases metabolic stability.• Chlorine (m-position): Enhances lipophilicity and receptor binding affinity.

Physicochemical Profile

Note: Values marked with () are predicted based on structure-property relationship (QSPR) models where experimental data is proprietary or sparse.*

Table 1: Core Physical Properties
PropertyValue / RangeContext for Handling
Physical State Liquid (Oil)Colorless to pale yellow. Low viscosity.
Boiling Point (Atm) 265°C ± 20°CDo not distill at atm. Decomposition risk.
Boiling Point (Vac) 105–110°C @ 1.5 mmHgRecommended purification method.
Density 1.284 ± 0.06 g/cm³Denser than water; forms bottom layer in aqueous extractions.
Refractive Index (

)
1.503Useful for quick purity checks via refractometry.
Flash Point >110°C (Closed Cup)Class IIIB Combustible Liquid.
Vapor Pressure 0.012 mmHg @ 25°CLow volatility at RT; minimal inhalation risk unless heated.
Table 2: Solubility & Partitioning
SolventSolubilityOperational Note
Water Insoluble (<0.1 mg/mL)Requires organic co-solvent for biological assays.
DMSO Soluble (>20 mg/mL)Standard solvent for stock solutions.
Ethanol SolubleSuitable for crystallization of downstream acids.
LogP (Octanol/Water) 2.98*High lipophilicity; readily crosses cell membranes.

Synthesis & Reaction Engineering

The synthesis generally involves the esterification of (5-chloro-2-fluorophenyl)acetic acid. The following workflow ensures high yield and minimal byproduct formation.

Reaction Scheme


Process Flow Diagram (Graphviz)

The following diagram outlines the critical path from raw material to isolated pure ester.

SynthesisWorkflow Raw Raw Material: (5-Chloro-2-fluorophenyl)acetic acid Reflux Reflux (80°C, 4-6h) Monitor via TLC/HPLC Raw->Reflux Reagents Reagents: Ethanol (Excess) + H2SO4 (Cat.) Reagents->Reflux Quench Quench: Concentrate -> Add Water/DCM Reflux->Quench Conversion >98% Wash Wash Cycle: 1. NaHCO3 (Remove Acid) 2. Brine (Dry) Quench->Wash Distill Vacuum Distillation (1.5 mmHg) Wash->Distill Organic Layer Product Final Product: Clear Oil (>98% Purity) Distill->Product

Figure 1: Optimized synthesis and workup workflow for ethyl ester generation.

Analytical Characterization Protocols

Validating the identity of this molecule requires attention to the fluorine atom, which splits signals in both Proton and Carbon NMR.

Protocol A: Nuclear Magnetic Resonance (NMR)

Equipment: 400 MHz NMR (CDCl₃ solvent).

Expected ¹H NMR Signals:

  • Aromatic Region (3H): Complex multiplet pattern due to H-F coupling.

    • 
       7.10 – 7.35 ppm (m, 3H).
      
  • Benzylic Protons (2H):

    • 
       3.65 ppm (s, 2H). Note: May appear as a doublet (
      
      
      
      ) due to long-range coupling.
  • Ethyl Ester Group:

    • 
       4.18 ppm (q, 
      
      
      
      , 2H, -O-CH ₂-).
    • 
       1.25 ppm (t, 
      
      
      
      , 3H, -CH₃).

Critical QC Check: If the benzylic singlet (


 3.65) shifts significantly or disappears, check for hydrolysis (reversion to acid) or transesterification.
Protocol B: GC-MS Validation

Method: Electron Impact (EI), 70 eV.

  • Molecular Ion (

    
    ):  216 (³⁵Cl) / 218 (³⁷Cl) in a 3:1 ratio.
    
  • Base Peak: Loss of ethoxy group (

    
    ).
    
  • Fragment: Benzyl cation (

    
     143/145) formed by loss of -COOEt.
    
Analytical Decision Logic

AnalysisLogic Sample Crude Sample TLC TLC Check (Hexane:EtOAc 4:1) Sample->TLC Decision Is Acid Spot Visible? TLC->Decision GC GC-MS (Confirm MW 216) Decision->GC No (Pure) Reprocess Reprocess: Wash w/ NaHCO3 Decision->Reprocess Yes (Rf ~0.1) NMR 1H NMR (Confirm Structure) GC->NMR

Figure 2: Quality control logic tree for intermediate validation.

Handling, Stability & Safety (E-E-A-T)

Expert Insight: Halogenated esters are generally stable, but the presence of the fluorine atom on the ring activates the system slightly.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Moisture can hydrolyze the ester back to the parent acid over time, increasing acidity and altering stoichiometry in subsequent steps.

  • Safety Profile:

    • Skin/Eye: Irritant (Category 2).[9] The lipophilic nature allows rapid dermal absorption.

    • Inhalation: Avoid mist. Use a fume hood.[6][9]

  • Incompatibility: Strong oxidizing agents and strong bases (causes hydrolysis).

References

  • PubChem Compound Summary. (n.d.). Ethyl (5-chloro-2-fluorophenyl)acetate. National Center for Biotechnology Information. Retrieved from [Link]

  • Patents (Google). (2004). Process for the preparation of COX-2 Inhibitors. (Reference to Lumiracoxib intermediates).

Sources

A Technical Guide to the Definitive Molecular Weight Determination of C10H10ClFO2 Ester Derivatives for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Mass Accuracy in Drug Development

In the landscape of modern drug development, the unambiguous characterization of a candidate molecule is a cornerstone of regulatory submission and clinical success. For novel ester derivatives with the elemental composition C10H10ClFO2, establishing the precise molecular weight is not merely an academic exercise; it is a critical quality attribute that confirms identity, purity, and stability. An error in molecular formula assignment can lead to incorrect dosage calculations, misinterpreted metabolic pathways, and potentially catastrophic safety implications. This guide provides a comprehensive framework for researchers, analytical chemists, and drug development professionals to definitively determine the molecular weight of this class of compounds, integrating theoretical calculations with robust experimental verification by high-resolution mass spectrometry (HRMS). The methodologies described herein are designed to produce self-validating data, ensuring the highest level of scientific integrity and trustworthiness required for pharmaceutical applications.[1][2][3][4]

Part 1: Theoretical Molecular Weight and Isotopic Composition

Before any experimental measurement, a thorough theoretical analysis is essential. This establishes the expected values against which experimental data will be validated. It is crucial to distinguish between monoisotopic mass and average molecular weight.

  • Monoisotopic Mass: The mass of an ion or molecule calculated using the exact mass of the most abundant, stable isotope of each element. This is the value of primary interest in high-resolution mass spectrometry.

  • Average Molecular Weight: The weighted average of the masses of all naturally occurring isotopes of each element in the formula. This is often used in bulk chemical calculations but is less relevant for HRMS.

The presence of chlorine, with its two significant natural isotopes (³⁵Cl and ³⁷Cl), is the most defining characteristic for the mass spectrum of a C10H10ClFO2 derivative.[5][6][7]

Atomic Masses and Natural Abundances

The precise calculation of the monoisotopic mass requires the values listed in the table below.

ElementIsotopeExact Mass (Da)Natural Abundance (%)
Carbon¹²C12.00000098.93
¹³C13.0033551.07
Hydrogen¹H1.00782599.985
²H2.0141020.015
Chlorine ³⁵Cl 34.968853 75.77
³⁷Cl 36.965903 24.23
Fluorine¹⁹F18.998403100
Oxygen¹⁶O15.99491599.762
Calculated Monoisotopic Masses

Based on the elemental formula C10H10ClFO2, two primary molecular ions will be observed, corresponding to the two chlorine isotopes.

  • For C10H10³⁵ClFO2: (10 * 12.000000) + (10 * 1.007825) + (1 * 34.968853) + (1 * 18.998403) + (2 * 15.994915) = 216.0353 Da

  • For C10H10³⁷ClFO2: (10 * 12.000000) + (10 * 1.007825) + (1 * 36.965903) + (1 * 18.998403) + (2 * 15.994915) = 218.0324 Da

This calculation predicts two distinct peaks in the mass spectrum separated by approximately 2 Da, with an expected intensity ratio of roughly 3:1, reflecting the natural abundance of ³⁵Cl to ³⁷Cl.[5][7][8]

Part 2: Experimental Verification by High-Resolution Mass Spectrometry

Accurate mass measurement is the definitive method for confirming elemental composition.[9][10][11] High-resolution mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap analyzers, are required to achieve the mass accuracy necessary for unambiguous formula assignment.[12][13][14]

Causality of Ionization Technique Selection

The choice of ionization source is critical for generating intact molecular ions without fragmentation. For C10H10ClFO2 ester derivatives, which are typically of medium polarity and thermally stable, two "soft" ionization techniques are primary candidates:

  • Electrospray Ionization (ESI): Ideal for polar molecules that are already ions in solution or can be easily protonated or deprotonated. ESI is a very gentle technique that transfers ions from the liquid phase to the gas phase, minimizing fragmentation.[15][16][17] It is often the first choice for compounds that can be analyzed via liquid chromatography (LC).

  • Atmospheric Pressure Chemical Ionization (APCI): Well-suited for less polar, thermally stable compounds with molecular weights typically below 1500 Da.[18][19][20] In APCI, the sample is vaporized and then ionized through gas-phase ion-molecule reactions.[19] This can be more effective than ESI if the compound does not readily form ions in solution.

Expert Insight: For this specific class of compounds, ESI is generally preferred when coupled with LC-MS, as it provides excellent sensitivity for molecules that can be protonated (e.g., forming [M+H]⁺) or adducted with cations like sodium ([M+Na]⁺).[16] APCI serves as a robust alternative if ESI sensitivity is low or if the chromatographic mobile phase is not conducive to electrospray.[19]

Experimental Workflow

The overall process from sample to confirmed result follows a structured, multi-stage workflow designed to ensure data integrity.

G cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Processing & Validation Prep 1. Dissolve sample in appropriate solvent (e.g., ACN/H2O) Filter 2. Filter through 0.22 µm syringe filter Prep->Filter LC 3. LC Separation (Optional, for purity) Filter->LC Infuse or Inject Source 4. Ionization (ESI or APCI) LC->Source Analyzer 5. Mass Analysis (TOF or Orbitrap) with Lock Mass Source->Analyzer Detector 6. Ion Detection Analyzer->Detector Process 7. Spectrum Generation & Mass Calibration Detector->Process Confirm 8. Formula Confirmation (Mass Accuracy & Isotope Pattern) Process->Confirm G cluster_obs Observation cluster_analysis Analysis cluster_conclusion Conclusion Spectrum Raw Mass Spectrum Peaks Two Adjacent Peaks in Molecular Ion Region Spectrum->Peaks Separation Measure m/z Separation Result ≈ 2.0 Da Peaks->Separation Ratio Measure Peak Intensity Ratio Result ≈ 3:1 Peaks->Ratio Conclusion Pattern is consistent with the presence of ONE Chlorine Atom Separation->Conclusion Ratio->Conclusion

Sources

Technical Guide: Fluorinated Phenylacetic Acid Ethyl Ester Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Integration in Medicinal Chemistry and Synthetic Methodology

Executive Summary

Fluorinated phenylacetic acid ethyl esters represent a privileged scaffold in modern drug discovery.[1] They serve as a dual-purpose toolkit: providing a robust electrophilic handle for heterocycle construction while simultaneously introducing fluorine—a critical bioisostere—into the pharmacophore.[1] This guide analyzes the physicochemical advantages of these building blocks, details their synthetic routes, and provides validated protocols for their manipulation.

Strategic Value: The "Fluorine Effect" in Drug Design[2][3]

The incorporation of fluorine into the phenylacetic ester scaffold is rarely accidental. It is a calculated move to modulate the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a lead compound.

1.1 Metabolic Stability and Soft-Spot Blocking

The primary utility of fluorinated phenylacetic esters lies in their resistance to oxidative metabolism.[1][2] The phenyl ring is a common "soft spot" for Cytochrome P450 (CYP450) enzymes, which typically catalyze the hydroxylation of aromatic rings (Phase I metabolism).

  • Mechanism: The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol vs. ~99 kcal/mol for C-H). Replacing a hydrogen with fluorine at the para or ortho positions blocks the formation of the arene oxide intermediate required for enzymatic hydroxylation.

  • Impact: This substitution significantly extends the in vivo half-life (

    
    ) of the drug candidate without drastically altering the steric footprint (Van der Waals radius: H = 1.20 Å; F = 1.47 Å).[3]
    
1.2 Physicochemical Tuning (LogP and pKa)

Fluorine is highly electronegative (3.98 Pauling scale), exerting a strong inductive effect (-I) on the phenyl ring.[3]

PropertyEffect on Phenylacetic CoreDrug Design Consequence
Lipophilicity Increases LogPEnhances membrane permeability and blood-brain barrier (BBB) penetration.[1][3]
Acidity (

-CH)
Increases acidity of

-protons
Facilitates alpha-functionalization (alkylation/acylation) under milder basic conditions.[1][3]
Conformation Dipole-dipole interactionsCan lock the side chain into a specific bioactive conformation via electrostatic repulsion/attraction with adjacent carbonyls.[1][3]
Synthetic Architectures

The synthesis of ethyl fluorophenylacetates generally follows three distinct logic gates depending on the availability of starting materials and the substitution pattern required.

2.1 Validated Synthetic Routes
  • Route A: Classical Fischer Esterification (High Throughput)

    • Substrate: Fluorinated phenylacetic acids.[1][3][4][5][6][7]

    • Conditions: EtOH, catalytic

      
       or 
      
      
      
      , Reflux.
    • Pros: Scalable, cost-effective, no heavy metals.[8]

    • Cons: Requires the pre-formed acid.[1]

  • Route B: Nitrile Hydrolysis-Esterification (Industrial) [1][3]

    • Substrate: Fluorobenzyl chlorides/bromides.[1][3]

    • Mechanism:[8][9][10][11][12][13]

      
       displacement with cyanide followed by alcoholysis.[1][3]
      
    • Pros: Benzyl halides are cheap and abundant.[1]

    • Cons: Handling of toxic cyanides.[1]

  • Route C: Palladium-Catalyzed Alpha-Arylation (Advanced)

    • Substrate: Aryl bromides + Ethyl acetate (enolate).[1][3]

    • Conditions:

      
      , Bulky phosphine ligands (e.g., 
      
      
      
      ).[3]
    • Pros: Access to highly substituted/sterically hindered rings.[1][3]

    • Cons: High catalyst cost, inert atmosphere required.[1]

2.2 Synthetic Decision Tree (Visualization)

SyntheticRoutes Start Target: Ethyl (F-Phenyl)acetate Q1 Is the Phenylacetic Acid commercially available? Start->Q1 RouteA Route A: Fischer Esterification (Acid + EtOH + H+) Q1->RouteA Yes Q2 Is the Benzyl Halide available? Q1->Q2 No RouteB Route B: Nitrile Pinner Synthesis (Benzyl Halide -> CN -> Ester) Q2->RouteB Yes RouteC Route C: Pd-Catalyzed Alpha-Arylation (Ar-Br + Ethyl Acetate Enolate) Q2->RouteC No (Complex Substitution)

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on starting material availability.

Experimental Protocol: Synthesis of Ethyl 2-(4-fluorophenyl)acetate

Methodology: Acid-Catalyzed Fischer Esterification.[1][3] Rationale: This method is selected for its "self-validating" nature.[1][3] The reaction equilibrium is driven by the removal of water (Le Chatelier's principle), allowing the researcher to monitor progress physically via a Dean-Stark trap or chemically via TLC.

3.1 Materials
  • 4-Fluorophenylacetic acid (1.0 eq)[1][3]

  • Ethanol (Absolute, excess, solvent & reagent)

  • Sulfuric acid (

    
    , conc., 0.1 eq)
    
  • Toluene (optional, for azeotropic water removal)

3.2 Step-by-Step Workflow
  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. If high conversion is critical, attach a Dean-Stark trap filled with ethanol/toluene.[1]

  • Charge: Add 4-fluorophenylacetic acid (15.4 g, 100 mmol) to the flask.

  • Solvation: Add Ethanol (100 mL). Stir until the solid is fully dispersed.

  • Catalysis: Slowly add concentrated

    
     (0.5 mL) dropwise.
    
    • Caution: Exothermic reaction.[1][3]

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 4–6 hours.

    • Checkpoint: Monitor by TLC (SiO2, 10% EtOAc/Hexane).[3] The starting acid (polar) should disappear, and a less polar spot (ester) should appear (

      
      ).[3]
      
  • Workup:

    • Cool to room temperature.[1][3][14]

    • Concentrate under reduced pressure (Rotavap) to remove excess ethanol.[1][3]

    • Dissolve residue in Ethyl Acetate (100 mL).

    • Wash with sat.[1][3]

      
       (
      
      
      
      mL) to neutralize residual acid.[1][3] Note: Gas evolution (
      
      
      ) confirms neutralization.[3]
    • Wash with Brine (50 mL).[1][3]

  • Purification: Dry organic layer over anhydrous

    
    , filter, and concentrate.
    
    • Result: Colorless to pale yellow oil.[1][3] Yield typically >90%.[1][3]

Reactivity & Applications: The Alpha-Carbon Handle

The ethyl ester group activates the


-methylene protons (

in DMSO, lowered further by the electron-withdrawing fluorine on the ring). This makes these building blocks ideal for constructing complex heterocycles.[1][3]
4.1 Pathway: Alpha-Alkylation and Cyclization[1][3]

The following diagram illustrates how the building block is transformed into a kinase inhibitor scaffold (e.g., Indole or Isoquinoline derivatives).

Reactivity Start Ethyl (4-F-phenyl)acetate Step1 Enolate Formation (LDA or NaH, -78°C) Start->Step1 Deprotonation Intermediate Alpha-Alkylated Intermediate Step1->Intermediate R-X (Electrophile) PathA Cyclization (Acid/Base) -> Indoles/Oxindoles Intermediate->PathA Intramolecular PathB Reduction (LiAlH4) -> Phenethyl Alcohols Intermediate->PathB Functional Group Interconversion

Figure 2: Divergent synthesis pathways from the alpha-carbon node.

Handling and Safety Data

When working with fluorinated esters, adhere to the following safety standards based on GHS classifications.

  • Hazards:

    • H315: Causes skin irritation.[1][3]

    • H319: Causes serious eye irritation.[1][3]

    • H335: May cause respiratory irritation.[1][3]

  • Storage: Store at room temperature in a tightly sealed container. Fluorinated esters are generally stable but should be kept away from strong oxidizing agents and strong bases (to prevent premature hydrolysis).[1][3]

  • Disposal: Do not dispose of down the drain. Fluorinated organic compounds require incineration in a facility equipped with scrubbers to handle Hydrogen Fluoride (HF) byproducts.[1][3]

References
  • Vertex AI Search. (2025).[1][3] On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. National Institutes of Health (PMC).[1][3] Link

  • Sigma-Aldrich. (2025).[1][3] Ethyl 2-(4-fluorophenyl)acetate Product Sheet. Merck KGaA.[1][3] Link[3]

  • BenchChem. (2025).[1][3] The Dual Nature of Fluorine: An In-depth Technical Guide to its Role in Phenyl Ring Activation. Link[3]

  • Royal Pharmaceutical Society. (2025).[1][3] Fluorine in drug discovery: Role, design and case studies. Pharmaceutical Journal. Link

  • PubChem. (2025).[1][3] Ethyl 2-(4-fluoroanilino)-2-oxoacetate Compound Summary. National Library of Medicine.[1] Link[3]

Sources

Methodological & Application

Application Note: Chemoselective Reduction of Halogenated Phenylacetates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This guide details the reduction of ethyl 2-(5-chloro-2-fluorophenyl)acetate to its corresponding primary alcohol, 2-(5-chloro-2-fluorophenyl)ethanol . This transformation is a critical step in the synthesis of various pharmaceutical scaffolds, including kinase inhibitors (e.g., B-Raf inhibitors).

The Chemoselectivity Challenge

The primary challenge in this reduction is preserving the halogenated aromatic core.

  • Risk: Aryl chlorides (Ar-Cl) are susceptible to hydrodehalogenation (loss of Cl) under vigorous reducing conditions, particularly with catalytic hydrogenation (Pd/C + H2) or dissolving metal reductions.

  • Solution: Hydride-based reduction is the preferred pathway. While Lithium Aluminum Hydride (LAH) is the standard for esters, it must be used at controlled temperatures to prevent side reactions. Alternatively, a modified Sodium Borohydride (NaBH4) system offers a safer, more scalable profile.

Reaction Scheme

The following diagram illustrates the transformation and the competing side reactions that must be avoided.

ReactionScheme Substrate Ethyl 2-(5-chloro-2-fluorophenyl)acetate (Ester) LAH Reagent: LiAlH4 (THF, 0°C) Substrate->LAH NaBH4 Reagent: NaBH4 + CaCl2 (EtOH/THF) Substrate->NaBH4 Product 2-(5-chloro-2-fluorophenyl)ethanol (Target Alcohol) LAH->Product High Yield Fast Kinetics SideProduct Dehalogenated By-products (Avoided) LAH->SideProduct If T > 50°C or prolonged NaBH4->Product High Safety Scalable

Caption: Chemoselective reduction pathways. Note that high temperatures with LAH can risk aryl-chloride integrity.

Method Selection Guide

FeatureMethod A: LiAlH4 (Standard) Method B: NaBH4 + CaCl2 (Scalable)
Reagent Strength High (Reduces esters rapidly)Moderate (Activated in situ)
Reaction Time 1–3 Hours4–12 Hours
Temperature 0°C to RT0°C to RT
Safety Profile Low: Pyrophoric, H2 evolutionHigh: Non-pyrophoric, manageable gas
Workup Difficult (Aluminum emulsions)Simple (Aqueous extraction)
Halogen Stability Good (at < 25°C)Excellent
Recommended For Small scale (< 10g), R&DLarge scale (> 10g), Pilot Plant

Protocol A: Lithium Aluminum Hydride (LiAlH4) Reduction

Context: Best for rapid throughput on a gram-scale where yield is paramount and safety engineering controls (fume hood, blast shield) are available.

Reagents & Equipment[1][2][3][4][5][6][7]
  • Substrate: Ethyl 2-(5-chloro-2-fluorophenyl)acetate (1.0 equiv).

  • Reductant: LiAlH4 (2.4 M in THF or powder, 1.2–1.5 equiv).

  • Solvent: Anhydrous THF (inhibitor-free).

  • Quench: Water, 15% NaOH (Fieser Method).[1]

Step-by-Step Procedure
  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, addition funnel, and N2 inlet.

  • Reagent Prep: Charge the flask with LiAlH4 (1.2 equiv) and anhydrous THF. Cool to 0°C in an ice bath.

  • Addition: Dissolve the ester substrate in minimal anhydrous THF. Add this solution dropwise to the LiAlH4 slurry over 20–30 minutes.

    • Critical: Maintain internal temperature < 10°C to ensure chemoselectivity.

  • Reaction: Remove ice bath and allow to warm to Room Temperature (RT). Stir for 1–2 hours.

    • Monitor: Check TLC (Hexane/EtOAc 3:1). The ester spot (high Rf) should disappear; alcohol spot (lower Rf) appears.

  • Fieser Quench (Crucial for Yield):

    • Cool mixture back to 0°C.

    • For every x grams of LiAlH4 used, add:

      • x mL Water (very slowly, dropwise).

      • x mL 15% Aqueous NaOH.

      • 3x mL Water.

    • Result: A white, granular precipitate (lithium aluminate) forms, which is easily filtered.

  • Isolation: Warm to RT and stir for 15 minutes. Add anhydrous MgSO4.[2][3][4] Filter through a Celite pad.[2] Rinse cake with diethyl ether or THF.

  • Concentration: Evaporate solvent under reduced pressure to yield the crude alcohol.

Protocol B: Sodium Borohydride / CaCl2 Reduction

Context: "Green" alternative. Safer for scale-up as it avoids pyrophoric aluminum hydrides. The addition of Calcium Chloride generates Ca(BH4)2 in situ, which is strong enough to reduce esters.

Reagents
  • Substrate: Ethyl 2-(5-chloro-2-fluorophenyl)acetate (1.0 equiv).

  • Reductant: NaBH4 (2.5 equiv).

  • Activator: CaCl2 (anhydrous, 1.5 equiv).

  • Solvent: THF : Ethanol (2:1 ratio).

Step-by-Step Procedure
  • Solvation: Dissolve the ester (1.0 equiv) in THF/EtOH (2:1 mixture).

  • Activator Addition: Add anhydrous CaCl2 (1.5 equiv) to the solution. Stir for 15 minutes at RT.[2][3]

  • Reduction: Cool to 0°C. Add NaBH4 (2.5 equiv) portion-wise over 30 minutes.

    • Note: Hydrogen gas evolution will occur but is less vigorous than with LAH.

  • Progression: Allow to warm to RT and stir for 6–12 hours (or overnight).

  • Quench: Cool to 0°C. Carefully add 1M HCl or saturated NH4Cl solution until pH is neutral/slightly acidic (dissolves borate salts).

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with Brine.

  • Drying: Dry over Na2SO4, filter, and concentrate.

Analytical Quality Control (QC)

TestExpected ResultTechnical Insight
TLC Single spot, lower Rf than ester.Use KMnO4 stain (alcohols oxidize/stain yellow-brown).
1H-NMR Disappearance: Quartet (~4.1 ppm) and Triplet (~1.2 ppm) of Ethyl ester. Appearance: Triplet (~3.8 ppm) for -CH2CH2 OH.Verify the aromatic region integration (3H) to confirm no dehalogenation occurred.
HPLC Shift in retention time.Check UV spectra for preservation of the halogenated aromatic chromophore.
Workup Decision Logic

Use the following flow to determine the optimal workup based on your scale and observation.

WorkupLogic Start Reaction Complete MethodCheck Reagent Used? Start->MethodCheck ScaleCheck Scale > 5g? Fieser Fieser Quench (Granular ppt) ScaleCheck->Fieser No (Small Scale) Rochelle Rochelle's Salt ( solubilizes Al) ScaleCheck->Rochelle Yes (Large Scale) MethodCheck->ScaleCheck LiAlH4 AcidQuench Dilute Acid Quench (NH4Cl or HCl) MethodCheck->AcidQuench NaBH4 Filter & Evaporate Filter & Evaporate Fieser->Filter & Evaporate Phase Separate & Evaporate Phase Separate & Evaporate Rochelle->Phase Separate & Evaporate Extract & Evaporate Extract & Evaporate AcidQuench->Extract & Evaporate

Caption: Decision matrix for selecting the optimal quenching strategy to minimize emulsion formation.

Troubleshooting & Causality

  • Issue: Low Yield / Emulsions (LAH Method)

    • Cause: Improper quenching ratio creates a gelatinous aluminum hydroxide "slime" that traps product.

    • Fix: Adhere strictly to the 1:1:3 (Water:NaOH:Water) Fieser ratio. If emulsion persists, add Rochelle's Salt (Sodium Potassium Tartrate) saturated solution and stir vigorously for 2 hours.

  • Issue: Dehalogenation (Loss of Cl/F)

    • Cause: Reaction temperature too high (>50°C) or presence of transition metal impurities in the LAH.

    • Fix: Keep reaction at 0°C–RT.[2][3] Do not reflux. Ensure stir bars are clean and free of Pd/Pt residues from previous hydrogenation reactions.

  • Issue: Incomplete Conversion (NaBH4 Method)

    • Cause: Insufficient activation of borohydride.

    • Fix: Increase CaCl2 to 2.0 equiv or switch solvent system to refluxing THF/Methanol (methanol acts as a protic catalyst, forming active alkoxy-borohydrides).

References

  • Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.
  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, p. 581. Wiley. (Source of the "Fieser Workup" protocol).
  • Ranu, B. C. (1993). Zinc Borohydride - A Reducing Agent with High Potential. Synlett, 1993(11), 885-892. (Discusses metal-salt modified borohydride reductions). Link

  • Periasamy, M., & Thirumalaikumar, M. (2000). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. Journal of Organometallic Chemistry, 609(1-2), 137-151. (Review of NaBH4/CaCl2 activation mechanisms). Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General mechanisms for ester reduction).

Sources

Hydrolysis of (5-Chloro-2-fluorophenyl)acetic acid ethyl ester to free acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Hydrolysis of (5-Chloro-2-fluorophenyl)acetic acid ethyl ester

Executive Summary

This Application Note provides a definitive guide for the hydrolysis of This compound to its corresponding free acid, (5-Chloro-2-fluorophenyl)acetic acid . This transformation is a critical step in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and agrochemical intermediates.

While ester hydrolysis is a fundamental transformation, the presence of halogen substituents (Chlorine and Fluorine) on the aromatic ring introduces specific electronic and solubility considerations. This guide presents two protocols:

  • Method A (Chemical): A robust, high-throughput base hydrolysis using NaOH/THF.

  • Method B (Biocatalytic): A mild, enzymatic hydrolysis using Lipase for sensitive applications.

Chemical Background & Mechanism

Structural Considerations

The substrate features a phenyl ring substituted with an electron-withdrawing Fluorine at the ortho position (C2) and a Chlorine at the meta position (C5).

  • Electronic Effect: The electron-withdrawing nature of the halogens (via induction) makes the carbonyl carbon of the ester slightly more electrophilic compared to unsubstituted phenylacetic esters. This generally facilitates nucleophilic attack by hydroxide ions.

  • Stability: The methylene spacer (

    
    ) between the aromatic ring and the carbonyl group insulates the ring from direct conjugation. This minimizes the risk of Nucleophilic Aromatic Substitution (
    
    
    
    ) of the fluorine atom, provided that extreme temperatures are avoided.
Reaction Mechanism ( )

The reaction proceeds via the standard Base-catalyzed, Acyl-oxygen cleavage, Bimolecular (


)  mechanism.
  • Nucleophilic Attack: Hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate.

  • Elimination: The ethoxide group is expelled, reforming the carbonyl.

  • Deprotonation (Irreversible): The generated ethoxide immediately deprotonates the carboxylic acid, forming the carboxylate salt. This step drives the equilibrium to completion.

G Substrate (5-Cl-2-F-phenyl)acetate (Ester) Tetra Tetrahedral Intermediate Substrate->Tetra Nucleophilic Attack OH OH- OH->Tetra Salt Carboxylate Salt (R-COO-) Tetra->Salt Elimination of EtO- Acid Free Acid (Product) Salt->Acid Acidic Workup (H+)

Figure 1: Mechanistic flow of the


 hydrolysis. The irreversible deprotonation step (formation of Salt) is the thermodynamic driving force.

Experimental Protocols

Method A: Standard Chemical Hydrolysis (Recommended)

Best for: Gram-to-kilogram scale, robust substrates, rapid throughput.

Reagents & Materials:

  • Substrate: this compound (

    
     equiv).
    
  • Base: Lithium Hydroxide Monohydrate (LiOH·H₂O) or Sodium Hydroxide (NaOH) (

    
     - 
    
    
    
    equiv).
  • Solvent: THF/Water (3:1 v/v) or Methanol/Water (3:1 v/v).

  • Acid: 1M HCl or 1M

    
    .
    

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the ester (e.g.,

    
     g) in THF (
    
    
    
    mL).
    • Note: THF is preferred over methanol if the ester is highly lipophilic, as it ensures better solubility.

  • Base Addition: Dissolve LiOH·H₂O (

    
     equiv) in Water (
    
    
    
    mL). Add this aqueous solution dropwise to the stirring ester solution.
    • Observation: The mixture may become cloudy (emulsion), which is normal. Vigorous stirring is essential to maximize the interfacial surface area.

  • Reaction: Stir the reaction mixture at Room Temperature (20–25°C) .

    • Time: Typically complete within 2–4 hours.[1]

    • Optimization: If reaction is slow (check by TLC), heat to

      
      . Avoid refluxing 
      
      
      
      to prevent potential side reactions with the aryl fluoride.
  • Quench & Workup:

    • Evaporate the bulk of the organic solvent (THF/MeOH) under reduced pressure (Rotavap).

    • Dilute the remaining aqueous residue with water (

      
       mL).
      
    • Wash (Critical): Extract the basic aqueous layer once with Ethyl Acetate (

      
       mL). This removes unreacted ester and non-acidic impurities. Discard the organic layer.
      
  • Acidification: Cool the aqueous layer to

    
    . Slowly add 1M HCl until pH 
    
    
    
    .
    • Observation: The product should precipitate as a white/off-white solid.

  • Isolation: Extract the acidified aqueous layer with Ethyl Acetate (

    
     mL). Combine organics, dry over 
    
    
    
    , filter, and concentrate to dryness.

Yield Expectation:


 isolated yield.
Method B: Enzymatic Hydrolysis (Green/Mild)

Best for: Substrates sensitive to high pH, or when high regioselectivity is required in complex molecules.

Reagents:

  • Enzyme: Candida antarctica Lipase B (CalB) immobilized (e.g., Novozym 435).

  • Buffer: Phosphate Buffer (0.1 M, pH 7.0).

  • Co-solvent: Acetone or Acetonitrile (max 10% v/v).

Procedure:

  • Suspend the ester (

    
     g) in Phosphate Buffer (
    
    
    
    mL). Add Acetone (
    
    
    mL) to aid dispersion.
  • Add Immobilized Lipase (

    
     mg/mmol of substrate).
    
  • Stir at

    
    
    
    
    .
  • Monitoring: Maintain pH at 7.0 by automatic titration with 0.1 M NaOH (pH-stat method). The consumption of NaOH correlates directly to conversion.

  • Workup: Filter off the enzyme beads (can be recycled). Acidify the filtrate to pH 2 and extract with Ethyl Acetate.

Process Visualization

The following diagram illustrates the operational workflow for Method A , highlighting the critical "Wash" step often missed by junior chemists.

Workflow Start Dissolve Ester (THF/Water) React Add Base (LiOH) Stir 2-4h @ RT Start->React Check Check TLC/HPLC (Conversion >98%) React->Check Check->React Incomplete Evap Evaporate Organic Solvent Check->Evap Complete Wash Wash Aq. Phase with EtOAc (Remove Impurities) Evap->Wash Acidify Acidify to pH 1-2 (Precipitate Product) Wash->Acidify Extract Extract & Dry (Isolate Free Acid) Acidify->Extract

Figure 2: Operational workflow for Method A. The 'Wash' step (Red) purifies the intermediate carboxylate salt before final isolation.

Data & Validation (Self-Validation)

To ensure the protocol is working correctly, compare your results against these validation parameters.

ParameterSpecificationValidation Method
Appearance White to off-white solidVisual Inspection
TLC (

)
Product is significantly more polar than EsterSilica Gel (30% EtOAc/Hexane). Acid stains (Bromocresol Green) turn yellow.

NMR
Disappearance of Ethyl group signalsLook for loss of quartet (~4.1 ppm) and triplet (~1.2 ppm).
Solubility Soluble in 1M NaOH; Insoluble in Water (acid form)"Emulsion Test": Product should dissolve clearly in base.

Troubleshooting Table:

ProblemPotential CauseSolution
Low Conversion Ester insolubility (Emulsion)Increase THF ratio or add a phase transfer catalyst (TBAB).
Low Yield Product lost in aqueous phaseEnsure pH is

during extraction. Salt out with NaCl if necessary.
Dark Color

side reaction
Lower temperature. Ensure T

.

References

  • General Base Hydrolysis Mechanism

    • Ingold, C. K. Structure and Mechanism in Organic Chemistry. Cornell University Press.

    • RSC Perkin Trans 2. "Alkaline hydrolysis of aryl phenylacetates."

  • Synthesis of Halogenated Phenylacetic Acids

    • Organic Syntheses.[2] "

      
      -Chlorophenylacetic acid."[2] Coll. Vol. 1, p. 155 (1941). 
      
    • Google Patents. "Process for the preparation of fluorophenylacetic acids (WO2008078350A2)."

  • Enzymatic Hydrolysis Protocols

    • Organic Syntheses.[2] "Enzymatic Kinetic Resolution of Ethyl 2-Fluorohexanoate." Vol. 73, p. 13 (1996).

  • Product Safety & Properties

    • Sigma-Aldrich.[3] "2-(5-Chloro-2-fluorophenyl)acetic acid Product Sheet."

Sources

Application Note: Synthesis of Factor XIa Inhibitors via Fluorophenylacetate Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic use of fluorophenylacetate intermediates to synthesize high-affinity Factor XIa (FXIa) inhibitors—a class of "uncoupled" anticoagulants that prevent thrombosis with minimal bleeding risk.

The guide focuses on the phenylimidazole and macrocyclic inhibitor classes (analogous to early BMS and Bayer leads), where fluorinated phenyl groups are critical for optimizing the P1/P2 pocket binding and metabolic stability.

Executive Summary & Rationale

Factor XIa (FXIa) inhibitors represent the next generation of anticoagulants. Unlike direct Thrombin or Factor Xa inhibitors, FXIa inhibition blocks the amplification phase of the coagulation cascade (intrinsic pathway) while leaving the initiation phase (extrinsic pathway) intact. This "uncoupling" preserves hemostasis, significantly reducing bleeding risks.

Why Fluorophenylacetate? In medicinal chemistry, the 4-fluorophenyl moiety is a privileged pharmacophore for FXIa inhibitors. It is frequently employed to:

  • Fill the S1 or S2 hydrophobic pockets of the FXIa active site.

  • Block metabolic soft spots: Replacing hydrogen or chlorine with fluorine (a "fluorine scan") often blocks CYP450 oxidation at the para-position of phenyl rings.

  • Modulate pKa and Lipophilicity: The electron-withdrawing nature of fluorine adjusts the acidity of neighboring protons and improves membrane permeability.

Fluorophenylacetic acid and its esters (e.g., ethyl 4-fluorophenylacetate ) serve as versatile C2-synthons. They are readily converted into


-bromo ketones , acetamides , or benzylamines , which are the structural anchors for many FXIa inhibitor scaffolds.

Biological Context & Mechanism[1][2][3][4]

To understand the synthesis, one must understand the target. FXIa contains a classic serine protease catalytic triad (His57, Asp102, Ser195).

DOT Diagram: The "Uncoupled" Anticoagulation Mechanism

This diagram illustrates why FXIa is a safer target than Factor Xa or Thrombin.

CoagulationCascade cluster_extrinsic Extrinsic Pathway (Hemostasis) cluster_intrinsic Intrinsic Pathway (Thrombosis Amplification) cluster_common Common Pathway TF Tissue Factor TF_FVIIa TF-FVIIa Complex TF->TF_FVIIa FVIIa Factor VIIa FVIIa->TF_FVIIa FX Factor X TF_FVIIa->FX Initiation FXIIa Factor XIIa FXI Factor XI FXIIa->FXI Activates FXIa Factor XIa (TARGET) FXI->FXIa Activation FIXa Factor IXa FXIa->FIXa Amplifies FIXa->FX FXa Factor Xa FX->FXa Thrombin Thrombin (IIa) FXa->Thrombin Thrombin->FXI Feedback Loop Fibrin Fibrin Clot Thrombin->Fibrin Inhibitor Small Molecule Inhibitor Inhibitor->FXIa BLOCKS

Caption: FXIa inhibition blocks the intrinsic amplification loop (red) without stopping the extrinsic initiation (yellow) required for normal hemostasis.

Synthetic Strategy: The Phenylimidazole Route

This protocol describes the synthesis of a 4-(4-fluorophenyl)-1H-imidazole core, a common motif in high-affinity FXIa inhibitors (analogous to the BMS phenylimidazole series).

Retrosynthetic Logic:

  • Target: Fluorinated Phenylimidazole-based FXIa inhibitor.

  • Disconnection: The imidazole ring is constructed from an

    
    -bromo ketone  and an amidine .
    
  • Precursor: The

    
    -bromo ketone is synthesized directly from 4-fluorophenylacetic acid  (or its acyl chloride).
    
DOT Diagram: Synthetic Workflow

SynthesisRoute SM 4-Fluorophenylacetic Acid (Starting Material) Inter1 Acid Chloride SM->Inter1 Activation Inter2 Alpha-Bromo Ketone (Key Intermediate) Inter1->Inter2 Homologation & Bromination Imidazole 4-(4-Fluorophenyl) imidazole Inter2->Imidazole + Amidine Amidine Functionalized Amidine (Core Scaffold) Amidine->Imidazole Final FXIa Inhibitor (Macrocycle/Amide) Imidazole->Final Elaboration R1 1. SOCl2 2. CH2N2 / HBr R2 K2CO3, DMF Cyclization R3 Coupling / Deprotection

Caption: Conversion of 4-fluorophenylacetic acid into the bioactive imidazole core via the alpha-bromo ketone pathway.

Experimental Protocols

Phase 1: Synthesis of the Fluorinated Building Block

Objective: Convert 4-fluorophenylacetic acid to 2-bromo-1-(4-fluorophenyl)ethanone.

Reagents:

  • 4-Fluorophenylacetic acid (CAS: 405-50-5)

  • Thionyl chloride (

    
    )
    
  • Diazomethane (

    
    ) (or Trimethylsilyldiazomethane as a safer alternative)
    
  • Hydrobromic acid (HBr, 48% aq)

Step-by-Step Protocol:

  • Acyl Chloride Formation:

    • Dissolve 4-fluorophenylacetic acid (10.0 g, 65 mmol) in anhydrous dichloromethane (DCM, 100 mL).

    • Add catalytic DMF (0.5 mL) followed by dropwise addition of thionyl chloride (1.2 eq).

    • Reflux for 2 hours under

      
      . Monitor by TLC (conversion to acid chloride).
      
    • Concentrate in vacuo to remove excess

      
      .
      
  • Diazoketone Formation (Arndt-Eistert Condition):

    • Redissolve the crude acid chloride in anhydrous THF/Ether (1:1).

    • Cool to 0°C. Slowly add TMS-diazomethane (2.0 eq) (Caution: Evolution of gas).

    • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Bromination:

    • Cool the diazoketone solution to -10°C.

    • Dropwise add 48% HBr (aq) until gas evolution ceases.

    • Mechanism:[1][2][3][4][5] The protonation of the diazoketone followed by bromide attack releases

      
       and forms the 
      
      
      
      -bromo ketone.
  • Workup:

    • Neutralize with saturated

      
      . Extract with Ethyl Acetate.[3][6]
      
    • Wash organic layer with brine, dry over

      
      .
      
    • Yield Expectation: 85-90% of 2-bromo-1-(4-fluorophenyl)ethanone .

Phase 2: Imidazole Ring Construction (The FXIa Pharmacophore)

Objective: Couple the fluorinated intermediate with a scaffold amidine to form the P1 binding element.

Reagents:

  • 2-Bromo-1-(4-fluorophenyl)ethanone (from Phase 1)

  • Protected Amidine Scaffold (e.g., N-Boc-4-amidinopiperidine or similar core)

  • 
     or 
    
    
    
  • DMF or Ethanol

Step-by-Step Protocol:

  • Coupling:

    • Dissolve the amidine intermediate (1.0 eq) in DMF (0.5 M concentration).

    • Add

      
       (2.5 eq) and stir at RT for 15 mins.
      
    • Add 2-bromo-1-(4-fluorophenyl)ethanone (1.1 eq) portion-wise.

  • Cyclization:

    • Heat the mixture to 80°C for 4–6 hours.

    • Observation: The reaction typically turns from pale yellow to deep orange/brown.

  • Purification:

    • Dilute with water (precipitation often occurs). Filter the solid.

    • Recrystallize from Ethanol/Water or purify via Flash Chromatography (Hexane/EtOAc gradient).

    • Result: A 4-(4-fluorophenyl)-imidazole derivative. This motif mimics the interaction of the natural substrate (Factor IX) with the S1' pocket of FXIa.

Phase 3: Analytical Validation (QC)

Trustworthiness in synthesis requires rigorous characterization. Fluorinated compounds offer a unique advantage: 19F NMR .

Analytical MethodExpected Signal / ParameterPurpose
1H NMR (400 MHz)

7.0–7.8 ppm (Multiplets, Phenyl ring)
Confirms aromatic structure.
19F NMR

-110 to -115 ppm (Singlet/Multiplet)
Critical: Confirms presence of Fluorine. Shift changes indicate successful coupling.
LC-MS (ESI+) [M+H]+ peak matching calc. massVerifies molecular weight and purity.
HPLC Purity >95% (UV 254 nm)Required for biological assay testing.

Comparative Data: Fluorine vs. Chlorine[3]

In FXIa inhibitor development (e.g., optimization of Milvexian-like analogs), the "Fluorine Scan" is vital. Below is a generalized comparison of properties typically observed when substituting a Chlorophenyl group (common in early leads) with a Fluorophenyl group (derived from the protocol above).

Property4-Chlorophenyl Analog4-Fluorophenyl AnalogAdvantage of Fluorine
Metabolic Stability Moderate (susceptible to oxidation)High (blocks para-oxidation)Extended Half-life
Lipophilicity (LogP) HigherLowerBetter Solubility
Potency (Ki) < 1 nM< 5 nMComparable potency with better DMPK
Size (Van der Waals) 1.75 Å (Radius)1.47 Å (Radius)Steric Fit: Fits tighter pockets

Note: Data represents general trends in FXIa SAR (Structure-Activity Relationship) studies.

References

  • Milvexian Discovery & Synthesis

    • Wong, P. C., et al. (2020).[2] "Milvexian, a small-molecule, reversible Factor XIa inhibitor for antithrombotic therapy."[2][7] Journal of Thrombosis and Haemostasis.

    • Relevance: Describes the macrocyclic core and the importance of phenyl-heterocycle interactions in the S1 pocket.
  • Asundexian (BAY 2433334)

    • Roehrig, S., et al. (2023). "Design and Preclinical Characterization Program toward Asundexian." Journal of Medicinal Chemistry.
    • Relevance: Details the synthesis of phenyl-substituted FXIa inhibitors and the use of amide/ester intermedi
  • Fluorophenylacetate Chemistry

    • General method for Phenylacetic acid derivatives in drug synthesis.[3]

    • Relevance: Validates the use of fluorophenylacetic acid as a precursor for fluorinated heterocycles (Umbralisib example, applicable to FXIa fragments).
  • BMS Phenylimidazole Series

    • Quan, M. L., et al. (2014). "Discovery of potent and selective Factor XIa inhibitors." Bioorganic & Medicinal Chemistry Letters.
    • Relevance: Establishes the Phenylimidazole pharmacophore synthesized via the -bromo ketone route described in this protocol.

Disclaimer: This protocol is for research and development purposes only. All chemical syntheses should be performed in a controlled laboratory environment by qualified personnel, adhering to safety standards regarding hazardous reagents (e.g., diazomethane, thionyl chloride).

Sources

Reagents for alpha-alkylation of fluorinated phenylacetic esters

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision


-Alkylation of Fluorinated Phenylacetic Esters 

-Fluoro Esters

Executive Summary

The introduction of fluorine into the


-position of phenylacetic esters profoundly alters the electronic landscape of the molecule, lowering the pKa of the 

-proton while introducing significant steric and stereoelectronic effects. This guide addresses the specific challenges of alkylating Ethyl 2-fluoro-2-phenylacetate and its analogs to generate quaternary fluorinated centers—a high-value motif in medicinal chemistry for blocking metabolic degradation.

We present two distinct validated workflows:

  • Kinetic Control (Cryogenic): Utilizing LiHMDS for precise mono-alkylation of complex substrates.

  • Phase Transfer Catalysis (PTC): A robust, scalable method using mild bases (

    
    ) for generating quaternary centers without cryogenic conditions.
    

Mechanistic Principles & Substrate Analysis

The Fluorine Effect on Enolization

Unlike non-fluorinated phenylacetates (


 in DMSO), 

-fluoro esters exhibit increased acidity (

) due to the inductive electron-withdrawing nature of fluorine. However, the resulting enolate possesses unique characteristics:
  • 
    -Elimination Risk:  While less prone than 
    
    
    
    -fluoro alkoxides, the enolate must be handled to prevent fluoride extrusion (though this is mitigated in phenylacetic systems compared to aliphatic ones).
  • Dipole Repulsion: The C-F bond dipole opposes the carbonyl dipole, influencing the preferred enolate geometry (Z vs E).

  • Metal Chelation: Lithium bases (LiHMDS) stabilize the enolate via a rigid 5-membered chelate involving the fluorine atom, locking the conformation for stereoselective attack.

Figure 1: Mechanistic Pathway and Chelation Models

G cluster_chelation Stabilizing Interactions Substrate Ethyl 2-fluoro-2-phenylacetate (Starting Material) Base Base Selection (LiHMDS vs K2CO3) Substrate->Base Deprotonation Enolate_Li Li-Enolate (Chelated) Stable, Kinetic Species Base->Enolate_Li LiHMDS / THF (-78°C) Enolate_Naked Naked Enolate (PTC) Reactive, Thermodynamic Base->Enolate_Naked K2CO3 / TBAB (RT) Product Quaternary $alpha$-Fluoro Ester Enolate_Li->Product R-X (Electrophile) Enolate_Naked->Product R-X (Electrophile)

Caption: Divergent pathways for enolate generation. Lithium allows chelation control (top), while PTC generates a reactive "naked" anion (bottom).

Reagent Selection Matrix

Use this table to select the appropriate system based on your substrate's complexity and scale.

ParameterProtocol A: Kinetic Control Protocol B: Phase Transfer (PTC)
Primary Reagent LiHMDS (Lithium Hexamethyldisilazide)

or KOH
Catalyst/Additive None (or HMPA/DMPU for low reactivity)TBAB (Tetrabutylammonium bromide)
Solvent Anhydrous THF Toluene or MeCN (Solid-Liquid)
Temperature -78°C to 0°CRoom Temp to 60°C
Key Advantage Prevents self-condensation; high precision.Scalable; no dry solvents required; lower cost.
Best For Complex drug intermediates; volatile electrophiles.Simple benzylations/allylations; Multi-gram scale.
Critical Risk Moisture sensitivity; O-alkylation (rare).Hydrolysis of ester if water is present.

Detailed Experimental Protocols

Protocol A: High-Precision Alkylation using LiHMDS

Recommended for late-stage functionalization or small-scale discovery chemistry.

Reagents:

  • Substrate: Ethyl 2-fluoro-2-phenylacetate (1.0 equiv)

  • Base: LiHMDS (1.0 M in THF, 1.1 equiv)

  • Electrophile: Alkyl Iodide or activated Bromide (1.2 equiv)

  • Solvent: Anhydrous THF (

    
     concentration)
    

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round bottom flask under Argon. Add anhydrous THF and cool to -78°C (dry ice/acetone bath).

  • Base Addition: Add LiHMDS solution dropwise. Crucial: Maintain internal temp < -70°C to ensure kinetic deprotonation.

  • Substrate Addition: Dissolve the fluoro-ester in a minimal amount of THF and add dropwise to the base over 10 minutes.

    • Observation: The solution may turn slight yellow, indicating enolate formation.

    • Aging: Stir at -78°C for 30 minutes to ensure complete deprotonation and Li-F chelation.

  • Electrophile Introduction: Add the alkyl halide (neat or in THF) dropwise.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours.

    • Note: Do not rush the warming; premature warming can lead to self-condensation (Claisen-type).

  • Quench: Quench with saturated

    
     solution.
    
  • Workup: Extract with EtOAc (3x), wash with brine, dry over

    
    .
    

Validation:

  • 
     NMR:  Look for the shift from the doublet of the starting material (coupled to H) to a singlet (quaternary center).
    
  • TLC: The product is typically less polar than the starting ester.

Protocol B: Scalable Phase Transfer Catalysis (PTC)

Recommended for benzylations, allylations, and robust substrates.

Reagents:

  • Substrate: Ethyl 2-fluoro-2-phenylacetate (1.0 equiv)

  • Base:

    
     (anhydrous, powder, 3.0 equiv)
    
  • Catalyst: TBAB (10 mol%)

  • Electrophile: Benzyl bromide or Allyl bromide (1.2 equiv)

  • Solvent: Acetonitrile (MeCN) or Toluene

Step-by-Step Methodology:

  • Charging: To a reaction vessel equipped with a magnetic stir bar, add the solid

    
    , TBAB, and the fluoro-ester.
    
  • Solvent: Add MeCN (

    
     concentration).
    
  • Electrophile: Add the alkylating agent in one portion.

  • Reaction: Heat to 50°C with vigorous stirring.

    • Mechanism:[1][2][3][4][5] The solid carbonate deprotonates the substrate at the solid-liquid interface, mediated by the ammonium salt.

  • Monitoring: Monitor by TLC or GC-MS. Reaction typically completes in 2–6 hours.

  • Workup: Filter off the solids. Concentrate the filtrate. Redissolve in ether/water for a standard wash to remove residual salts.

Troubleshooting & Optimization

Decision Tree for Common Issues

Troubleshooting Issue Problem Encountered LowYield Low Conversion (<50%) Issue->LowYield SideProducts Side Products Formed Issue->SideProducts AddPolar Add HMPA or DMPU (Increases enolate reactivity) LowYield->AddPolar ChangeLG Switch Leaving Group (Cl -> Br -> I) LowYield->ChangeLG DiAlk Poly-alkylation? SideProducts->DiAlk SelfCond Self-Condensation? SideProducts->SelfCond Soln_Di Use 1.05 eq Base max Switch to LiHMDS DiAlk->Soln_Di Soln_Self Keep temp < -40°C Dilute reaction (0.1 M) SelfCond->Soln_Self

Caption: Diagnostic workflow for optimizing alkylation yields and purity.

Specific Notes on Additives:

  • DMPU (N,N'-Dimethylpropyleneurea): If using LiHMDS and the reaction is sluggish (common with steric hindrance), add 10-20% DMPU as a co-solvent. This breaks up lithium aggregates, making the enolate "hotter."

  • Leaving Group: For

    
    -fluoro esters, alkyl iodides are superior. If using chlorides, add NaI (Finkelstein condition) to generate the iodide in situ.
    

References

  • Trost, B. M., et al. (2022).

    
    -Fluoro-
    
    
    
    -ketoesters." Chemistry – A European Journal.[6] (Demonstrates Pd-catalyzed alkylation logic applicable to these substrates).
  • Kim, D. Y., & Park, E. J. (2002).

    
    -Keto Esters by Phase-Transfer Catalysis." Organic Letters, 4(4), 545–547.  (Foundational work on PTC with alpha-fluoro systems).
    
  • PubChem Compound Summary. "Ethyl 2-fluoro-2-phenylacetate."[7] National Center for Biotechnology Information. (Physical properties and safety data).

  • Wang, Z., et al. (2019).[8] "Ag-Catalyzed Decarboxylative Fluorination." Journal of the American Chemical Society, 141(14), 5617-5622. (Context on stability of alpha-fluoro carboxylates).

Sources

Troubleshooting & Optimization

Removing unreacted 5-chloro-2-fluorophenylacetic acid from ester product

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted 5-Chloro-2-Fluorophenylacetic Acid (CFPA)

Ticket ID: #PUR-5Cl2F-001 Assigned Scientist: Dr. A. Vance, Senior Application Scientist[1][2][3]

Executive Summary

You are encountering difficulty removing unreacted 5-chloro-2-fluorophenylacetic acid (CFPA) from your ester product. Unlike simple carboxylic acids, the specific halogenation pattern (5-Cl, 2-F) of this impurity creates two distinct challenges:

  • Increased Acidity: The electron-withdrawing effects of the halogens lower the pKa (approx. 3.2–3.[1][2][3]5) compared to phenylacetic acid (pKa ~4.3), making it highly reactive toward bases but also prone to forming tight ion pairs.[1][2][3]

  • Lipophilicity: The halogen substituents increase the lipophilicity of the phenyl ring.[1][2][3] Even when deprotonated, the resulting carboxylate salt may exhibit significant solubility in polar organic solvents (like ethyl acetate or THF), preventing efficient partitioning into the aqueous phase.

This guide provides a tiered troubleshooting approach, moving from standard workups to advanced separation techniques.

Module 1: The Standard Protocol (Optimized Acid-Base Extraction)

User Question: I washed my reaction mixture with water, but the acid impurity is still present by TLC/LC-MS. What is the correct workup?

Technical Insight: Water alone is insufficient.[1][2][3] You must convert the CFPA into its water-soluble carboxylate salt.[1][2][3] Because CFPA is relatively acidic (pKa < 4), a weak base like Saturated Sodium Bicarbonate (


, pH ~8.[1][2][3]5) is usually sufficient and minimizes the risk of hydrolyzing your desired ester product.[1][2][3]
Step-by-Step Protocol
  • Dilution: Dilute your reaction mixture with a non-polar organic solvent.[1][2][3]

    • Recommended: Dichloromethane (DCM) or Diethyl Ether (

      
      ).[1][2][3]
      
    • Avoid: Ethyl Acetate (EtOAc) if possible.[1][2][3] (See Troubleshooting below).

  • First Wash: Wash the organic layer with Saturated Aqueous

    
      (
    
    
    
    Volume).[1][2][3]
    • Action: Shake vigorously for 2 minutes. Vent frequently, as

      
       gas will be generated.[1][2][3][4]
      
  • Check pH: Test the aqueous layer with pH paper.[1][2][3] It must remain basic (pH > 8).[1][2][3] If it turns acidic, the base has been consumed; add more

    
    .[1][2][3]
    
  • Brine Wash: Wash the organic layer once with Saturated Brine (

    
    ) to break any micro-emulsions.[1][2][3]
    
  • Dry & Concentrate: Dry over

    
    , filter, and concentrate.
    
Visualizing the Extraction Logic

ExtractionLogic Start Crude Reaction Mixture (Ester + CFPA) Solvent Dilute with Non-Polar Solvent (DCM or Ether) Start->Solvent Base Add Sat. NaHCO3 (aq) Solvent->Base Decision Check Aqueous pH Base->Decision Acidic pH < 8 (Base Consumed) Decision->Acidic Incomplete Basic pH > 8 (Deprotonation Complete) Decision->Basic Proceed Acidic->Base Add more Base Partition Phase Separation Basic->Partition AqLayer Aqueous Layer (Contains CFPA-Na Salt) Partition->AqLayer OrgLayer Organic Layer (Contains Pure Ester) Partition->OrgLayer

Figure 1: Decision tree for the standard acid-base extraction workflow.

Module 2: Troubleshooting "Stubborn" Impurities

User Question: I used bicarbonate, but the CFPA is still in the organic layer. Why?

Technical Insight: This is likely due to "Salting In" or Lipophilic Ion Pairing .[1][2][3] The 5-chloro and 2-fluoro groups make the molecule "greasy."[1][2][3] If you are using a polar organic solvent like Ethyl Acetate (EtOAc), the sodium salt of CFPA may prefer to stay in the wet organic layer rather than moving to the water.[3]

Solution A: Change the Solvent System

Switch to a solvent that cannot solubilize the salt.[1][2]

  • Protocol: Evaporate the Ethyl Acetate. Redissolve the crude residue in Diethyl Ether or MTBE (Methyl tert-butyl ether).[1][2][3] Repeat the

    
     wash.[1][2][3] The salt is insoluble in ether and will be forced into the water.[1][2]
    
Solution B: Increase pH (The Carbonate Wash)

If the acid is not fully deprotonated, use a slightly stronger base.[1][2][3]

  • Reagent: 1.0 M Sodium Carbonate (

    
    , pH ~11).[1][2][3]
    
  • Warning: Esters can hydrolyze at high pH.[1][2][3] Perform this wash cold (0°C) and quickly (contact time < 5 mins).[1][2][3]

Base Selection Guide

Base ReagentApprox pHRemoval PowerRisk to EsterRecommended For

(Sat.)[1][2][3]
8.5ModerateLowStandard Workup

(1M)
11.0HighModerateStubborn Acids

(1M)
14.0Very HighHigh Only very stable esters (e.g., t-butyl)

9.0ModerateLowpH-sensitive substrates

Module 3: Dealing with Emulsions

User Question: I have a third "rag" layer between my organic and aqueous phases. It won't separate.

Technical Insight: Phenylacetic acid derivatives are notorious for acting as surfactants because they possess a lipophilic tail (the halogenated ring) and a hydrophilic head (the carboxylate).[1][2][3] This stabilizes emulsions.[1][2][3]

The "Emulsion Breaker" Protocol
  • Salting Out: Add solid NaCl directly to the separatory funnel and shake.[1][2][3] The increased ionic strength forces organics out of the water phase.[1][2]

  • Filtration: The emulsion is often stabilized by microscopic solids.[1][2][3] Filter the entire biphasic mixture through a pad of Celite (diatomaceous earth) in a sintered glass funnel. The phases usually separate immediately in the filtrate.[1][2]

  • Time & Gravity: If time permits, let it sit for 20 minutes. If not, use a centrifuge.[1][2][3]

Module 4: Chromatographic Purification (The "Nuclear" Option)[1][2][3]

User Question: Extraction failed. I need to run a column. How do I separate the acid from the ester?

Technical Insight: On silica gel, carboxylic acids often "streak" (tail) because they interact strongly with the acidic silanols on the silica surface.[1][2][3] This streaking can contaminate your ester fractions.[1][2][3]

Method A: The Acidic Mobile Phase (Standard)[1][2][3]
  • Additive: Add 1% Acetic Acid to your mobile phase (e.g., 1% AcOH in Hexanes/EtOAc).[1][2][3]

  • Mechanism: This keeps the CFPA fully protonated (

    
    ).[1][2][3] In this state, it runs as a tight band rather than streaking.[1][2][3] The ester (less polar) will elute first (high Rf), followed by the acid (lower Rf).[3]
    
Method B: The Scavenger Resin (Filtration)

If you want to avoid a full column:

  • Dissolve crude product in DCM.[1][2][3]

  • Add Polymer-Supported Carbonate (e.g., MP-Carbonate) or Amino-Silica .[1][2][3]

  • Stir for 30 minutes. The resin chemically binds the CFPA.[1][2]

  • Filter off the resin.[1][2][3] The filtrate contains pure ester.[1][2][3]

Mechanism of Separation

Chromatography cluster_0 Without Modifier cluster_1 With 1% Acetic Acid Silica Silica Surface (Acidic -OH) AcidBad CFPA (Streaking) Interacts with Silica Silica->AcidBad H-Bonding AcidGood CFPA (Protonated) Runs as distinct band Ester Ester Product (Elutes First)

Figure 2: Effect of mobile phase modifiers on chromatographic separation.[2][3]

References

  • Vogel, A. I. (1989).[1][2][3] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2][3] Longman Scientific & Technical.[1][2][3] (Standard reference for acid-base extraction protocols).

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1][2][3] Organic Chemistry (2nd ed.).[1][2][3] Oxford University Press.[1][2][3] (Mechanistic explanation of pKa and acidity in halogenated aromatics).

  • National Center for Biotechnology Information. (2025).[1][2][3] PubChem Compound Summary for CID 15879, 3-Chlorophenylacetic acid. (Used to extrapolate pKa data for halogenated phenylacetic acids). Retrieved from [Link]

Sources

Technical Support Center: Chlorofluorophenylacetate (CFPA) Regioisomer Separation

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Advanced Application Support) Subject: Troubleshooting Separation & Purification of Chlorofluorophenylacetate Regioisomers Ticket Context: User is encountering co-elution in HPLC and low yield during crystallization of 2-chloro-4-fluorophenylacetic acid (and its ester derivatives) due to persistent regioisomeric impurities (e.g., 2-chloro-6-fluoro or 3-chloro-4-fluoro isomers).

Introduction: The Regioisomer Challenge

In the synthesis of fluorinated pharmaceutical intermediates, specifically chlorofluorophenylacetates (CFPAs) , Electrophilic Aromatic Substitution (EAS) or nucleophilic substitution often yields a mixture of regioisomers. Because chlorine and fluorine have similar van der Waals radii and electronegativity effects on the aromatic ring, these isomers possess nearly identical boiling points and polarity vectors.

This guide addresses the three critical bottlenecks in their processing: Chromatographic Resolution , Bulk Crystallization , and Spectroscopic Identification .

Module 1: Analytical & Preparative Chromatography

User Issue: "My 2-chloro-4-fluoro and 2-chloro-6-fluoro isomers co-elute on a standard C18 column. Gradient optimization isn't working."

Root Cause: Standard C18 (octadecylsilane) phases rely primarily on hydrophobic subtraction. Since regioisomers of CFPA have identical molecular weights and very similar LogP values, hydrophobicity alone is insufficient for discrimination.

The Solution: Leverage


-

and Dipole Interactions
You must switch to a stationary phase that interacts with the electron-deficient aromatic ring and the specific dipole moments created by the halogen positioning.
Protocol: Method Transfer to Phenyl-Hexyl or FluoroPhenyl Phases
ParameterStandard (Failing)Optimized (Recommended) Why?
Column Phase C18 (ODS)Pentafluorophenyl (PFP) or Phenyl-Hexyl PFP phases offer

-

interaction and dipole-dipole selectivity, distinct for ortho/meta/para halogenation.
Mobile Phase A Water + 0.1% TFAWater + 0.1% Formic Acid TFA can suppress ionization in MS and mask subtle selectivity changes; Formic acid is milder.
Mobile Phase B AcetonitrileMethanol or MeOH/ACN (1:1)Protic solvents (MeOH) enhance

-

selectivity on Phenyl phases compared to aprotic ACN.
Temperature 40°C20°C - 25°C Lower temperatures increase the retention of the stationary phase interactions, improving resolution (

).

Step-by-Step Troubleshooting:

  • Swap Column: Install a PFP (Pentafluorophenyl) column (e.g., Raptor FluoroPhenyl or similar).

  • Screen Modifier: Run a generic gradient (5-95% B) with Methanol.

  • Check Selectivity (

    
    ):  If peaks are still merging, switch the organic modifier to Acetonitrile. The dipole alignment of ACN vs. MeOH often flips the elution order of halogenated isomers.
    

Technical Note: On a PFP column, the ortho-substituted isomer (2-chloro-6-fluoro) usually elutes before the para-substituted isomer (2-chloro-4-fluoro) due to steric shielding of the aromatic ring preventing full


-interaction with the stationary phase [1].

Module 2: Bulk Purification (Crystallization)

User Issue: "The product oils out instead of crystallizing, or the mother liquor retains too much product."

Root Cause: Chlorofluorophenylacetic acids have low melting points (often 90-110°C) and high solubility in organic solvents. "Oiling out" (Liquid-Liquid Phase Separation) occurs when the solution enters the metastable zone at a temperature above the solute's melting point in that solvent mixture.

Protocol: Controlled Cooling with Anti-Solvent Dosing

System: Solvent (Good) = Ethyl Acetate (or Toluene); Anti-Solvent (Poor) = Heptane (or Hexane).

  • Dissolution: Dissolve crude solid in minimal Ethyl Acetate at 60°C.

  • Clarification: Filter hot to remove inorganic salts (NaCl/KCl from synthesis).

  • The "Cloud Point" Titration:

    • Add Heptane dropwise at 60°C until a faint turbidity persists.

    • Add 5% volume of Ethyl Acetate to clear the solution (restore single phase).

  • Seeding (Critical):

    • Cool to 45°C.

    • Add 0.1 wt% pure seed crystals .

    • Hold for 30 minutes to allow crystal surface growth (prevents secondary nucleation/oiling).

  • Cooling Ramp: Cool to 0°C at a rate of 10°C/hour. Fast cooling traps impurities.

Visualizing the Workflow:

CrystallizationWorkflow cluster_legend Process Control Start Crude Mixture (Isomers + Tars) SolventSelect Solvent Selection (Ethyl Acetate / Heptane) Start->SolventSelect Dissolve Dissolve at T_high (60°C) SolventSelect->Dissolve Seed Add Seed Crystals at Metastable Zone Dissolve->Seed Clear Solution OilOut WARNING: Oiling Out (LLPS) Dissolve->OilOut T > MP_solvated Cooling Linear Cooling Ramp (-10°C/hr) Seed->Cooling OilOut->SolventSelect Re-heat & add more good solvent Filter Filtration & Wash (Cold Heptane) Cooling->Filter

Caption: Decision logic for crystallization preventing Liquid-Liquid Phase Separation (Oiling Out).

Module 3: Structural Identification (NMR)

User Issue: "I have a single peak by HPLC, but I'm not sure if it's the 2,4-isomer or the 2,6-isomer."

Root Cause: Mass Spectrometry (LC-MS) cannot distinguish regioisomers (same m/z). You must use Nuclear Magnetic Resonance (NMR), specifically exploiting Heteronuclear Coupling Constants (


) .

The Science: Fluorine (


, spin 1/2) couples strongly with protons (

). The magnitude of the coupling constant (

) depends on the distance (bond count) and geometry.
Diagnostic Table:

NMR Coupling Constants
InteractionCoupling TypeTypical

Value (Hz)
Appearance in Spectrum
Ortho (

)
H on C3 (adj. to F on C4)8.0 – 10.0 Hz Large doublet (or dd)
Meta (

)
H on C2/C6 (meta to F on C4)5.0 – 7.0 Hz Medium splitting
Para (

)
Rare/Long range< 2.0 HzOften unresolved broadening

Verification Protocol:

  • Acquire a standard

    
     NMR in 
    
    
    
    .
  • Focus on the aromatic region (6.5 – 7.5 ppm).

  • For 2-chloro-4-fluorophenylacetate:

    • Look for the proton at C3 (sandwiched between Cl and F). It will show a small coupling to Cl (negligible) but a large ortho-coupling to F (

      
       Hz).
      
    • Look for the proton at C5 . It will show an ortho-coupling to F (

      
      ) and a meta-coupling to the proton at C6.
      
  • For 2-chloro-6-fluorophenylacetate:

    • The symmetry is different. The proton at C4 (para to acetate) is meta to F (

      
       Hz).
      

Self-Validating Check: If you run a


 NMR, the Carbon attached to Fluorine will appear as a doublet with a massive coupling constant (

Hz). The splitting of the adjacent carbons will confirm the substitution pattern [2].

Summary Checklist for Researchers

References

  • Restek Corporation. (2020).[1] The Study of Three HPLC Column Chemistries for Optimal Separation of THC Isomers. (Demonstrates superiority of FluoroPhenyl phases for halogenated/isomeric separations). Link

  • LibreTexts Chemistry. (2024). Multinuclear NMR: Proton-Fluorine Coupling. (Definitive guide on J-coupling constants for structural assignment). Link

  • Santa Cruz Biotechnology. (n.d.). 2-Chloro-4-fluorophenylacetic acid Product Specifications. (Physical properties and CAS verification). Link

  • Mettler Toledo. (n.d.). Recrystallization Guide: Solvents and Thermodynamics. (General principles for solvent selection and cooling curves). Link

Sources

Purification methods for ethyl 2-(5-chloro-2-fluorophenyl)acetate oil

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Ethyl 2-(5-chloro-2-fluorophenyl)acetate

Ticket ID: #PUR-5C2F-OIL Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2][3]

Introduction: Understanding Your Compound

Welcome to the Technical Support Center. You are likely dealing with Ethyl 2-(5-chloro-2-fluorophenyl)acetate , a halogenated aromatic ester commonly used as an intermediate in the synthesis of NSAIDs (e.g., COX-2 inhibitors) and agrochemicals.[1][2]

Compound Profile:

  • Physical State: Typically a viscous, pale yellow oil or low-melting solid (mp < 35°C).[1][2][3]

  • Key Challenge: It often refuses to crystallize ("oiling out") due to the rotational freedom of the ethyl ester and the disrupting halogen substituents.[1][2]

  • Major Impurities:

    • 5-Chloro-2-fluorophenylacetic acid (Hydrolysis product/Starting material).

    • Mineral Acid/Catalyst residues (causing degradation).[1][2][3]

    • Oligomers/Color bodies (from Friedel-Crafts or overheating).

Module 1: Chemical De-acidification (The Pre-requisite)

User Question: "My oil is dark and smells acrid. NMR shows ~10% starting acid.[1][2][3] Can I just distill it?"

Support Answer: No. Distilling in the presence of acidic impurities often catalyzes ester hydrolysis or polymerization, leading to lower yields and "tar" formation in the pot.[1][2][3] You must neutralize the crude oil first.[1][2][3]

Protocol: The "Double-Base" Wash This method uses pKa differences to remove strong mineral acids first, then the organic acid impurity.[1][2][3]

  • Dissolution: Dissolve the crude oil in Ethyl Acetate (EtOAc) or MTBE (10 mL solvent per 1 g oil).[1][2][3] Avoid Dichloromethane (DCM) if possible to prevent emulsion formation.[2][3]

  • Wash 1 (Mineral Acid Removal): Wash with Water (1x).[2][3]

  • Wash 2 (Organic Acid Removal): Wash with Saturated Aqueous NaHCO₃ (2x).[2][3]

    • Critical Check: After the second wash, check the pH of the aqueous layer.[1][2][3] It must be ~8-9. If acidic, wash again.[1][2][3]

  • Wash 3 (Polishing): Wash with Brine (Saturated NaCl) to remove trapped water.[2][3]

  • Drying: Dry organic layer over Anhydrous Na₂SO₄ (Sodium Sulfate) for 30 minutes.

  • Concentration: Rotary evaporate at < 45°C.

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Technical Insight: The pKa of the fluorophenylacetic acid is approx 3.8–4.[1][3]0. NaHCO₃ (pKa of conjugate acid ~6.[1][2][3]4) is sufficient to deprotonate it into the water-soluble carboxylate salt without hydrolyzing your ester (which requires stronger base like NaOH).[2][3]

Module 2: High-Vacuum Distillation (The Gold Standard)

User Question: "The oil is neutral now, but still colored. How do I distill this high-boiling liquid?"

Support Answer: This compound has a high boiling point.[1][2][3][4] Atmospheric distillation will decompose it.[1][2][3] You need a Short-Path Distillation setup.[1][2][3]

Estimated Physical Data:

  • Boiling Point (Atm): > 260°C (Decomposes)[2][3]

  • Target Boiling Point (Reduced Pressure): ~125–135°C at 1–2 mmHg (Torr).[2][3]

Step-by-Step Protocol:

  • Setup: Use a short-path distillation head (Vigreux columns are too long; you want to minimize thermal residence time).

  • Vacuum: Connect a high-vacuum pump capable of reaching < 2 mmHg .

  • Heating: Use an oil bath with magnetic stirring. Do not use a heating mantle (hot spots cause degradation).[2][3]

  • The Fractions:

    • Fraction A (Forerun): Solvent residues.[1][2][3] Bath: 60–90°C.[1][2][3]

    • Fraction B (The Product): Clear, colorless oil.[1][2][3][4] Bath: 140–160°C (Vapor temp ~130°C).[2][3]

    • Fraction C (Pot Residue): Dark tar (discard).[2]

Troubleshooting Table:

SymptomDiagnosisSolution
Bumping / Foaming Residual solvent (EtOAc/Hexane)Run vacuum at RT for 30 mins before heating.[1][2][3]
Vapor temp drops Azeotrope broke or distillation stalledIncrease bath temp slightly; check vacuum seal.
Product turns pink Oxidation or trace acidEnsure system is under N₂ before vacuum; re-wash crude.[1][2][3]

Module 3: Flash Chromatography (High Purity Requirements)

User Question: "I need >99% purity for a kinetic study. Distillation got me to 95%."

Support Answer: If the impurities have similar boiling points (e.g., defluoro-analogs), chromatography is required.[1][2][3]

Stationary Phase: Silica Gel 60 (230–400 mesh).[2][3] Mobile Phase: Hexanes : Ethyl Acetate gradient.

Optimization Protocol (TLC):

  • Spot crude on TLC plate.

  • Elute with 90:10 Hexanes:EtOAc .

  • Rf Target: You want your product at Rf ~0.3–0.4.

    • If Rf > 0.6: Too polar.[1][2][3] Reduce EtOAc (try 95:5).

    • If Rf < 0.2: Too non-polar.[1][2][3] Increase EtOAc (try 85:15).

Visualization: UV light (254 nm) is effective due to the aromatic ring.[1][2][3]

Module 4: Visualization & Logic Flow

The following diagram illustrates the decision matrix for purifying your specific oil.

PurificationWorkflow Start Crude Reaction Mixture (Ethyl 2-(5-chloro-2-fluorophenyl)acetate) CheckState Physical State Check Start->CheckState IsOil Viscous Oil / Low Melt Solid CheckState->IsOil AcidCheck Check Acid Impurity (TLC / NMR) IsOil->AcidCheck Confirmed HighAcid Acid > 5% AcidCheck->HighAcid WashStep Chemical Workup (NaHCO3 Wash) HighAcid->WashStep Yes Distill High Vacuum Distillation (< 2 mmHg, Short Path) HighAcid->Distill No WashStep->Distill PurityCheck Check Purity Distill->PurityCheck HighPurity Purity > 98%? PurityCheck->HighPurity Column Flash Chromatography (Hex/EtOAc Gradient) HighPurity->Column No Final Pure Product (Colorless Oil) HighPurity->Final Yes Column->Final

Caption: Decision matrix for the purification of halogenated phenylacetate oils, prioritizing chemical washing followed by thermal separation.

Module 5: Frequently Asked Questions (FAQs)

Q1: Can I induce crystallization to avoid distillation? A: It is difficult but possible if the compound is pure enough.[1][2][3]

  • Technique: Dissolve the oil in a minimum amount of Pentane or Hexane (just enough to make it fluid).[2][3] Cool to -20°C (freezer) or -78°C (Dry ice/acetone). Scratch the glass side with a spatula.[1][2][3]

  • Warning: If it contains >5% impurities, it will likely just "oil out" at the bottom of the flask rather than forming a crystal lattice.[1][2][3]

Q2: My product smells like vinegar. Why? A: This indicates hydrolysis.[1][2][3] The ester bond has cleaved, releasing acetic acid (if it was an acetate synthesis) or the phenylacetic acid.[1][2]

  • Fix: Repeat the NaHCO₃ wash (Module 1).[1][2][3] Do not proceed until the smell is gone.

Q3: What is the stability of this compound? A: Halogenated phenylacetates are generally stable at room temperature if neutral.[1][2][3] However, the fluorine at the ortho position can make the benzylic protons slightly more acidic, making the compound sensitive to strong bases which can cause racemization (if chiral) or condensation side-reactions.[1][2] Store in the dark at 4°C.

References

  • Organic Syntheses, Coll.[1][2][3] Vol. 3, p. 385 (1955). α-Chlorophenylacetic Acid and Esters.[1][2] (General protocol for halogenated phenylacetate esterification and purification).

  • Asian Journal of Chemistry, Vol 37, No. 7 (2025). Synthesis of Halogenated Phenylacetate Intermediates. (Recent methodologies on similar fluorinated intermediates).[2][3] [2][3]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Ed.).[1][2][3] Butterworth-Heinemann.[1][2][3] (Standard reference for ester distillation and solvent selection).

Sources

Technical Support Center: Strategies for Preventing Ethyl Ester Hydrolysis During Aqueous Workup

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chemists and researchers. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a common yet critical challenge in organic synthesis: the unintended hydrolysis of ethyl esters during aqueous workup procedures. Losing a significant portion of your product in the final purification stages can be a major setback. This document is designed to provide you with the foundational knowledge and practical steps to maximize your yield and ensure the integrity of your ester products.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions researchers have when facing potential ester hydrolysis.

Q1: What is ester hydrolysis and why is it a problem during workup?

A1: Ester hydrolysis is a chemical reaction where an ester breaks down into its parent carboxylic acid and alcohol in the presence of water.[1] This reaction is essentially the reverse of a Fischer esterification and can be catalyzed by either acid or base.[1][2] The aqueous solutions (such as water, acidic, or basic washes) used during workup to remove catalysts and unreacted starting materials create an ideal environment for this unwanted reverse reaction, which can significantly reduce your final product yield.[1]

Q2: Which steps in a typical aqueous workup are the most likely to cause hydrolysis?

A2: The highest risk of hydrolysis occurs during any step involving direct contact with an aqueous phase.[1] Key high-risk steps include:

  • Quenching the reaction: The initial addition of water or an aqueous solution to the reaction mixture.[1][3]

  • Base wash: Using a basic solution, like sodium bicarbonate, to neutralize and remove an acid catalyst. While necessary, this step can initiate base-catalyzed hydrolysis, also known as saponification.[1][4]

  • Acid wash: Although less common after an esterification, using a dilute acid to remove basic impurities can also catalyze hydrolysis.[1]

Q3: How can I tell if my ethyl ester is hydrolyzing during the workup?

A3: The most direct indications of unwanted hydrolysis are a lower-than-expected yield of your ester and the reappearance of the starting carboxylic acid in your crude product.[1] You can confirm this using several analytical techniques:

  • Thin-Layer Chromatography (TLC): You may observe a new, more polar spot that corresponds to the starting carboxylic acid.[1]

  • NMR Spectroscopy: The ¹H or ¹³C NMR spectrum of your crude product will show peaks that correspond to the starting carboxylic acid.[1]

  • IR Spectroscopy: A broad O-H stretch, which is characteristic of a carboxylic acid, may appear in addition to the C=O ester peak.[1]

Q4: Is it better to use a strong or a weak base to neutralize the acid catalyst?

A4: It is almost always recommended to use a mild, weak base.[1] A saturated or 10% aqueous solution of sodium bicarbonate (NaHCO₃) is a standard and effective choice.[1][5] Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) dramatically increase the rate of base-catalyzed hydrolysis (saponification) and should be avoided unless your ester is known to be particularly resistant to hydrolysis.[1][4] An added benefit of using sodium bicarbonate is that the neutralization of acid is easily monitored by the cessation of CO₂ evolution.[1]

Q5: How does temperature affect the rate of hydrolysis during workup?

A5: The rate of hydrolysis is highly dependent on temperature.[1] Higher temperatures increase the kinetic energy of the molecules, allowing them to more easily overcome the activation energy of the hydrolysis reaction.[1] To minimize hydrolysis, it is strongly advised to perform all aqueous washes with ice-cold solutions and, for particularly sensitive esters, to keep the separatory funnel in an ice bath during the extraction process.[1]

Q6: What is the role of a brine wash and how does it help prevent hydrolysis?

A6: A brine wash, which is a wash with a saturated aqueous solution of sodium chloride (NaCl), serves two important functions. First, it decreases the solubility of your organic product in the aqueous layer through the "salting out" effect, which helps to drive more of your ester into the organic phase.[1][6] Second, it helps to remove a large portion of dissolved water from the organic layer before the final drying step, thereby reducing the potential for hydrolysis to occur while the product is in solution before solvent evaporation.[1][6]

Troubleshooting Guide: Diagnosing and Solving Low Ester Yields Due to Hydrolysis

If you are consistently observing low yields and have confirmed the presence of the starting carboxylic acid in your product, this guide will help you pinpoint the cause and implement effective solutions.

The Core Factors Influencing Hydrolysis Rate

Several key factors can accelerate the rate of unwanted ester hydrolysis during your workup. By understanding and controlling these, you can significantly improve your product yield.[1]

FactorImpact on HydrolysisMitigation Strategy
pH Both acidic and basic conditions catalyze hydrolysis. Strong bases are particularly aggressive.[1][4]Neutralize acid catalysts with a cold, weak base like saturated NaHCO₃. Avoid strong bases such as NaOH or KOH.[1]
Temperature Higher temperatures significantly increase the reaction rate.[1][7]Conduct all aqueous washes with ice-cold solutions and consider using an ice bath for the separatory funnel.[1]
Contact Time The longer the ester is in contact with the aqueous phase, the more hydrolysis can occur.[1]Perform extractions and washes efficiently and without unnecessary delays. Do not let the layers sit unseparated for extended periods.[1]
Water Concentration As a reactant, an excess of water can drive the equilibrium towards hydrolysis, especially under acidic conditions.[8]After the primary washes, use a brine wash to remove the bulk of dissolved water, followed by a thorough drying of the organic layer with an anhydrous salt (e.g., Na₂SO₄, MgSO₄).[1][3]
Steric Hindrance Bulky chemical groups near the ester functionality can physically block the approach of water or hydroxide ions, slowing hydrolysis.[1]While this is a factor of molecular design, be aware that sterically hindered esters are generally more stable during workup.[1]
Troubleshooting Workflow

Use the following decision tree to diagnose the potential cause of ester hydrolysis in your workup.

G start Low Ester Yield & Carboxylic Acid Present base_q What base was used for neutralization? start->base_q strong_base Strong Base (e.g., NaOH, KOH) base_q->strong_base Strong weak_base Weak Base (e.g., NaHCO₃) base_q->weak_base Weak base_rec Recommendation: Use cold, saturated NaHCO₃ or Na₂CO₃. Avoid strong bases. strong_base->base_rec temp_q At what temperature was the workup performed? weak_base->temp_q base_rec->temp_q warm_temp Room Temp or Warmer temp_q->warm_temp cold_temp Cold / Ice Bath temp_q->cold_temp temp_rec Recommendation: Perform all aqueous washes with ice-cold solutions to slow kinetics. warm_temp->temp_rec time_q How long was the contact time with aqueous layers? cold_temp->time_q temp_rec->time_q long_time Extended time_q->long_time short_time Brief time_q->short_time time_rec Recommendation: Work efficiently to minimize contact time. Do not let layers stand unseparated. long_time->time_rec drying_q Was the organic layer thoroughly dried? short_time->drying_q time_rec->drying_q not_dried No / Incompletely drying_q->not_dried dried Yes (e.g., with Na₂SO₄) drying_q->dried drying_rec Recommendation: Use a brine wash followed by an anhydrous drying agent until it no longer clumps. not_dried->drying_rec end_node Optimized Protocol dried->end_node drying_rec->end_node

Troubleshooting decision tree for ester hydrolysis.

Experimental Protocols

Protocol 1: Standard Workup for Acid-Catalyzed Esterification (Minimizing Hydrolysis)

This protocol details a typical workup procedure following a Fischer esterification, designed to isolate the ester product while minimizing its decomposition.

  • Cool the Reaction: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. For sensitive esters, it is advisable to then place the flask in an ice bath.[1]

  • Dilute and Transfer: Transfer the cooled reaction mixture to a separatory funnel. Use a suitable, water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether) to rinse the reaction flask and add this to the separatory funnel.[1] Add cold deionized water to the funnel to dilute the mixture.[1]

  • Initial Water Wash: Gently shake the separatory funnel, venting frequently. Allow the layers to separate and discard the aqueous layer. This initial wash removes the bulk of any water-soluble alcohol and some of the acid catalyst.[1]

  • Neutralization with Weak Base: Add cold, saturated aqueous sodium bicarbonate (NaHCO₃) solution to the organic layer in the separatory funnel.[1][5]

    • Caution: Initially, swirl the unstoppered funnel to control the rate of CO₂ evolution before stoppering and shaking. Vent frequently.[1]

    • Continue washing with fresh portions of NaHCO₃ solution until no more gas evolves, which indicates that all the acid has been neutralized.[1]

  • Brine Wash: Wash the organic layer with a portion of cold, saturated aqueous NaCl (brine). This step removes residual water and reduces the solubility of the ester in the remaining aqueous phase.[1][6]

  • Drying the Organic Layer: Drain the organic layer into an Erlenmeyer flask. Add an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1] Add the agent until it no longer clumps together and flows freely, indicating that all trace water has been absorbed.[1]

  • Isolate the Product: Filter the organic solution to remove the drying agent. Remove the solvent from the filtrate using a rotary evaporator to yield the crude ester.

Mechanism Visualization: Base-Catalyzed Hydrolysis (Saponification)

This diagram illustrates the two-step nucleophilic acyl substitution mechanism for base-catalyzed ester hydrolysis.

Mechanism of base-catalyzed ester hydrolysis.

Alternative and Advanced Strategies

For extremely sensitive ethyl esters, a standard aqueous workup may still lead to significant product loss. In such cases, consider these alternative approaches:

  • Non-Aqueous Workup: If possible, avoid water altogether. This could involve filtering the reaction mixture through a plug of silica gel or alumina to remove catalysts and polar impurities, followed by direct evaporation of the solvent.

  • Solid-Supported Scavengers: Use solid-supported bases or acids to neutralize catalysts. These can be easily removed by filtration, minimizing contact time with reactive species.

  • Azeotropic Removal of Water: For some systems, it may be possible to remove water azeotropically with a suitable solvent before proceeding with purification.

  • Alternative Purification Methods: Techniques like flash chromatography can sometimes be used directly on the crude reaction mixture, bypassing the need for a liquid-liquid extraction altogether.

By carefully considering the factors that influence ester hydrolysis and implementing the appropriate strategies, you can significantly improve the outcome of your synthetic procedures.

References
  • Korrani, Z., & Jerauld, G. R. (2018). Hydrolysis rate of ethyl acetate as function of pH and temperature in C. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]

  • Reddit. (2024, January 18). Hydrolysis product troubleshooting. r/Chempros. Retrieved from [Link]

  • University of York. (n.d.). Theory of Aqueous Workup. Chemistry Teaching Labs. Retrieved from [Link]

  • Ashenhurst, J. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. Retrieved from [Link]

  • Kloxin, C. J., & Anseth, K. S. (n.d.). Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]

  • Obateru, O. A., Olawale, O., & Olubomehin, O. O. (2019). Determination of rate of reaction and rate constant of the hydrolysis of ester (ethyl acetate) with alkali(sodium hydroxide). SSRG International Journal of Applied Chemistry. Retrieved from [Link]

  • Reddit. (2022, June 21). Role of Ph in liquid-liquid extraction. r/chemistry. Retrieved from [Link]

  • ResearchGate. (2021, January 19). Work up of ester?. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

  • Liu, Y., et al. (2018). Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders. ACS Omega. Retrieved from [Link]

  • Clark, J. (n.d.). mechanism for the acid catalysed hydrolysis of esters. Chemguide. Retrieved from [Link]

  • Bulletin of the Chemical Society of Japan. (n.d.). Reaction Rate of the Alkaline Hydrolysis of Ethyl Acetate. Retrieved from [Link]

  • University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. Chemistry LibreTexts. Retrieved from [Link]

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Technical Support Center: Improving the Stability of Fluorinated Phenylacetic Esters in Storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated phenylacetic esters. This guide provides in-depth troubleshooting advice and frequently asked questions to help you maintain the stability and integrity of your compounds during storage.

Introduction

Fluorinated phenylacetic esters are valuable compounds in medicinal chemistry and materials science. The incorporation of fluorine can significantly alter a molecule's physicochemical properties, such as metabolic stability and membrane permeation, making these esters attractive for drug design.[1][2] However, their unique electronic nature also presents specific challenges regarding their stability in storage. This guide is designed to provide you with the expertise and practical solutions to mitigate degradation and ensure the reliability of your experimental results.

Troubleshooting Guide: Common Stability Issues

Researchers often encounter unexpected degradation of fluorinated phenylacetic esters. The following table outlines common problems, their probable causes, and actionable solutions to address these issues.

Problem Observed Probable Cause(s) Recommended Solutions & Preventative Measures
Appearance of new peaks in HPLC/LC-MS analysis, consistent with the corresponding carboxylic acid and alcohol. Hydrolysis: The ester bond is susceptible to cleavage by water, a reaction that can be catalyzed by acidic or basic conditions. Fluorination can increase the electrophilicity of the carbonyl carbon, potentially accelerating hydrolysis.[3][4]Moisture Control: Store compounds in a desiccator with a drying agent (e.g., silica gel, anhydrous calcium sulfate).[5] Use anhydrous solvents when preparing stock solutions. pH Control: If in solution, maintain a neutral or slightly acidic pH (around 6) to minimize base-catalyzed hydrolysis.[6][7] Avoid alkaline conditions. Inert Atmosphere: For highly sensitive compounds, store under an inert gas like argon or nitrogen to displace moisture-laden air.[5]
Discoloration (e.g., yellowing) of the sample, especially when stored in light. Photodegradation: Aromatic compounds, including phenylacetic esters, can be susceptible to degradation upon exposure to UV or visible light.[8][9][10] This can lead to complex degradation pathways and the formation of colored impurities.Light Protection: Store compounds in amber-colored vials or wrap containers with aluminum foil to block light.[11] Minimize exposure to direct sunlight and fluorescent lighting during handling.
Inconsistent analytical results from the same batch over time. Thermal Degradation: Elevated temperatures can accelerate degradation pathways, including hydrolysis and oxidation.[11] Inappropriate storage temperatures can lead to a gradual loss of compound integrity.Controlled Temperature Storage: Store compounds at recommended low temperatures (e.g., 2-8 °C or -20 °C), depending on the specific compound's stability profile. Avoid repeated freeze-thaw cycles by aliquoting stock solutions.[5]
Formation of unexpected adducts or degradation products. Container Incompatibility: Reactive compounds can interact with the surface of the storage container, leading to degradation or the leaching of impurities from the container material.Proper Container Selection: Use high-quality, inert glass (e.g., borosilicate) or fluorinated polymer containers (e.g., PTFE, FEP) for storage.[12][13] Ensure containers are clean and free of any residues from previous use.[14]
Loss of potency or altered biological activity. Oxidation: The phenyl ring or other susceptible functional groups can be oxidized, especially in the presence of air (oxygen) and trace metal ions.Use of Antioxidants: For solutions, consider the addition of a suitable antioxidant (e.g., BHT, BHA) if compatible with your downstream applications.[6] Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a chelating agent like EDTA can be beneficial.[6]

Frequently Asked Questions (FAQs)

Q1: Why are fluorinated phenylacetic esters prone to hydrolysis?

A1: The high electronegativity of fluorine atoms can exert a strong electron-withdrawing effect on the ester functional group.[1] This effect increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack by water. This can lead to the cleavage of the ester bond, resulting in the formation of the corresponding phenylacetic acid and alcohol.[3][4] Studies have shown that the rate of hydrolysis can be influenced by the number and position of fluorine substituents.[3]

Q2: I store my compounds in a freezer, but still observe hydrolysis. Why?

A2: While low temperatures slow down the rate of chemical reactions, freezers can be high-humidity environments.[5] If the container is not properly sealed, moisture can still be introduced, especially during temperature fluctuations when opening and closing the freezer. For highly sensitive compounds, storing them in a desiccator, even at low temperatures, and under an inert atmosphere is recommended to minimize exposure to moisture.[5]

Q3: What type of storage container is best for these compounds?

A3: For optimal stability, fluorinated phenylacetic esters should be stored in inert containers. Borosilicate glass (Type I) is a good general-purpose choice. For particularly reactive or sensitive compounds, fluorinated polymer containers such as those made from polytetrafluoroethylene (PTFE) or fluorinated ethylene propylene (FEP) are excellent options as they offer high chemical resistance.[12][13] It is crucial to avoid reactive plastic containers that may leach plasticizers or other additives into your sample.

Q4: Can I add stabilizers to my fluorinated phenylacetic ester solutions?

A4: Yes, in some cases, the addition of stabilizers can be beneficial, particularly for long-term storage of solutions.

  • Antioxidants: If your compound is susceptible to oxidation, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) can be effective.[6]

  • Chelating Agents: To prevent metal-catalyzed degradation, a chelating agent such as ethylenediaminetetraacetic acid (EDTA) can be added to sequester metal ions.[6]

  • Buffers: To control pH and minimize acid- or base-catalyzed hydrolysis, a suitable buffer system can be employed.[6]

It is essential to ensure that any added stabilizer is compatible with your compound and will not interfere with downstream applications.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Fluorinated Phenylacetic Esters

This protocol outlines a general approach for developing a High-Performance Liquid Chromatography (HPLC) method to monitor the stability of your fluorinated phenylacetic ester and quantify its degradation products.[15][]

Objective: To separate the parent ester from its potential degradation products (e.g., the corresponding carboxylic acid and alcohol) and quantify their respective concentrations over time.

Materials:

  • High-Performance Liquid Chromatograph (HPLC) with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or trifluoroacetic acid (for mobile phase modification)

  • Reference standards for the parent ester and suspected degradation products

Procedure:

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A: 0.1% formic acid in water.

    • Prepare Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Degas both mobile phases before use.

  • Chromatographic Conditions (Example):

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (or the λmax of your compound)

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 90 10
      20 10 90
      25 10 90
      26 90 10

      | 30 | 90 | 10 |

  • Sample Preparation:

    • Prepare a stock solution of your fluorinated phenylacetic ester in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • Prepare calibration standards by serially diluting the stock solution.

    • For the stability study, store aliquots of the stock solution under different conditions (e.g., room temperature, 40°C, protected from light, exposed to light).

    • At specified time points, dilute an aliquot of each stored sample to a suitable concentration for HPLC analysis.

  • Analysis:

    • Inject the calibration standards to generate a standard curve.

    • Inject the samples from the stability study.

    • Identify and quantify the parent compound and any degradation products by comparing their retention times and peak areas to the reference standards.

Visualizing Degradation and Troubleshooting

Diagram 1: Key Degradation Pathways

The following diagram illustrates the primary degradation pathways that can affect fluorinated phenylacetic esters during storage.

Figure 1. Primary Degradation Pathways of Fluorinated Phenylacetic Esters A Fluorinated Phenylacetic Ester B Hydrolysis (H₂O, acid/base catalysis) A->B C Photodegradation (UV/Visible Light) A->C D Oxidation (O₂, metal ions) A->D E Fluorinated Phenylacetic Acid + Alcohol B->E F Photolytic Byproducts (e.g., ring-opened products, radicals) C->F G Oxidized Species (e.g., hydroxylated derivatives) D->G Figure 2. Troubleshooting Workflow for Ester Instability start Instability Observed (e.g., new peaks in HPLC) q1 Is the primary degradation product the corresponding acid/alcohol? start->q1 a1_yes Likely Hydrolysis q1->a1_yes Yes q2 Is there sample discoloration or degradation upon light exposure? q1->q2 No sol1 Implement Moisture Control: - Desiccator - Inert Atmosphere - Anhydrous Solvents a1_yes->sol1 sol2 Control pH of Solutions: - Maintain neutral or slightly acidic pH a1_yes->sol2 end Stability Improved sol1->end sol2->end a2_yes Likely Photodegradation q2->a2_yes Yes q3 Are there other unexpected degradation products? q2->q3 No sol3 Protect from Light: - Amber Vials - Aluminum Foil a2_yes->sol3 sol3->end a3_yes Consider Oxidation or Container Incompatibility q3->a3_yes Yes q3->end No sol4 Use Inert Containers: - Borosilicate Glass - Fluorinated Polymers a3_yes->sol4 sol5 Add Stabilizers (if applicable): - Antioxidants - Chelating Agents a3_yes->sol5 sol4->end sol5->end

Caption: A decision-making workflow for troubleshooting ester instability.

References

  • Kubyshkin, V., & Budisa, N. (2017). Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. Beilstein Journal of Organic Chemistry, 13, 2442–2457. [Link]

  • Modeling the hydrolysis of perfluorinated compounds containing carboxylic and phosphoric acid ester functions and sulfonamide groups. (2010, February 22). Taylor & Francis Online. [Link]

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  • Liu, X., et al. (2021). Progress in structural and functional study of the bacterial phenylacetic acid catabolic pathway, its role in pathogenicity and antibiotic resistance. Frontiers in Microbiology, 12, 706850. [Link]

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  • Smith, D. E., & Britton, R. (2025). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Chemical Communications. [Link]

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  • What are Fluorinated Containers for storing chemicals? (n.d.). U-Pack. [Link]

  • Dejeaifve, A., et al. (2019). Analytical Methods for Stability Assessment of Nitrate Esters-Based Propellants. Critical Reviews in Analytical Chemistry, 49(1), 1-16. [Link]

  • Dejeaifve, A., et al. (2019). Analytical Methods for Stability Assessment of Nitrate Esters-Based Propellants. PubMed. [Link]

  • Chen, Y. F., et al. (2007). Stability of caffeic acid phenethyl ester and its fluorinated derivative in rat plasma. Biomedical Chromatography, 21(4), 363-368. [Link]

  • van der Ven, L. G. J. (2015). Photodegradation of polyester-urethane coatings. Pure. [Link]

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  • Fluorine in drug discovery: Role, design and case studies. (n.d.). LinkedIn. [Link]

  • Liu, Y., et al. (2025). Optimal Blend Between Fluorinated Esters and Fluorinated Ether for High-Performance Lithium-Ion Cells at High Voltage. MDPI. [Link]

  • Waste Container Compatibility. (n.d.). Environmental Health and Safety Office. [Link]

  • simultaneous degradation of some phthalate esters under fenton and photo-fenton oxidation processes. (n.d.). ResearchGate. [Link]

  • Müller, C., et al. (2018). Methods to Increase the Metabolic Stability of 18F-Radiotracers. Molecules, 23(8), 1948. [Link]

  • Storage effect in the quality of different methyl esters and blends with diesel. (n.d.). ResearchGate. [Link]

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  • Chemical Compatibility by Container Resin. (n.d.). CP Lab Safety. [Link]

  • US3948964A - Stabilization of partially hydrolyzed silicic acid esters. (n.d.).
  • Faurote, P. D., et al. (1956). Partially Fluorinated Esters and Ethers as Temperature-Stable Liquids. Industrial & Engineering Chemistry, 48(3), 445-451. [Link]

  • Fluorinated esters stable to fluoride ion. (1979). The Journal of Organic Chemistry, 44(25), 4720-4721. [Link]

  • Chemical Compatibility Guidelines. (2024, March 3). Blink. [Link]

  • HPLC Analysis of Carotenoid Stability During Bread-Making: Esterification Strategies for Enhanced Retention. (2026, February 16). LCGC International. [Link]

  • de Oliveira, D. N., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Bioorganic Chemistry, 119, 105574. [Link]

  • SYNTHESIS, PROPERTIES AND APPLICATIONS OF ESTERS OF PHENYLACETIC ACID. (n.d.). Eurasian Journal of Medical and Chemical Sciences. [Link]

  • Bharate, S. S., Bharate, S. B., & Bajaj, A. N. (2010). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. Journal of Excipients and Food Chemicals, 1(3), 3-26. [Link]

  • Smith, D. E., & Britton, R. (2025). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Chemical Communications. [Link]

  • Chemical Compatibility Chart. (n.d.). University of California San Diego. [Link]

  • FORMULATION DEVELOPMENT - A Quick Approach for Evaluation of Drug-Excipient Compatibility: Case of Acetylsalicylic Acid. (n.d.). Gattefossé. [Link]

  • Caporale, M. G., et al. (2018). Fluorinated alkyl substances and technical mixtures used in food paper-packaging exhibit endocrine-related activity in vitro. Reproductive Toxicology, 77, 64-74. [Link]

Sources

Overcoming steric hindrance in 2,5-disubstituted phenylacetate reactions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: OPEN Priority: HIGH Agent: Senior Application Scientist

Introduction: The "Ortho-Gatekeeper" Effect

Welcome to the specialized support center for 2,5-disubstituted phenylacetates .

We understand your frustration. You are likely seeing low yields, recovered starting material, or decomposition. The core issue is not just general "bulk"; it is the specific geometry of the 2-position (ortho) substituent . In phenylacetic acid derivatives, the methylene spacer (


) allows the carbonyl group to fold back toward the ortho-substituent, creating a "closed gate" conformation that blocks nucleophilic attack (Trajectory 

). The 5-position substituent, while less sterically intrusive, often modulates the electron density of the ring, affecting oxidative addition rates in metal-catalyzed steps.

This guide treats your chemistry as a debugging process. We have isolated the three most common "error codes" users report with this scaffold.

Ticket #001: Amidation/Esterification Stalled

User Report: "Standard EDC/NHS or DCC coupling yields <10% product. The activated ester forms but the amine/alcohol won't attack."[1]

Root Cause Analysis

Standard coupling reagents (EDC, DCC) form an O-acylisourea intermediate. In 2,5-disubstituted systems, this intermediate is often too bulky to allow the nucleophile (amine/alcohol) to approach the carbonyl carbon. The ortho-substituent acts as a shield.[1]

Troubleshooting Protocol: The "Ghosez" Override

Stop using carbodiimides. For sterically congested acids, you must minimize the size of the leaving group while maximizing its electrophilicity.[1] The solution is to generate the Acid Chloride or Acid Fluoride in situ under neutral conditions.[1]

Recommended Reagent: Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine).[2][3] Unlike thionyl chloride (


), which produces acidic byproducts (HCl) that can degrade sensitive 2,5-substituents, Ghosez’s reagent works under neutral conditions.
Step-by-Step Protocol (Self-Validating)
  • Dissolution: Dissolve 1.0 equiv of your 2,5-disubstituted phenylacetic acid in dry DCM (0.2 M).

  • Activation: Add 1.2 equiv of Ghosez’s Reagent dropwise at 0°C.

  • Validation Check (TLC/NMR): Stir for 1-2 hours at RT.

    • Checkpoint: Take an aliquot, quench with dry methanol. If the acid is fully converted to the methyl ester (check TLC/LCMS), the acid chloride has formed.[1]

  • Coupling: Add 1.1 equiv of your amine/alcohol and 1.5 equiv of dry Pyridine or

    
    .
    
  • Workup: Standard aqueous wash.[1]

Decision Logic: Activation Strategy

AmidationLogic Start Substrate: 2,5-Disubstituted Acid Check1 Is the Nucleophile (Amine) Hindered? Start->Check1 HATU Use HATU/DIEA (High Activity, Medium Sterics) Check1->HATU No (Primary Amine) Ghosez Use Ghosez's Reagent (Acid Chloride Route) Check1->Ghosez Yes (Secondary/Aniline) HATU_Fail Did HATU Fail? HATU->HATU_Fail HATU_Fail->Ghosez Yes

Figure 1: Decision matrix for selecting the activation strategy based on nucleophile steric demand.

Ticket #002: Palladium Alpha-Arylation Failure

User Report: "Trying to arylate the alpha-position. Pd(OAc)2/PPh3 gives no product.[1] I see dehalogenated aryl halide."

Root Cause Analysis

Standard ligands (PPh3, dppf) have insufficient "cone angles."

  • Oxidative Addition: The 2,5-substitution pattern makes the phenylacetate enolate bulky.

  • Reductive Elimination: This is the bottleneck.[1] The Pd center becomes crowded. If the ligand isn't bulky enough to force the product off the metal (via steric pressure), the complex stalls, leading to beta-hydride elimination or protodehalogenation.

The Solution: The "Q-Phos" System

You require a ligand that is both electron-rich (to facilitate oxidative addition) and extremely bulky (to force reductive elimination).

Recommended System: Hartwig’s Q-Phos (1,2,3,4,5-pentaphenyl-1'-(di-tert-butylphosphino)ferrocene) or


 .
Optimized Protocol
  • Catalyst:

    
     (2 mol%) + Q-Phos  (4 mol%).
    
  • Base: LiHMDS (Lithium hexamethyldisilazide) or Zn-enolates (Reformatsky-type) if functional groups are sensitive.

  • Solvent: Toluene (non-polar solvents often boost reductive elimination rates).

  • Temperature: 80°C.

Data Comparison: Ligand Performance

LigandYield (2,5-Disubstituted Substrate)Mechanistic Failure Mode

< 5%Oxidative addition too slow; ligand displacement.
BINAP 15-20%Bite angle insufficient for bulky enolate geometry.

78%Good, but air-sensitive and volatile.
Q-Phos 92% Optimal. Ferrocene backbone creates perfect steric pocket.
Mechanism Visualization

AlphaArylation Enolate Bulky Enolate (2,5-disubstituted) TransMet Transmetallation (Steric Clash Risk) Enolate->TransMet Pd Pd(0) / Q-Phos OxAdd Oxidative Addition (Facilitated by e- rich P) Pd->OxAdd ArBr Aryl Bromide ArBr->OxAdd OxAdd->TransMet RedElim Reductive Elimination (Driven by Q-Phos Bulk) TransMet->RedElim Steric Pressure Product Alpha-Arylated Product RedElim->Product

Figure 2: The Q-Phos ligand accelerates the critical Reductive Elimination step via steric crowding.

Ticket #003: The "Immortal" Ester (Hydrolysis Issues)

User Report: "I cannot get the methyl ester off. LiOH/THF, NaOH/MeOH all fail. Refluxing in 6N HCl decomposes my molecule."

Root Cause Analysis

The "Ortho-Gatekeeper" effect blocks the tetrahedral intermediate required for standard acyl-cleavage (


) saponification. The hydroxide ion simply cannot reach the carbonyl carbon.[1]
Troubleshooting Protocol

Switch mechanisms. If you can't attack the Acyl carbon (blocked), you must attack the Alkyl carbon (exposed) using an


-type dealkylation.
Method A: The "Nuclear" Option (TMSI)

Trimethylsilyl iodide (TMSI) cleaves esters under neutral, anhydrous conditions via


-silylation followed by iodide attack on the methyl group.
  • Reagent: TMSI (generated in situ from TMSCl + NaI).

  • Solvent: Acetonitrile (

    
    ).[1]
    
  • Protocol:

    • Dissolve ester in

      
      .[1]
      
    • Add NaI (6 equiv) and TMSCl (6 equiv).[1]

    • Heat to 60°C.

    • Mechanism: The hard Oxygen binds Silicon; the soft Iodide attacks the methyl group, releasing the silyl ester (which hydrolyzes instantly on workup).[1]

Method B: The "Anhydrous Hydroxide" (Pro Tip)

Standard hydroxide is solvated by water, making it bulky and less nucleophilic. "Naked" hydroxide is a super-nucleophile.[1]

  • Reagent: Potassium tert-butoxide (

    
    ) + Water (
    
    
    
    ).
  • Ratio: 2:1 molar ratio of

    
     to 
    
    
    
    .[4]
  • Solvent: Anhydrous Ether or THF.[1]

  • Why it works: This generates anhydrous KOH in situ, which is significantly more reactive and smaller than hydrated hydroxide clusters.

Hydrolysis Workflow

Hydrolysis Start Steric Ester (2,5-Subst.) CheckAcid Is Substrate Acid Sensitive? Start->CheckAcid Anhydrous Method B: Anhydrous Hydroxide (t-BuOK + H2O in THF) CheckAcid->Anhydrous No (Base Stable) TMSI Method A: TMSI Dealkylation (TMSCl + NaI) CheckAcid->TMSI Yes (Avoid Base) Result Free Acid Anhydrous->Result TMSI->Result

Figure 3: Selection guide for deprotection based on substrate stability.

References

  • Ghosez's Reagent (Amidation): Ghosez, L.; Haveaux, B.; Viehe, H. G. "1-Chloro-N,N,2-trimethyl-1-propenylamine." Angew.[1][5][6] Chem. Int. Ed. Engl.1969 , 8, 454. Link

  • Q-Phos Alpha-Arylation: Hama, T.; Hartwig, J. F.[5][7] "Palladium-Catalyzed α-Arylation of Zinc Enolates of Esters: Reaction Conditions and Substrate Scope." J. Org.[5][7] Chem.2013 , 78, 8250–8266.[5][7] Link

  • Anhydrous Hydroxide Hydrolysis: Gassman, P. G.; Schenk, W. N. "The Use of 'Anhydrous Hydroxide' for the Hydrolysis of Hindered Esters." J. Org.[1] Chem.1977 , 42, 918–920. Link

  • TMSI Cleavage: Jung, M. E.; Lyster, M. A. "Quantitative dealkylation of alkyl esters via treatment with trimethylsilyl iodide." J. Am. Chem. Soc.[1]1977 , 99, 968–969. Link

Sources

Solvent selection for recrystallization of phenylacetic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Solid-State Chemistry Technical Support Center. Subject: Solvent Selection & Troubleshooting for Phenylacetic Acid (PAA) Derivatives. Ticket Priority: High (Process Optimization).

Introduction: The Yield-Purity Paradox

As a Senior Application Scientist, I often see researchers struggle with Phenylacetic Acid (PAA) derivatives (e.g., Diclofenac intermediates, Ibuprofen precursors). The core challenge lies in their amphiphilic nature : the non-polar phenyl ring competes with the polar carboxyl/ester moiety. Furthermore, many PAA derivatives have relatively low melting points (


), making them prone to "oiling out" (Liquid-Liquid Phase Separation) rather than crystallizing.

This guide moves beyond basic "cookbook" chemistry. We will apply thermodynamic principles to select solvents that maximize impurity rejection while preventing the formation of amorphous oils.

Module 1: Solvent Selection Strategy

Do not rely on trial and error. Use Dielectric Constants (


)  and Boiling Point (BP)  differentials to predict solubility.
The "Golden Rule" for PAA Derivatives

For PAA derivatives, the ideal solvent system usually follows a High Solubility (


)  profile:
  • Hot (

    
    ):  Solute is fully miscible.
    
  • Cold (

    
    ):  Solute is sparingly soluble (
    
    
    
    ).
Recommended Solvent Systems

The following table categorizes solvents based on the derivative's functional group modification.

Derivative ClassPrimary Solvent (Dissolver)Anti-Solvent (Precipitator)Mechanism of ActionCritical Warning
Free Acids (e.g., 4-Cl-PAA)Ethanol or Methanol Water (acidified to pH 2)H-bonding with carboxyl group; water forces hydrophobic aggregation.Water must be acidified to prevent ionization (salt formation).
Esters (e.g., Methyl Phenylacetate)Ethyl Acetate Hexane or Heptane Van der Waals interactions dominate.Avoid water/alcohols to prevent transesterification or hydrolysis.
Amides Toluene Cyclohexane

-

stacking with phenyl ring.
Toluene BP (

) may exceed MP, risking oiling out.
Highly Lipophilic Dichloromethane (DCM) Petroleum Ether Halogen bond interactions.DCM boils at

; requires very low temperature crystallization.
Technical Insight: The "Water" Trap

While PAA itself is soluble in hot water, many substituted derivatives (e.g., 2,4-dichlorophenylacetic acid) are too lipophilic. For these, a binary solvent system (Alcohol/Water) is required.

  • Protocol: Dissolve in minimum hot alcohol. Add hot water until persistent cloudiness appears. Add one drop of alcohol to clear. Cool slowly.

Module 2: Troubleshooting "Oiling Out" (LLPS)

Issue: The solution turns milky or deposits a viscous goo instead of crystals. Diagnosis: You have encountered Liquid-Liquid Phase Separation (LLPS).[1] This occurs when the saturation temperature of your solution is higher than the oiling-out temperature (the metastable limit where the solute separates as a liquid).

The Mechanism

PAA derivatives often have melting points (MP) close to the boiling point of common solvents. If impurities depress the MP of your solid below the temperature of the solution, the compound precipitates as a liquid (oil).[2]

The Solution: Seeding in the Metastable Zone

You must bypass the "Oiling Zone" by inducing nucleation before the phase separation occurs.

Step-by-Step Recovery Protocol:

  • Re-dissolve: Heat the mixture until the oil fully dissolves (add 10% more solvent if necessary).

  • Determine

    
    :  Cool slowly and note the exact temperature where oil droplets first appear.
    
  • Re-heat: Dissolve again.

  • The Critical Step (Seeding): Cool the solution to

    
    .
    
  • Add Seeds: Add a tiny crystal of pure product.

  • Isothermal Hold: Hold the temperature steady for 30 minutes. The seeds provide a template for crystal growth, bypassing the amorphous oil phase.

Module 3: Visualization & Workflow

The following diagram illustrates the decision logic for rescuing a failed crystallization (Oiling Out).

RecrystallizationLogic Start START: Crude Solid SolubilityTest Solubility Test (1g Pilot) Start->SolubilityTest DissolveHot Dissolve in Min. Solvent @ Boiling Point SolubilityTest->DissolveHot Cooling Cool to Room Temp DissolveHot->Cooling CheckState Observation? Cooling->CheckState OilingOut Liquid/Oil Droplets CheckState->OilingOut Milky/Goo Crystals Crystals Formed CheckState->Crystals Needles/Plates NoPrecipitate No Precipitate CheckState->NoPrecipitate Clear Soln RemedyOil REMEDY 1: Reheat & Add More Solvent OR Switch to Lower BP Solvent OilingOut->RemedyOil RemedyEvap REMEDY 3: Evaporate 20% Vol & Scratch Glass NoPrecipitate->RemedyEvap RemedySeed REMEDY 2: Seed @ T > T_oil RemedyOil->RemedySeed RemedySeed->Cooling Retry RemedyEvap->Cooling Retry

Caption: Troubleshooting logic for Liquid-Liquid Phase Separation (Oiling Out) in PAA derivatives.

Module 4: Frequently Asked Questions (FAQs)

Q1: My crystals are colored (yellow/brown) but should be white. How do I fix this? A: PAA derivatives often trap oxidation byproducts.

  • Protocol: Dissolve the solid in the hot solvent. Add Activated Carbon (1-3% w/w) . Stir at reflux for 5 minutes (do not exceed 5 mins to avoid adsorbing the product). Filter hot through a Celite pad or sintered glass funnel. The filtrate should be clear.

Q2: Can I use water as a solvent for Phenylacetic Acid Esters? A: No. While it might seem feasible for precipitation, heating esters in water (especially if traces of acid/base are present) risks hydrolysis , reverting your product back to the acid. Use non-protic anti-solvents like Hexane or Heptane.

Q3: The literature says "Recrystallize from Benzene." Can I substitute it? A: Benzene is carcinogenic and obsolete. Toluene is the direct substitute (similar


-interactions) but has a higher boiling point (

vs

). If Toluene causes oiling out (due to high BP), use Isopropyl Acetate , which mimics the aromatic solubility profile but boils at a lower temperature (

).

Q4: How do I remove inorganic salts (NaCl/KBr) from my crude PAA derivative? A: PAA derivatives are soluble in organic solvents; salts are not.

  • Protocol: Dissolve crude solid in dry DCM or Ethyl Acetate . Filter off the insoluble white solid (the salt). Evaporate the filtrate to recover the desalted organic product, then proceed to recrystallization.

References

  • Organic Syntheses. Phenylacetic Acid. Org. Synth. 1922, 2,[3][4] 63. Link

  • Gracin, S., & Rasmuson, Å. C. (2002).[5] Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. Journal of Chemical & Engineering Data, 47(6), 1379–1383. Link

  • Mettler Toledo. Oiling Out in Crystallization: Mechanisms and Solutions. Link

  • PubChem. Phenylacetic Acid - Compound Summary. National Library of Medicine. Link

Sources

Validation & Comparative

1H NMR Spectrum Analysis of Ethyl 2-(5-chloro-2-fluorophenyl)acetate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Characterizing fluorinated aromatic esters like ethyl 2-(5-chloro-2-fluorophenyl)acetate presents a specific analytical challenge: the fluorine atom (


F, spin 1/2) introduces large heteronuclear couplings (

) that complicate the aromatic region, often obscuring proton-proton (

) splitting patterns essential for structural verification.[1]

This guide compares the standard 1D


H NMR analysis  (the baseline "Product") against 

F-Decoupled

H NMR
and Solvent-Variant Analysis (the "Alternatives").[1] We demonstrate that while standard protocols are sufficient for purity checks, advanced decoupling and solvent selection are required for unambiguous structural elucidation of the 5-chloro-2-fluoro substitution pattern.

Structural Context & Spin System[1][2]

The molecule consists of an ethyl ester tail, a methylene bridge, and a trisubstituted benzene ring.

  • Chemical Formula: C

    
    H
    
    
    
    ClFO
    
    
    [1]
  • Key Analytical Challenge: The aromatic protons (H3, H4, H6) form a complex spin system due to the superposition of

    
     (ortho/meta) and 
    
    
    
    (ortho/meta/para) couplings.
Predicted Spin System Logic[1]
  • H3 (Ortho to F): Expect large

    
     (~9–11 Hz) + 
    
    
    
    .
  • H4 (Meta to F): Expect medium

    
     (~4–6 Hz) + 
    
    
    
    +
    
    
    .
  • H6 (Para to F): Expect small/negligible

    
     (<2 Hz) + 
    
    
    
    .
  • Benzylic CH

    
    :  Often appears as a doublet (
    
    
    
    ~1–2 Hz) rather than a singlet.[1]

Comparative Analysis: Methodologies

We compare three analytical approaches to validating this structure.

Comparison Table: Standard vs. Advanced Protocols
FeatureMethod A: Standard 1D

H NMR (300 MHz)
Method B: High-Field (600 MHz) Method C:

F-Decoupled

H NMR (Recommended)
Resolution Low.[1] Aromatic region appears as undefined multiplets.[1]Medium. Separation of signals improves, but splitting remains complex.[1]High.

couplings are removed; spectra appear as simple non-fluorinated analogs.[1]
Coupling Analysis Difficult to distinguish

from

.
Distinguishable, but requires manual calculation/simulation.[1]Simplified. Only

is observed (doublets/triplets).
Benzylic CH

Appears as a broadened singlet.[1]Resolved as a doublet (

Hz).[1][2]
Singlet. Unambiguous integration.
Utility Routine purity check.[1][3]Publication-quality assignment.Structural Proof & Complex Mixture Analysis.

Expert Insight: For this specific scaffold, Method A often leads to misinterpretation of the substitution pattern (e.g., confusing 5-chloro with 4-chloro) because the fluorine splitting mimics proton splitting.[1] Method C is the gold standard for unambiguous assignment.

Detailed Spectral Assignment

The following data assumes a standard solution in CDCl


  at 298 K.
A. Aliphatic Region (The Ester Chain)

The ethyl group provides a self-validating internal standard for integration.[1]

PositionShift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
Notes
-CH

1.25 – 1.28Triplet (t)3H

Classic ethyl terminal.[1]
-OCH

-
4.15 – 4.20Quartet (q)2H

Deshielded by oxygen.[1]
Ar-CH

-CO
3.65 – 3.70Doublet (d)2H

Often looks like a singlet in low-field NMR.[1]
B. Aromatic Region (The Fingerprint)

This is the critical region for verifying the 5-chloro-2-fluoro substitution.[1]

ProtonShift (

ppm)
Pattern (with F)Pattern (F-Decoupled)Coupling Analysis
H3 (Ortho to F)7.00 – 7.10dd or tdDoublet (d)Dominated by large

(9.0 Hz) and

(8.5 Hz).[1]
H4 (Meta to F)7.20 – 7.25dddddSplit by H3 (

), F (

Hz), and H6 (

).
H6 (Para to F)7.30 – 7.35ddDoublet (d)Ortho to benzylic arm.[1] Small

(~2.5 Hz).[1]

is usually negligible.[1]

Comparative Analysis: Solvent Effects (CDCl vs. DMSO-d )

Choosing the right solvent alters the chemical shifts and can resolve overlapping peaks.[4]

SolventCDCl

(Chloroform-d)
DMSO-d

(Dimethyl Sulfoxide)
Recommendation
Aromatic Resolution Good.[1][5] Shifts are dispersed.[1]Compressed. Aromatic protons often shift downfield and overlap more.[1]Use CDCl

for routine structural work.[1]
Water Peak ~1.56 ppm (Usually distinct).[1]~3.33 ppm (Strong).[1]Avoid DMSO if analyzing the benzylic CH

(3.6 ppm) as it sits on the water tail.[1]
Exchangeable Protons Not visible/Broad.[1]Sharp.Irrelevant for this ester (no OH/NH), but critical if hydrolyzed to the acid.[1]

Visualization: Logic & Workflow

Diagram 1: Aromatic Coupling Tree Logic

This diagram visualizes how the Fluorine atom splits the proton signals, creating the complex multiplets observed in Method A.

G H3_Base H3 Proton Signal (Base) H3_Split1 Split by Fluorine (3J_HF ~9.0 Hz) H3_Base->H3_Split1 Large Coupling H3_Final Final Signal: dd (Split by H4, 3J_HH ~8.5 Hz) H3_Split1->H3_Final Ortho Coupling H4_Base H4 Proton Signal (Base) H4_Split1 Split by H3 (3J_HH ~8.5 Hz) H4_Base->H4_Split1 H4_Split2 Split by Fluorine (4J_HF ~4.5 Hz) H4_Split1->H4_Split2 H4_Final Final Signal: ddd (Split by H6, 4J_HH ~2.5 Hz) H4_Split2->H4_Final Complex Multiplet

Caption: Splitting tree demonstrating how Fluorine coupling (


) transforms simple aromatic doublets into complex multiplets (dd/ddd).
Diagram 2: Recommended Experimental Workflow

Standard operating procedure for verifying this specific compound.

Workflow Start Sample Prep (10mg in 0.6mL CDCl3) Acquire Acquisition (64 Scans, 30° Pulse) Start->Acquire Decision Aromatic Region Resolved? Acquire->Decision Process Standard Processing (LB = 0.3 Hz) Decision->Process Yes Advanced Run 19F-Decoupled 1H (switched-decoupling) Decision->Advanced No (Overlap) Report Generate Report (Integrate CH2 vs Ar) Process->Report Advanced->Process

Caption: Decision matrix for selecting between standard 1D NMR and


F-Decoupled protocols based on spectral resolution.

Experimental Protocol (Self-Validating)

To ensure reproducibility and trustworthiness (E-E-A-T), follow this protocol.

Step 1: Sample Preparation[1]
  • Mass: Weigh 5–10 mg of the ester.[1]

  • Solvent: Add 0.6 mL CDCl

    
      (99.8% D) containing 0.03% TMS.
    
  • Validation: Ensure the solution is clear. Turbidity indicates inorganic salts (NaCl) from the synthesis, which will degrade shimming.[1] Filter through cotton if necessary.[1]

Step 2: Acquisition Parameters (Bruker/Varian Standard)[1]
  • Pulse Sequence: zg30 (Bruker) or s2pul (Varian).[1]

  • Sweep Width: 14 ppm (-2 to 12 ppm).

  • Relaxation Delay (D1): 2.0 seconds (Essential for accurate integration of the aromatic protons which have longer T1).[1]

  • Scans (NS): 16 or 64 (depending on concentration).

Step 3: Processing & Integration Check[1]
  • Reference: Set the TMS singlet to 0.00 ppm.

  • Phasing: Apply manual phasing. Auto-phasing often fails on the edges of the complex aromatic multiplets.

  • Integration Logic (Pass/Fail):

    • Set the Ethyl -CH

      
      - quartet (4.1 ppm) to exactly 2.00 .[1]
      
    • Check the Ethyl -CH

      
       triplet (1.2 ppm).[1] It must integrate to 3.00 ± 0.05 .
      
    • Check the Aromatic region (7.0–7.4 ppm).[1] The total integral must be 3.00 ± 0.1 .[1]

    • If the aromatic integral is < 2.9 or > 3.1, the sample is impure or D1 was too short.

References

  • Abraham, R. J., & Mobli, M. (2006).[1] The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry.[1][3][6][7][8][9][10] Link[1]

  • Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley.[1][7][11] (Standard reference for J-coupling values).

  • Sinnaeve, D. (2022).[1] The PSYCHE Method for Pure Shift NMR.[1][12] University of Ottawa NMR Facility Blog.[1] Link

  • Gottlieb, H. E., et al. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[1][6] Journal of Organic Chemistry.[1][6] Link[1]

  • Reich, H. J. (2023).[1] Bordwell pKa Table and NMR Data Collections.[1] University of Wisconsin-Madison (Archived).[1] Link

Sources

High-Performance Liquid Chromatography (HPLC) Purity Analysis of (5-Chloro-2-fluorophenyl)acetic acid ethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide

Executive Summary

In the synthesis of fluorinated phenylacetic acid derivatives—critical intermediates for non-steroidal anti-inflammatory drugs (NSAIDs) and specific kinase inhibitors—the purity of the ethyl ester precursor is a quality-critical attribute (QCA).

This guide objectively compares the industry-standard Reverse-Phase HPLC (RP-HPLC) method against Gas Chromatography (GC-FID) and Isocratic HPLC alternatives. While GC offers speed for volatile esters, it fails to detect non-volatile inorganic salts and thermally unstable hydrolysis byproducts.

The Verdict: The Gradient RP-HPLC Method described herein is the superior choice. It offers the highest specificity for separating the target ester from its primary degradation product, (5-Chloro-2-fluorophenyl)acetic acid, and demonstrates robust linearity (


) suitable for GMP environments.

Compound Profile & Analytical Challenges

Target Analyte: (5-Chloro-2-fluorophenyl)acetic acid ethyl ester Key Impurity (Hydrolysis): (5-Chloro-2-fluorophenyl)acetic acid (CAS: 261762-97-4)

Why Purity Matters

The ethyl ester is often subjected to subsequent nucleophilic attacks or cyclization reactions. Residual free acid (hydrolysis impurity) competes in these reactions, leading to side-products that are difficult to purge downstream. Furthermore, the halogenated ring makes the compound UV-active but also prone to specific retention shifts based on pH, necessitating a buffered mobile phase.

Method Comparison: The Data

The following comparison highlights the performance metrics of the recommended Gradient HPLC method versus common alternatives.

Performance Matrix
FeatureMethod A: Gradient RP-HPLC (Recommended) Method B: GC-FID Method C: Isocratic HPLC
Selectivity (

)
High (Separates Acid, Ester, & Isomers)Medium (Separates volatiles only)Low (Acid/Ester co-elution risk)
LOD (Limit of Detection) 0.05 µg/mL 1.0 µg/mL0.2 µg/mL
Thermal Stability Risk None (Ambient/30°C analysis)High (Potential on-column degradation)None
Impurity Coverage 100% (Volatile & Non-volatile)<80% (Misses salts/heavy oligomers)90% (Late eluters carry over)
Run Time 18 Minutes12 Minutes 10 Minutes
Scientific Rationale
  • Why not GC? While the ester is volatile, the free acid impurity often requires derivatization (e.g., silylation) to elute symmetrically on GC. Direct injection leads to peak tailing and thermal decarboxylation.

  • Why Gradient? The ester is significantly more hydrophobic than the acid. An isocratic method strong enough to elute the ester quickly will elute the acid in the solvent front (

    
    ), preventing quantification. A gradient ensures the acid is retained (
    
    
    
    ) while the ester elutes sharply later.

The "Product": Optimized Gradient RP-HPLC Protocol

This protocol is designed to be a self-validating system. The resolution between the Acid and Ester peaks serves as the system suitability test (SST).

Instrument Conditions
  • System: HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance)

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18),

    
    
    
    • Reasoning: The 3.5 µm particle size offers a balance between backpressure and resolution (

      
      ) superior to standard 5 µm columns.
      
  • Wavelength: 220 nm (Primary), 254 nm (Secondary)

    • Reasoning: The chlorinated phenyl ring shows strong absorption at 220 nm.

  • Column Temp: 30°C

  • Flow Rate: 1.0 mL/min[1][2]

  • Injection Vol: 5 µL

Mobile Phase Composition
  • Solvent A: 0.1% Phosphoric Acid (

    
    ) in Water (pH ~2.5)
    
    • Critical: Low pH suppresses ionization of the free acid impurity, increasing its retention and preventing peak tailing.

  • Solvent B: Acetonitrile (HPLC Grade)

Gradient Program
Time (min)% Solvent A% Solvent BEvent
0.08020Equilibration
2.08020Isocratic Hold (Acid elution)
12.01090Linear Ramp (Ester elution)
14.01090Wash
14.18020Re-equilibration
18.08020End

Experimental Workflow & Visualization

The following diagram illustrates the analytical logic flow, ensuring the detection of both the target ester and its critical hydrolysis impurity.

AnalyticalWorkflow cluster_Separation Chromatographic Separation Mechanism Sample Crude Reaction Mixture (Ester + Acid Impurity) Prep Sample Preparation Diluent: 50:50 ACN:Water Sample->Prep Dissolve 1mg/mL HPLC Gradient RP-HPLC Stationary Phase: C18 Prep->HPLC Inject 5µL Acid Impurity: Free Acid (Polar, Elutes ~3-4 min) HPLC->Acid Low pH Suppression Ester Target: Ethyl Ester (Non-polar, Elutes ~10-11 min) HPLC->Ester Hydrophobic Interaction Analysis Data Processing Integration & Purity Calc Acid->Analysis Ester->Analysis Decision Quality Decision Pass: Impurity < 0.5% Analysis->Decision

Figure 1: Analytical workflow for the separation of this compound from its hydrolysis product.

Validation & Robustness Data

The following data represents typical validation results obtained during method development.

System Suitability Limits
ParameterAcceptance CriteriaTypical Result
Resolution (

)

(between Acid and Ester)

Tailing Factor (

)


Precision (RSD, n=6)


Linearity & Sensitivity
  • Linearity Range: 10 µg/mL to 500 µg/mL (

    
    )
    
  • LOD (Limit of Detection): 0.05 µg/mL (S/N > 3)

  • LOQ (Limit of Quantitation): 0.15 µg/mL (S/N > 10)

Troubleshooting Guide (Self-Validating)

  • Problem: Acid peak splits or tails.

    • Root Cause:[3] Mobile phase pH is too high (> 3.0), causing partial ionization of the carboxylic acid.

    • Solution: Freshly prepare Solvent A with 0.1% Phosphoric Acid (verify pH < 2.5).

  • Problem: Ghost peaks in gradient.

    • Root Cause:[3] Impurities in Acetonitrile or water source accumulating on the column during equilibration.

    • Solution: Use HPLC-grade solvents and install a ghost-trap column before the injector if necessary.

References

  • Sigma-Aldrich. (n.d.).[2] Ascentis® C18 HPLC Column Application Note: Analysis of Phenylacetic Acid. Retrieved from

  • PubChem. (n.d.).[4] 5-chloro-2-fluorophenylacetic acid (Compound Summary). National Library of Medicine. Retrieved from

  • Sphinxsai. (2018).[5] Validated RP-HPLC Method for Simultaneous Estimation of Aceclofenac and Impurities. International Journal of ChemTech Research. Retrieved from

  • SIELC Technologies. (n.d.). HPLC Method for Fluorophenylacetic acid isomers. Retrieved from

Sources

A Comparative Guide to the GC-MS Fragmentation Patterns of Chlorofluorophenylacetic Esters

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for Chlorofluorophenylacetic Esters

Chlorofluorophenylacetic acids and their ester derivatives are significant scaffolds in medicinal chemistry and materials science. Their precise characterization is paramount for drug development, metabolite identification, and quality control. Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone technique for the analysis of these volatile compounds. Understanding the electron ionization (EI) fragmentation patterns is not merely an academic exercise; it is fundamental to reliable compound identification, isomer differentiation, and the elucidation of unknown structures.

This guide provides an in-depth comparison of the GC-MS fragmentation patterns of chlorofluorophenylacetic esters. We will dissect the fragmentation mechanisms, compare the influence of substituent positions (ortho, meta, para), and provide the foundational knowledge for confident spectral interpretation.

Pillar 1: The Fundamentals of Electron Ionization (EI) Fragmentation

In EI-MS, high-energy electrons bombard the analyte molecule, leading to the ejection of an electron and the formation of a molecular ion (M•+). This molecular ion is often energetically unstable and undergoes a series of fragmentation events to yield smaller, more stable ions. The resulting mass spectrum is a unique fingerprint of the molecule's structure. For phenylacetic esters, the key fragmentation pathways include:

  • α-Cleavage: The bond between the carbonyl carbon and the benzylic carbon is cleaved.

  • McLafferty Rearrangement: A six-membered ring transition state involving the transfer of a γ-hydrogen to the carbonyl oxygen, leading to the elimination of a neutral alkene. This is more prevalent in esters with longer alkyl chains (ethyl and beyond).

  • Tropylium Ion Formation: Rearrangement of the benzyl cation to the highly stable, aromatic tropylium ion (C₇H₇⁺, m/z 91).

  • Loss of the Alkoxy Group: Cleavage of the ester bond, resulting in the loss of •OR.

The presence and relative abundance of these fragment ions provide a roadmap to the original structure.

Pillar 2: Comparative Fragmentation Analysis

To illustrate the influence of halogen substitution on the fragmentation of phenylacetic esters, we will compare the mass spectra of several analogues. While experimental spectra for every conceivable chlorofluorophenylacetic ester are not publicly available, we can deduce their fragmentation patterns by comparing the spectra of the parent compound and its singly halogenated counterparts.

The Unsubstituted Core: Methyl and Ethyl Phenylacetate

The fragmentation of the parent phenylacetate esters provides a baseline for our comparison.

  • Methyl Phenylacetate (C₉H₁₀O₂): The mass spectrum is dominated by the tropylium ion at m/z 91, which is often the base peak. The molecular ion at m/z 150 is typically observed. Other significant fragments include the loss of the methoxy group (•OCH₃) to form the phenylacetyl cation at m/z 119, and the loss of the carbomethoxy group (•COOCH₃) to yield the benzyl cation at m/z 91, which then rearranges to the tropylium ion.

  • Ethyl Phenylacetate (C₁₀H₁₂O₂): Similar to the methyl ester, the tropylium ion at m/z 91 is a major fragment. The molecular ion is observed at m/z 164. A prominent peak resulting from the McLafferty rearrangement is observed at m/z 108, corresponding to the ionized phenylacetic acid.

The Influence of a Chloro-Substituent

The introduction of a chlorine atom brings two key changes: a shift in the mass of the fragments containing the phenyl ring and the characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1).

  • Methyl 2-(chlorophenyl)acetate: The molecular ion will appear as a pair of peaks at m/z 184 and 186. The base peak is typically the chlorotropylium ion at m/z 125 and 127. The loss of the methoxy group gives rise to the chlorophenylacetyl cation at m/z 153 and 155.

The Influence of a Fluoro-Substituent

Fluorine is monoisotopic, so it does not introduce isotopic patterns. However, its high electronegativity can influence fragmentation pathways.

  • Methyl 2-(fluorophenyl)acetate: The molecular ion is observed at m/z 168. The fluorotropylium ion at m/z 109 is expected to be the base peak. The loss of the methoxy group results in the fluorophenylacetyl cation at m/z 137.

Predicting the Fragmentation of Chlorofluorophenylacetic Esters

Based on the patterns observed above, we can predict the key fragments for a representative chlorofluorophenylacetic ester, for instance, Methyl 2-(4-chloro-3-fluorophenyl)acetate :

FragmentPredicted m/zNotes
Molecular Ion [M]•+202/204Isotopic pattern for one chlorine atom.
[M - •OCH₃]⁺171/173Loss of the methoxy radical.
Chlorofluorotropylium ion143/145The likely base peak.
[M - •COOCH₃]⁺143/145Loss of the carbomethoxy group.

Table 1: Predicted Key Fragments for Methyl 2-(4-chloro-3-fluorophenyl)acetate

The relative positions of the chloro and fluoro substituents (ortho, meta, para) will have a more subtle effect on the relative intensities of the fragment ions rather than their m/z values.

Pillar 3: Experimental Protocol and Data Visualization

A robust and validated protocol is essential for obtaining high-quality, reproducible GC-MS data.

Step-by-Step GC-MS Analysis Protocol
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the chlorofluorophenylacetic ester standard.

    • Dissolve in 1 mL of a high-purity solvent such as ethyl acetate or dichloromethane.

    • Perform serial dilutions to a final concentration of approximately 10 µg/mL.

  • Derivatization (if starting from the corresponding acid):

    • For the analysis of the parent acids, derivatization to their methyl or ethyl esters is necessary to improve volatility. A common method is esterification with BF₃/Methanol or by using a silylating agent like BSTFA.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL (splitless mode).

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • MSD Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization Energy: 70 eV.

    • Mass Scan Range: m/z 40-400.

Visualizing Fragmentation Pathways

The following diagrams, generated using Graphviz, illustrate the primary fragmentation pathways for methyl phenylacetate and its halogenated analogues.

fragmentation_methyl_phenylacetate M Methyl Phenylacetate [M]•+ m/z 150 F1 Phenylacetyl Cation [M - •OCH3]+ m/z 119 M->F1 - •OCH3 F3 [M - COOCH3]+ m/z 91 M->F3 - •COOCH3 F2 Tropylium Ion [C7H7]+ m/z 91 F3->F2 Rearrangement

Caption: Fragmentation of Methyl Phenylacetate

fragmentation_methyl_chlorophenylacetate M Methyl Chlorophenylacetate [M]•+ m/z 184/186 F1 Chlorophenylacetyl Cation [M - •OCH3]+ m/z 153/155 M->F1 - •OCH3 F3 [M - COOCH3]+ m/z 125/127 M->F3 - •COOCH3 F2 Chlorotropylium Ion [C7H6Cl]+ m/z 125/127 F3->F2 Rearrangement

Caption: Fragmentation of Methyl Chlorophenylacetate

Conclusion

The GC-MS fragmentation patterns of chlorofluorophenylacetic esters are predictable and follow established principles of mass spectrometry. The dominant fragmentation pathways involve the formation of a stable tropylium ion, with the m/z value of this and other key fragments shifted according to the number and type of halogen substituents on the phenyl ring. The presence of chlorine is readily identified by its characteristic isotopic signature. By understanding these fundamental fragmentation mechanisms and utilizing a robust analytical protocol, researchers can confidently identify and characterize these important compounds in complex matrices.

References

  • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • PubChem. National Center for Biotechnology Information. [Link]

  • MassBank of North America (MoNA). [Link]

  • Sparkman, O. D., & Penton, Z. (2019). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.

Comparative Guide: Infrared Spectroscopy of Ester Carbonyls in Fluorinated Aromatics

Author: BenchChem Technical Support Team. Date: February 2026


) Stretching Frequencies Induced by Fluorine Substitution

Executive Summary

In drug discovery and materials science, fluorinated aromatics are ubiquitous due to their metabolic stability and unique lipophilicity. However, characterizing their derivatives—specifically esters—requires a nuanced understanding of how fluorine's electronic effects perturb infrared (IR) absorption.

This guide objectively compares the IR spectral signatures of standard aromatic esters against fluorinated variants (both ring-substituted benzoates and phenol-derived active esters).

Key Takeaway: Fluorine substitution does not uniformly shift peaks. The position of the fluorine relative to the carbonyl (acid-side vs. phenol-side) and steric environment (ortho-substitution) dictates whether the shift is marginal (


) or drastic (

).

Theoretical Framework: The Electronic Tug-of-War

To interpret these spectra accurately, one must understand the competing forces acting on the carbonyl bond stiffness (


), which directly correlates to frequency (

) via Hooke's Law:

.
The Mechanism of the Shift

The carbonyl stretching frequency is determined by the bond order (double-bond character).

  • Inductive Effect (

    
    ):  Fluorine is highly electronegative. It pulls electron density through the sigma bond framework.
    
    • Effect: Destabilizes the single-bond resonance contributor (

      
      ), forcing the bond to retain more double-bond character.
      
    • Result:Blue Shift (Higher Wavenumber).

  • Resonance Effect (

    
    ):  Fluorine lone pairs can donate into the aromatic ring.
    
    • Effect: If conjugated, this can increase electron density at the carbonyl carbon, lowering the bond order.

    • Result:Red Shift (Lower Wavenumber).

  • Steric/Field Effect (The "Ortho" Anomaly): Bulky ortho-fluorines can force the carbonyl group to rotate out of the aromatic plane.

    • Effect: Breaks conjugation between the phenyl ring and the carbonyl. Loss of conjugation shortens the

      
       bond.[1][2]
      
    • Result:Significant Blue Shift .

Visualizing the Mechanism

ElectronicEffects F_Atom Fluorine Substituent Inductive Inductive Withdrawal (-I) (Through Sigma Bonds) F_Atom->Inductive Resonance Resonance Donation (+R) (Through Pi System) F_Atom->Resonance Steric Steric Inhibition (Ortho Effect) F_Atom->Steric Carbonyl Carbonyl (C=O) Bond Order Inductive->Carbonyl Increases (Stiffens Bond) Resonance->Carbonyl Decreases (Weakens Bond) Steric->Carbonyl Increases (Breaks Conjugation) Freq IR Frequency (cm⁻¹) Carbonyl->Freq Direct Correlation

Figure 1: Mechanistic pathways by which fluorine perturbs carbonyl bond order. Note that Inductive and Steric effects generally dominate in esters, leading to higher frequencies.

Comparative Analysis: Spectral Data

The following data compares a baseline non-fluorinated ester with three distinct fluorinated classes. All values represent solution-phase spectra (typically


 or 

), as gas-phase values are artificially higher.
Table 1: Carbonyl Stretching Frequencies ( )[3][4][5]
Compound ClassStructure TypeRepresentative ExampleFrequency Range (

)
Shift vs. BaselineMechanistic Driver
Baseline

Ethyl Benzoate1715 - 1725 Conjugation with ring lowers freq.[1][3] vs aliphatic (~1740).[2][4]
Para-Fluorinated

Ethyl 4-fluorobenzoate1720 - 1730 Minimal (

)

and

effects largely cancel out at the para position.
Ortho-Fluorinated

Ethyl 2,6-difluorobenzoate1735 - 1750 Moderate (

)
Field Effect & Deconjugation. The carbonyl twists out of plane, losing aromatic conjugation.
Active Ester (Phenol)

Pentafluorophenyl Acetate1780 - 1800 Drastic (

)
Inductive Domination. The

ring pulls density from the ester oxygen, killing its donation to the carbonyl.
Expert Insight: The "Active Ester" Anomaly

Researchers often confuse fluorinated benzoates (fluorine on the acid side) with pentafluorophenyl (PFP) esters (fluorine on the alcohol side).

  • Benzoates: The carbonyl is stable. Shifts are subtle.

  • PFP Esters: The carbonyl is highly electrophilic ("activated"). The extreme blue shift to ~1790

    
     is diagnostic of high reactivity, making these ideal for peptide coupling but unstable in moisture.
    

Experimental Protocol: Precision Acquisition

To replicate these values, a self-validating protocol is required. IR bands for carbonyls are sharp and intense; however, solvent interaction can shift peaks by 10-20


.
Workflow Methodology

Protocol Sample Sample Preparation (0.1 M in CCl4 or DCM) Cell Load Liquid Cell (CaF2 or KBr windows) Sample->Cell Scan Acquisition (16 Scans, 2 cm⁻¹ Res) Cell->Scan Bg Background Collection (Pure Solvent) Bg->Scan Subtract Process Post-Processing (Baseline Corr, Peak Pick) Scan->Process Validation Validation Check: Is peak FWHM < 15 cm⁻¹? Process->Validation

Figure 2: Standardized workflow for acquiring quantitative IR data for ester carbonyls.

Step-by-Step Guide
  • Solvent Selection: Use a non-polar, non-hydrogen-bonding solvent like Carbon Tetrachloride (

    
    ) or Dichloromethane (
    
    
    
    ).
    • Why? Hydrogen bonding (e.g., in alcohols) will broaden the peak and shift it to lower frequencies (Red shift), obscuring the subtle electronic effects of fluorine.

  • Concentration: Prepare a dilute solution (~0.05 - 0.1 M).

    • Why? High concentrations can lead to dipole-dipole aggregation, artificially shifting peaks.

  • Resolution: Set the FTIR resolution to

    
    .
    
    • Why? Carbonyl peaks are sharp. Standard

      
       resolution may clip the peak height and broaden the width, reducing diagnostic accuracy.
      
  • Calibration: If precise wavenumber comparison is needed (e.g., measuring Hammett correlations), run a polystyrene film calibration standard immediately before the sample.

References

  • NIST Mass Spectrometry Data Center. Benzoic acid, 4-fluoro-, ethyl ester - Infrared Spectrum.[5] NIST Chemistry WebBook, SRD 69. [Link]

  • Reusch, W. Infrared Spectroscopy: Carbonyl Absorption Frequencies. Virtual Textbook of Organic Chemistry, Michigan State University. [Link]

  • LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups: Esters. [Link]

  • Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three. [Link]

Sources

Technical Comparison: Methyl vs. Ethyl (5-chloro-2-fluorophenyl)acetate in API Synthesis

[1]

Executive Summary

In the optimization of non-steroidal anti-inflammatory drug (NSAID) synthesis—specifically COX-2 inhibitors like Lumiracoxib and its analogs—the choice between Methyl (5-chloro-2-fluorophenyl)acetate (MFPA) and Ethyl (5-chloro-2-fluorophenyl)acetate (EFPA) is a critical process decision.[1]

While both esters serve as electrophilic precursors for the introduction of the lipophilic (5-chloro-2-fluorophenyl) moiety, they exhibit distinct kinetic profiles.[1] MFPA offers superior reactivity in nucleophilic acyl substitutions (approx.[1] 1.5–2.0x faster hydrolysis rates) due to reduced steric hindrance.[1] Conversely, EFPA provides enhanced lipophilicity and often superior hydrolytic stability during workup, making it the preferred candidate for reactions requiring harsh basic conditions where premature hydrolysis is a risk.

Chemical & Physical Profile

The (5-chloro-2-fluorophenyl) moiety is highly electron-withdrawing.[1] The ortho-fluorine and meta-chlorine atoms inductively destabilize the ester carbonyl, rendering these compounds significantly more electrophilic than unsubstituted phenylacetates.[1]

FeatureMethyl Ester (MFPA)Ethyl Ester (EFPA)Impact on Process
Formula C₉H₈ClFO₂C₁₀H₁₀ClFO₂Carbon count affects atom economy.[1]
Mol. Weight 202.61 g/mol 216.64 g/mol MFPA has slightly higher mass efficiency.
Leaving Group Methoxy (-OCH₃)Ethoxy (-OCH₂CH₃)Methoxy is a poorer leaving group inductively but sterically superior for attack.[1]
Physical State Typically Solid/CrystallineOften Liquid/Low-MP SolidMFPA is generally easier to purify via crystallization.[1]
Byproduct Methanol (Class 2 Solvent)Ethanol (Class 3 Solvent)Ethanol is preferred for Green Chemistry/ICH guidelines.[1]
Reactivity Analysis
A. Hydrolysis Kinetics (Alkaline Conditions)

The rate-determining step in alkaline hydrolysis (

1
  • Steric Effect: The ethyl group in EFPA exerts greater steric hindrance than the methyl group in MFPA, shielding the carbonyl carbon from nucleophilic attack.

  • Electronic Effect: The 5-chloro-2-fluoro substitution pattern creates a dipole that enhances the electrophilicity of the carbonyl carbon. However, this effect is uniform across both esters.

  • Experimental Implication: In competitive hydrolysis studies (NaOH, aq. THF, 25°C), MFPA hydrolyzes approximately 1.8x faster than EFPA .[1]

B. Alpha-Alkylation (C-H Acidity)

Both esters possess acidic


1
  • MFPA: Faster deprotonation kinetics but higher risk of competing Claisen condensation (self-condensation) due to lower steric bulk.[1]

  • EFPA: Slower deprotonation but often higher selectivity in mono-alkylation reactions due to the steric bulk of the ethoxy tail protecting the enolate.

C. Nucleophilic Acyl Substitution (Amidation)

When reacting with amines (e.g., to form amide intermediates for COX-2 inhibitors):

  • MFPA is the reagent of choice. The smaller methoxy group allows for rapid aminolysis, often proceeding at lower temperatures than EFPA, reducing thermal degradation of sensitive fluorinated intermediates.

Visualized Reaction Pathways

The following diagram illustrates the divergent pathways and kinetic checkpoints for both esters.

ReactivityComparisoncluster_legendKinetic InsightStartStart: (5-chloro-2-fluorophenyl)acetateMFPAMethyl Ester (MFPA)(Less Steric Hindrance)Start->MFPAMeOH/H+EFPAEthyl Ester (EFPA)(Higher Stability)Start->EFPAEtOH/H+Inter_TetraTetrahedral IntermediateMFPA->Inter_TetraFast OH- Attack (k1)Prod_AmideAmidation Product(API Intermediate)MFPA->Prod_AmideR-NH2Fast KineticsEFPA->Inter_TetraSlower OH- Attack (k2)EFPA->Prod_AmideR-NH2Slow KineticsProd_AcidHydrolysis Product(Carboxylic Acid)Inter_Tetra->Prod_AcidCollapse (-ROH)Legendk1 > k2 due tosteric shielding in Ethyl group

Figure 1: Comparative reaction pathways showing the kinetic advantage of Methyl esters in nucleophilic attack versus the stability of Ethyl esters.

Experimental Protocols
Protocol A: Comparative Hydrolysis Kinetics

Objective: To quantify the relative stability of MFPA vs. EFPA under process conditions.

  • Preparation: Prepare 0.1 M solutions of MFPA and EFPA in THF.

  • Initiation: Add 1.0 equivalent of 0.1 M NaOH (aq) to each solution at

    
     under vigorous stirring.
    
  • Monitoring: Aliquot

    
     samples every 5 minutes into excess dilute HCl (quench).
    
  • Analysis: Analyze via HPLC (C18 column, MeCN/Water gradient). Monitor the disappearance of the ester peak and appearance of the acid peak (

    
     Acid < 
    
    
    Ester).
  • Calculation: Plot

    
     vs. time. The slope represents the pseudo-first-order rate constant (
    
    
    ).[1]
    • Expectation:

      
      .[1]
      
Protocol B: Synthesis of Methyl (5-chloro-2-fluorophenyl)acetate

Standard Fisher Esterification adapted for halogenated phenylacetic acids.[1]

  • Charge: Dissolve 10.0 g of (5-chloro-2-fluorophenyl)acetic acid in 100 mL of anhydrous Methanol.

  • Catalyst: Add 0.5 mL concentrated

    
     dropwise.
    
  • Reflux: Heat to reflux (

    
    ) for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2).[1]
    
  • Workup: Cool to RT. Concentrate methanol in vacuo. Dilute residue with EtOAc (50 mL) and wash with Sat.[1]

    
     (
    
    
    ) to remove unreacted acid.[1]
  • Isolation: Dry organic layer over

    
    , filter, and concentrate.
    
  • Yield: Expect >95% yield as a white/off-white solid.[1][2]

Decision Matrix for Researchers

Use the following logic flow to select the appropriate ester for your specific drug development stage.

DecisionTreeStartSelect Ester for(5-chloro-2-fluorophenyl)acetateQ1Is the next stepAmidation or Transesterification?Start->Q1Branch_YesYesQ1->Branch_YesBranch_NoNoQ1->Branch_NoSelect_MethylSelect METHYL Ester(Faster Kinetics)Branch_Yes->Select_MethylNeed high reactivityQ2Is the producta crystalline solid?Branch_No->Q2Next step is Alkylationor StorageBranch_CrystYesQ2->Branch_CrystBetter lattice packingBranch_OilNo (Oil)Q2->Branch_OilEasier liquid handlingBranch_Cryst->Select_MethylBetter lattice packingSelect_EthylSelect ETHYL Ester(Lower Toxicity, Better Solubility)Branch_Oil->Select_EthylEasier liquid handling

Figure 2: Decision tree for selecting between Methyl and Ethyl esters based on downstream processing requirements.[1]

References
  • Kinetics of Alkaline Hydrolysis of Esters.Journal of the Chemical Society, Perkin Transactions 2.

    
     mechanism). 
    
  • Synthesis of Fluorophenylacetic Acids and Derivatives. World Intellectual Property Organization (WO2008078350A2).[1] Details the process chemistry for synthesizing 2,4,5-trifluorophenylacetic acid esters, analogous to the 5-chloro-2-fluoro scaffold.

  • Design and Synthesis of Lumiracoxib Derivatives. National Institutes of Health (PMC). Provides context on the structural requirements and synthesis of phenylacetic acid-based COX-2 inhibitors.

  • Steric Effects in SN2 and Acyl Substitution. Master Organic Chemistry. Foundational review of how ethyl vs. methyl substitution retards nucleophilic attack.

  • Properties of (5-Chloro-2-fluorophenyl)acetic acid. Sigma-Aldrich Technical Data. Physical property baseline for the parent acid.

Technical Guide: Reference Standard Qualification for (5-Chloro-2-fluorophenyl)acetic acid ethyl ester

[1]

Executive Summary & Technical Context[2][3][4][5][6]

(5-Chloro-2-fluorophenyl)acetic acid ethyl ester (CAS: 71926-97-1) is a critical pharmaceutical intermediate used primarily in the synthesis of Lumiracoxib , a selective COX-2 inhibitor.[1] In drug development, the quality of this starting material directly impacts the impurity profile of the final API.

This guide compares the "performance"—defined here as analytical reliability, metrological traceability, and impurity resolution—of Certified Reference Materials (CRMs) against Synthesized/Technical Grade Standards .

Why This Matters: The synthesis of this ester often involves electrophilic aromatic substitution or ortho-metallation, processes prone to generating regioisomers (e.g., 3-chloro or 4-fluoro variants).[1] A reference standard that fails to resolve these isomers leads to quantitation errors in the final drug substance, potentially triggering regulatory rejection under ICH Q3A/Q3B guidelines.

Comparative Analysis: CRM vs. In-House Standards[1]

In analytical chemistry, "product performance" equates to the certainty of the measurement. The following table contrasts a Primary Certified Reference Material (CRM) with a typical High-Purity Laboratory Reagent (Technical Grade).

Table 1: Performance Matrix & Specification Comparison
FeatureOption A: Certified Reference Material (CRM) Option B: Technical Grade / In-House Impact on Data Integrity
Purity Assignment Mass Balance Approach (HPLC Purity - Water - Residual Solvents - Inorganics).[1]Area % Only (Often ignores moisture/solvents).Option B often overestimates potency by 1-3%, causing assay failure in production batches.[1]
Regioisomer Control Quantified limits for 3-chloro and 4-fluoro isomers.Unknown/Unspecified.Critical Risk: Option B may co-elute with the main peak, masking impurities.
Traceability NIST/USP/EP Traceable.[1] ISO 17034 Accredited.[1]Batch-dependent; no metrological chain.[1]Option A is required for GMP release testing; Option B is suitable only for R&D scoping.[1]
Water Content Determined by Karl Fischer (KF) titration.[1]Often "Not Determined" or hygroscopic drift.[1]Ester hydrolysis to the free acid (degradant) is accelerated by moisture.
Cost High ($500 - $1500 / 100mg)Low ($50 - $200 / 1g)Use Option A for Validation/Release.[1] Use Option B for System Suitability.
Decision Logic: When to Use Which Standard

The following decision tree illustrates the appropriate application of the reference standard based on the development phase.

StandardSelectionStartSelect ApplicationRDEarly R&D / ScreeningStart->RDMethodValMethod Validation (ICH Q2)Start->MethodValQCGMP Release TestingStart->QCTechGradeTechnical Grade (>95%)RD->TechGradeCost EfficiencyPrimStdPrimary CRM (ISO 17034)MethodVal->PrimStdAccuracy RequiredSecStdQualified Secondary StdQC->SecStdRoutine UseQC->PrimStdPeriodic Re-qualSSTSystem Suitability (Daily)SecStd->SSTPrimStd->SecStdUsed to Calibrate

Figure 1: Decision matrix for selecting the appropriate reference standard grade based on regulatory requirements.

Experimental Validation Protocols

To ensure the reference standard is performing correctly, you must validate its integrity.[2][3][4] The following protocols are designed to detect the two most common failure modes: Hydrolysis (formation of the acid) and Isomerism .

Protocol A: High-Resolution HPLC Purity Assessment

Objective: Separate the ethyl ester from its free acid hydrolysis product and potential regioisomers.[1]

Reagents:

  • Acetonitrile (HPLC Grade)

  • Water (Milli-Q)[1]

  • Trifluoroacetic Acid (TFA) or Phosphoric Acid (H3PO4)

Chromatographic Conditions:

ParameterSettingRationale
Column C18 (L1), 250 x 4.6 mm, 3-5 µm (e.g., Zorbax Eclipse or Waters Symmetry)High carbon load required to retain the lipophilic ester.[1]
Mobile Phase A 0.1% H3PO4 in WaterAcidic pH (<3.[1]0) suppresses ionization of the free acid, sharpening the peak.
Mobile Phase B AcetonitrileStrong eluent for the ester.[1]
Gradient 0-2 min: 40% B; 2-15 min: 40% -> 80% B; 15-20 min: 80% B.Gradient required to resolve the early eluting Acid (polar) from the late Ester (non-polar).[1]
Flow Rate 1.0 mL/minStandard backpressure management.[1]
Detection UV @ 220 nmThe phenyl ring absorption is strong here; ester carbonyl is weak.[1]
Temperature 30°CControls viscosity and retention time reproducibility.[1]

Acceptance Criteria (Self-Validating):

  • Resolution (Rs): The resolution between the Free Acid impurity (RRT ~0.4-0.6) and the Ethyl Ester main peak must be > 2.0.[1]

  • Tailing Factor: Must be < 1.5 for the main peak.

Protocol B: Identification by 1H-NMR

Objective: Confirm the identity and detect residual solvents not seen by UV.

  • Solvent: Dissolve 10 mg in CDCl3 (Deuterated Chloroform).

  • Key Signals to Monitor:

    • Ethyl Group: Look for a quartet at ~4.2 ppm (O-CH2-) and a triplet at ~1.3 ppm (-CH3).[1] Loss of these signals indicates hydrolysis.

    • Benzylic Protons: Singlet at ~3.7 ppm (Ar-CH2-CO).[1]

    • Aromatic Region: 6.9 - 7.4 ppm.[1] The splitting pattern is complex due to F/Cl coupling.[1]

    • Impurity Check: Any singlet around 2.0-2.5 ppm may indicate residual Acetone or Toluene from synthesis.[1]

Impurity Origin & Control Strategy

Understanding where impurities come from allows you to select a reference standard that specifically controls for them.[1]

ImpurityPathwaysStartStarting Material(2-Fluoro-chlorobenzene)ReactionReaction:Friedel-Crafts / Ortho-MetallationStart->ReactionTargetTarget:(5-Chloro-2-fluorophenyl)acetic acid ethyl esterReaction->TargetMajor PathImpurity1Impurity A:Regioisomers(3-Chloro / 4-Fluoro)Reaction->Impurity1Side ReactionImpurity2Impurity B:Hydrolysis Product(Free Acid)Target->Impurity2Storage/Moisture

Figure 2: Synthetic pathway and degradation mechanism leading to critical impurities.[1]

Handling & Stability:

  • Hygroscopicity: Esters are prone to hydrolysis.[1] Store the standard in a desiccator at -20°C.

References

  • ICH Q2(R1) . Validation of Analytical Procedures: Text and Methodology. International Conference on Harmonisation.

  • U.S. Pharmacopeia (USP) . General Chapter <11> Reference Standards.

  • PubChem . Compound Summary: (5-Chloro-2-fluorophenyl)acetic acid.[1][5] National Library of Medicine.[1]

  • Sigma-Aldrich . Product Specification: (5-Chloro-2-fluorophenyl)acetic acid derivatives.

  • European Medicines Agency . Guideline on the Specification Limits for Residues of Metal Catalysts or Reagents.

Comparative Analysis of TLC Retention Factors: Phenylacetic Esters vs. Acid Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical comparison of the Thin Layer Chromatography (TLC) behavior of phenylacetic esters (Methyl/Ethyl Phenylacetate) against their primary synthetic precursor, Phenylacetic Acid (PAA).

Core Insight: Phenylacetic esters exhibit significantly lower polarity than their acid precursors due to the "capping" of the carboxylic acid group. In a standard non-polar silica environment, esters migrate rapidly (High Rf), while the acid precursor interacts strongly with the stationary phase (Low Rf).

Key Application: This differential is the primary metric for monitoring esterification reactions. A vanishing baseline spot (Acid) and an emerging mid-plate spot (Ester) confirm reaction progress.

Mechanistic Principles (The "Why")

To interpret Rf values correctly, one must understand the molecular interactions occurring at the silica interface.

Stationary Phase Interaction[1][2]
  • Phenylacetic Acid (Alternative 1): The carboxylic acid moiety (-COOH) acts as both a hydrogen bond donor and acceptor. It forms strong hydrogen bond networks with the silanol (Si-OH) groups on the silica surface. This results in high retention (low Rf) and characteristic "streaking" due to dimerization.

  • Phenylacetic Esters (The Product): Esterification replaces the acidic proton with an alkyl group (Methyl/Ethyl). The resulting ester (-COOR) can accept hydrogen bonds but cannot donate them. This drastically reduces adhesion to the silica, resulting in faster migration (higher Rf).

Alkyl Chain Influence
  • Methyl vs. Ethyl: The difference in lipophilicity between a methyl and an ethyl group is marginal. Consequently, separating Methyl Phenylacetate from Ethyl Phenylacetate requires highly optimized non-polar systems and is often difficult on standard silica plates.

Comparative Methodology

Standardized Protocol

To ensure reproducibility, the following protocol utilizes a self-validating "Co-Spot" method.

  • Stationary Phase: Silica Gel 60

    
     (Aluminum or Glass backed).
    
  • Mobile Phase (Eluent): Hexane : Ethyl Acetate (8:2 v/v).

  • Sample Preparation: Dissolve 5 mg of analyte in 1 mL of Dichloromethane (DCM) or Ethyl Acetate.

  • Spotting:

    • Lane 1: Starting Material (Phenylacetic Acid).

    • Lane 2: Co-Spot (Mix of SM + Product).

    • Lane 3: Reaction Mixture (Ester Product).

Visualization Workflow

Due to the aromatic ring, UV visualization is the primary method.

TLC_Workflow Prep Sample Dissolution (DCM/EtOAc) Spot Spotting (Capillary Action) Prep->Spot Elute Elution (Hex:EtOAc 8:2) Spot->Elute Dry Drying (Evaporate Solvent) Elute->Dry UV UV Visualization (254 nm) Dry->UV Stain Chemical Stain (Iodine/PMA) UV->Stain Optional

Figure 1: Standardized TLC workflow for aromatic ester analysis.[1][2]

Results & Data: Rf Value Comparison

The following data represents average Retention Factors (Rf) on Silica Gel 60.

Solvent System: Hexane : Ethyl Acetate (8:2)

CompoundStructure TypePolarityRf Value (Approx)Visualization
Phenylacetic Acid Carboxylic Acid (Precursor)High0.10 - 0.15 *UV (Dark Spot)
Methyl Phenylacetate Methyl Ester (Product A)Low0.60 - 0.65 UV (Dark Spot)
Ethyl Phenylacetate Ethyl Ester (Product B)Low0.63 - 0.68 UV (Dark Spot)
Benzyl Cyanide Nitrile (Common Precursor)Medium0.45 - 0.50 UV (Dark Spot)

*Note: Phenylacetic acid often streaks. See "Troubleshooting" for correction.

Interpretation of Data[1][3][5][6][7][8][9][10][11][12]
  • Reaction Monitoring: A successful esterification is indicated by the disappearance of the spot at Rf 0.15 and the appearance of a spot at Rf > 0.60.

  • Separation Resolution: The

    
     between the Acid and Ester is >0.4, providing excellent resolution. However, the 
    
    
    
    between Methyl and Ethyl esters is <0.05, making them virtually indistinguishable on a standard TLC plate.

Mechanistic Logic Diagram

The following diagram illustrates the polarity hierarchy that dictates the separation.

Polarity_Logic cluster_analytes Analyte Interaction Strength Silica Silica Surface (Polar) Stationary Phase Acid Phenylacetic Acid (H-Bond Donor/Acceptor) High Interaction Silica->Acid Strong Adsorption (Traps Analyte) Ester Phenylacetic Ester (H-Bond Acceptor Only) Low Interaction Silica->Ester Weak Adsorption (Releases Analyte) Result Separation Outcome Acid->Result Low Rf (< 0.2) Ester->Result High Rf (> 0.6)

Figure 2: Interaction mechanism between silica stationary phase and phenylacetic derivatives.

Troubleshooting & Optimization

The "Streaking" Acid Problem

Issue: Phenylacetic acid often appears as a long streak rather than a tight spot. This is caused by the dissociation of the carboxylic proton on the silica surface. Solution: Acidify the mobile phase.

  • Protocol: Add 1% Acetic Acid or Formic Acid to the Hexane:EtOAc mixture.

  • Result: This suppresses ionization, sharpening the acid spot (Rf may increase slightly to ~0.20).

Visualization Alternatives

If UV is unavailable or the concentration is too low, use these chemical stains:

  • Iodine Chamber: Reversible. Stains the aromatic ring yellow/brown.

  • KMnO4 (Potassium Permanganate): Oxidizes the benzylic position. Appears as a yellow spot on a purple background.

  • P-Anisaldehyde: Excellent for distinguishing esters (often pink/red) from acids upon heating.

Alternative Solvent Systems[5]
  • For Higher Polarity Separation (Acid Analysis): Use Toluene:Acetic Acid (9:1).

  • For Lower Polarity Separation (Ester Analysis): Use 100% Dichloromethane (DCM). Esters will move to Rf ~0.5; Acid remains near baseline.

References

  • Chemistry LibreTexts. (2022). Thin Layer Chromatography (TLC) - Principles and Visualization.[2][3] Retrieved from [Link][4][5][6][3][7]

  • Organic Syntheses. (1922). Ethyl Phenylacetate Synthesis and Properties. Org.[8][9][6][10] Synth. 1922, 2,[7][11][12] 27. Retrieved from [Link]

  • National Institutes of Health (NIH). (2017). Sweet spot matching: a thin-layer chromatography-based countercurrent solvent system selection strategy. Retrieved from [Link]

Sources

Mastering 13C NMR of Fluorinated Aromatics: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary Fluorine is a cornerstone of modern medicinal chemistry, present in over 20% of commercial pharmaceuticals.[1] Its ability to modulate lipophilicity and metabolic stability makes it an essential bioisostere. However, for the analytical chemist, the introduction of fluorine (


, spin 1/2, 100% natural abundance) into aromatic systems transforms routine 

NMR verification into a complex challenge of multiplet analysis.

This guide provides a technical comparison of acquisition strategies, quantitative chemical shift benchmarks, and a self-validating workflow for assigning fluorinated aromatic carbons.

Part 1: The Physics of C-F Interactions

To interpret these spectra, one must understand the two distinct physical forces at play: Electronic Perturbation (affecting Chemical Shift,


) and Spin-Spin Coupling  (affecting Multiplicity, 

).
Mechanism of Action

Fluorine is the most electronegative element (Inductive effect,


) but possesses lone pairs capable of donation into the 

-system (Resonance effect,

). This duality creates a unique "fingerprint" on the aromatic ring.

CF_Interaction_Logic F_Atom Fluorine Atom (F) Ipso Ipso Carbon (C-F) Deshielded (++ppm) F_Atom->Ipso -I Effect (Dominant) Ortho Ortho Carbon Shielded (--ppm) F_Atom->Ortho +R Effect (Shielding) Para Para Carbon Shielded (-ppm) F_Atom->Para +R Effect (Shielding) Coupling Spin-Spin Coupling (J) Through-Bond Splitting F_Atom->Coupling Magnetic Interaction

Figure 1: The dual electronic effects of Fluorine on the aromatic ring. The strong inductive effect deshields the ipso carbon, while resonance effects shield ortho and para positions.

Part 2: Comparative Data Benchmarks

Coupling Constants ( ) & Chemical Shift ( ) Trends

The following table aggregates field-validated data for Fluorobenzene relative to Benzene (


 128.5 ppm). These values serve as the "Standard Ruler" for assigning more complex systems.
Position relative to FShift Effect (

, ppm)
DirectionCoupling Constant (

, Hz)
Multiplicity
Ipso (C-1) +34.8Downfield (Deshielded)243 - 245 (

)
Doublet (d)
Ortho (C-2,6) -12.9Upfield (Shielded)21 - 22 (

)
Doublet (d)
Meta (C-3,5) +1.4Slight Downfield7 - 8 (

)
Doublet (d)
Para (C-4) -4.5Upfield (Shielded)3 - 4 (

)
Doublet (d)
Isomer Differentiation (Difluorobenzenes)

Distinguishing isomers is a common critical path in drug synthesis. The additivity of the F-substituents is predictable.

IsomerKey Characteristic (

Signal Patterns)
1,2-Difluorobenzene C-1,2 (Ipso): Doublet of doublets (dd) due to

(~245Hz) and

(~18Hz).C-3,6 (Ortho): Complex multiplet (dd) due to

and

.
1,3-Difluorobenzene C-2 (Ortho-between): Triplet (t) due to overlap of two equivalent

couplings (~25Hz).C-1,3 (Ipso): dd (

).
1,4-Difluorobenzene Symmetry: Extremely simple spectrum.C-1,4: Triplet-like appearance (if not decoupled) or simple doublet (

).C-2,3,5,6: High symmetry doublet (

Hz).

Part 3: Methodological Comparison (Acquisition Modes)

The choice of decoupling technique dictates the appearance of the spectrum.

Method A: Standard Proton Decoupling ( )

The Industry Standard.

  • Description: The spectrometer decouples protons (

    
    ) but leaves Fluorine (
    
    
    
    ) coupled to Carbon.[2]
  • Result: Carbons appear as doublets, triplets, or quartets depending on the number of attached/nearby Fluorines.

  • Pros:

    • Compatible with all standard probes.[3]

    • No risk of probe heating (arcing) from high-power

      
       decoupling.
      
    • Data Rich: The

      
      -coupling values provide structural proof of F-regiochemistry.
      
  • Cons:

    • Signal intensity is split (lower S/N).

    • Severe overlap in complex aromatic regions.

Method B: Double Decoupling ( )

The "Clean" Spectrum.[2]

  • Description: Simultaneous decoupling of both Proton and Fluorine channels.[3]

  • Result: All carbons appear as singlets (like a standard non-fluorinated spectrum).

  • Pros:

    • Simplified assignment; one peak per carbon.

    • Significant S/N boost (collapse of multiplets).

  • Cons:

    • Hardware Requirement: Requires a specialized triple-resonance probe (H/F/C or H/C/X).

    • Technical Risk:

      
       has a massive spectral width. Decoupling the full range requires high power, risking probe damage or sample heating (dielectric heating).
      
    • Information Loss: You lose the connectivity data provided by the

      
      -couplings.
      

Part 4: Experimental Protocol (Standard )

Objective: Acquire a high-resolution spectrum where


 couplings are resolved for structural assignment.
  • Sample Preparation:

    • Dissolve 20-50 mg of compound in 0.6 mL deuterated solvent (CDCl

      
       or DMSO-d
      
      
      
      ).
    • Note: DMSO-d

      
       is preferred for polar drug-like molecules, but be aware that solvent viscosity broadens lines, potentially obscuring small 
      
      
      
      couplings (~3 Hz).
  • Parameter Setup:

    • Spectral Width (SW): Set to 240-250 ppm. Fluorinated carbons shift downfield (up to 170 ppm), and you need baseline for noise calculation.

    • Relaxation Delay (D1): Set to

      
       seconds. Quaternary C-F carbons have long 
      
      
      
      relaxation times and no NOE enhancement (since there are no attached protons).
    • Acquisition Time (AQ): Ensure AQ

      
       second to resolve small couplings (
      
      
      
      ).
    • Pulse Angle: Use a

      
       pulse to allow faster repetition rates given the long 
      
      
      
      .
  • Processing:

    • Zero Filling: Fill to at least 64k or 128k points.

    • Apodization: Apply an exponential line broadening (LB) of 1.0 - 2.0 Hz. Caution: High LB values will merge the doublet of the para-carbon (

      
       Hz) into a singlet.
      

Part 5: Structural Assignment Workflow

Follow this logic path to assign signals in a


 spectrum of a fluorinated aromatic.

Assignment_Workflow Start Start: Identify Aromatic Signals Check_Large_J Look for Large Splitting (J > 200 Hz) Start->Check_Large_J Assign_Ipso Assign Ipso Carbon (C-F) Range: 145-170 ppm Check_Large_J->Assign_Ipso Found Check_Med_J Look for Medium Splitting (J = 15-25 Hz) Assign_Ipso->Check_Med_J Assign_Ortho Assign Ortho Carbon Look for Upfield Shift Check_Med_J->Assign_Ortho Found Check_Small_J Look for Small Splitting (J = 3-10 Hz) Assign_Ortho->Check_Small_J Assign_MetaPara Differentiate Meta/Para Check_Small_J->Assign_MetaPara Final_Check Verify with HSQC (C-H Correlation) Assign_MetaPara->Final_Check

Figure 2: Step-by-step logic for assigning fluorinated carbon signals based on coupling magnitude.

Critical Assignment Tips
  • The "Missing" Peak: The ipso-carbon (C-F) is often very weak due to C-F splitting (dispersing intensity) and lack of NOE. If you are missing a carbon count, check the baseline between 150-170 ppm.

  • The "Fake" Impurity: A doublet with

    
     Hz appearing upfield (115 ppm) is likely the ortho-carbon, not an impurity.
    
  • HSQC Validation: Run a

    
     HSQC.
    
    • Ipso carbons will show NO correlations (quaternary).

    • Ortho/Meta/Para carbons will show correlations to their attached protons. This confirms they are CH groups, helping distinguish them from other quaternary carbons.

References

  • Doddrell, D., et al. (1974). Carbon-13 magnetic resonance studies of some fluorinated aromatic compounds.[2][4][5][6][7][8][9][10] Journal of the Chemical Society, Perkin Transactions 2. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for J-coupling constants).
  • Reich, H. J. (2020). WinPLT NMR Data: 13C Chemical Shifts and Coupling Constants. University of Wisconsin-Madison. Link

  • Magritek Application Notes. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR.[1][2][3]Link

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. Link

Sources

Structural Validation of 2,5-Disubstituted Phenylacetic Acid Esters

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous, comparative framework for validating the structural integrity of 2,5-disubstituted phenylacetic acid esters . It is designed for researchers requiring definitive proof of regioisomer identity in drug discovery workflows.[1]

A Comparative Analytical Guide

Executive Summary & Comparative Analysis

In the synthesis of phenylacetic acid derivatives—common scaffolds in NSAIDs (e.g., Diclofenac analogs) and anti-arrhythmics—regioisomerism is a persistent failure mode. Standard electrophilic aromatic substitution often yields mixtures of 2,5-, 2,4-, and 3,4-isomers.[1]

While Mass Spectrometry (MS) confirms molecular weight, it frequently fails to distinguish these regioisomers due to identical fragmentation patterns.[1] Nuclear Magnetic Resonance (NMR) remains the primary validation tool, specifically leveraging coupling constants (


)  and Nuclear Overhauser Effect (NOE)  to map spatial relationships. X-ray crystallography provides absolute confirmation but is often rate-limiting.[1]
Table 1: Comparative Performance of Validation Methods
MethodSpecificity for 2,5-IsomerThroughputSample Req.Primary Limitation
1H NMR (1D) High (via Coupling Logic)High~5 mgRequires interpretation of complex splitting if signals overlap.[1]
2D NMR (NOESY) Very High (Spatial Proof)Medium~10-20 mgRequires distinct chemical shifts for key protons.[1]
X-Ray Cryst. Absolute LowSingle CrystalSample must crystallize; time-intensive.[1]
GC/LC-MS Low (MW only)Very High<1 mgCannot reliably distinguish regioisomers without specific standards.[1]
IR Spectroscopy Low (Functional Group)High<1 mgIndistinguishable fingerprint region for novel analogs.[1]

The Regioisomer Challenge

The core challenge in validating a 2,5-disubstituted phenylacetic acid ester is distinguishing it from its thermodynamically likely competitors: the 2,4-isomer and the 3,4-isomer .

  • Target (2,5-isomer): Substituents at positions 2 and 5. Protons at 3, 4, and 6.[1]

  • Competitor (2,4-isomer): Substituents at positions 2 and 4. Protons at 3, 5, and 6.[1]

The validation strategy hinges on the proton adjacent to the phenylacetic acid methylene group (Position 1) .

Primary Validation Protocol: NMR Spectroscopy

Role: The definitive, rapid structural proof. Mechanism: Analysis of Spin-Spin Coupling (


) and Through-Space Interactions (NOE).
A. The "Coupling Logic" Test (1H NMR)

In a 2,5-disubstituted system, the protons are distributed as follows:

  • H3: Ortho to H4.

  • H4: Ortho to H3, Meta to H6.

  • H6: Meta to H4, Para to H3.

Crucial Distinction Rule:

  • In the 2,5-isomer: The proton ortho to the benzyl group (H6) is isolated . It appears as a doublet (

    
     Hz)  or singlet (if meta-coupling is unresolved).[1]
    
  • In the 2,4-isomer: The proton ortho to the benzyl group (H6) is ortho-coupled to H5. It appears as a doublet (

    
     Hz) .[1]
    

This difference allows for immediate visual confirmation.

B. The "Proximity" Test (1D NOE / 2D NOESY)

If chemical shifts are ambiguous, NOE provides irrefutable spatial evidence.

  • Experiment: Irradiate the benzylic methylene protons (

    
    ).
    
  • 2,5-Result: NOE enhancement observed at H6 (the isolated meta-doublet) and Substituent-2 .[1]

  • 2,4-Result: NOE enhancement observed at H6 (the ortho-coupled doublet) and Substituent-2 .[1]

C. Experimental Workflow (Step-by-Step)
  • Sample Prep: Dissolve 5–10 mg of ester in 0.6 mL

    
     or 
    
    
    
    . Ensure solution is free of paramagnetic impurities.[1]
  • Acquisition:

    • Run standard 1H NMR (16 scans).[1]

    • Identify the benzylic

      
       singlet (
      
      
      
      ppm).[1]
    • Identify aromatic region (

      
       ppm).[1]
      
  • Analysis:

    • Locate the aromatic proton showing NOE with the benzylic

      
      .
      
    • Measure its coupling constant.

    • If

      
       Hz 
      
      
      
      Reject (Likely 2,4-isomer).[1]
    • If

      
       Hz 
      
      
      
      Confirm (Consistent with 2,5-isomer H6).
Visual Logic: NMR Decision Tree

NMR_Validation Start Start: Purified Ester Step1 Acquire 1H NMR & Identify Benzylic CH2 Start->Step1 Step2 Identify Aromatic Proton (Hx) with NOE to Benzylic CH2 Step1->Step2 Decision Analyze Splitting of Hx Step2->Decision ResultA Hx is Doublet (J ~ 8 Hz) (Ortho Coupling) Decision->ResultA Large J ResultB Hx is Singlet/Doublet (J ~ 2 Hz) (Meta Coupling Only) Decision->ResultB Small J ConclusionA REJECT: 2,4-Isomer Identified (H6 coupled to H5) ResultA->ConclusionA ConclusionB CONFIRM: 2,5-Isomer Identified (H6 is isolated) ResultB->ConclusionB

Figure 1: Decision logic for distinguishing 2,5- vs 2,4-isomers based on the coupling of the proton adjacent to the acetate group.

Alternative Validation: X-Ray Crystallography

Role: Absolute configuration, used when NMR is ambiguous (e.g., heavily overlapping signals).[1] Protocol:

  • Crystallization: Dissolve ester in minimal hot ethanol or ethyl acetate/hexane. Allow slow evaporation.[1]

  • Data Collection: Mount crystal on goniometer; collect diffraction data at 100 K to reduce thermal motion.

  • Refinement: Solve structure using direct methods (SHELXT).

  • Validation: Check the C1-C2-C3 bond angles and substituent positions. Note: This is the only method that can distinguish polymorphs, which is critical for solid-state drug formulation.

Supporting Data: Mass Spectrometry (MS)

Role: Confirmation of molecular formula and purity, NOT regioisomerism. Why it fails for Validation: Both 2,5- and 2,4-isomers of phenylacetic acid esters typically undergo McLafferty rearrangement or benzylic cleavage yielding identical base peaks (typically


 91 for benzyl tropylium ion or the ester fragment).[1]
  • Use Case: Use GC-MS only to verify that the reaction has gone to completion and the product is not a mixture of mono- and di-substituted byproducts.

Structural Visualization of the 2,5-System

The diagram below illustrates the specific NOE correlations and Coupling constants that define the 2,5-architecture.

Structure_2_5 Bn Benzylic CH2 (Pos 1) Subst2 Substituent (Pos 2) Bn->Subst2 Strong NOE H6 H6 (Isolated) Bn->H6 Strong NOE H3 H3 (Ortho to H4) H4 H4 (Ortho to H3) H3->H4 J ~ 8 Hz (Ortho) H4->H6 J ~ 2 Hz (Meta) Subst5 Substituent (Pos 5)

Figure 2: Key NMR correlations in 2,5-disubstituted phenylacetic acid esters. Note the strong NOE between the Benzylic CH2 and the isolated H6 proton.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard text for NMR coupling constants).

  • LibreTexts Chemistry. (2014).[1] Coupling Constants Identify Coupled Protons. Link

  • SpectraBase. (n.d.).[1] Acetic acid (2,5-dimethoxybenzyl) ester - NMR Data. Link

  • Dale, J. A., & Mosher, H. S. (1973).[1] Nuclear magnetic resonance nonequivalence of diastereomeric esters of α-substituted phenylacetic acids. Journal of the American Chemical Society.[1][2] Link[1]

  • BenchChem. (2025).[1][3] Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide. Link

Sources

Validating Halogenated Pharmacophores: A Comparative Guide to Elemental Analysis for C10H10ClFO2

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

In the development of fluorinated pharmaceuticals, the specific stoichiometry C10H10ClFO2 represents a critical class of intermediates (e.g., Ethyl (4-chloro-2-fluorophenyl)acetate or related isomers). Validating this formula presents a unique analytical challenge: the simultaneous presence of Chlorine and Fluorine interferes with standard combustion analysis, often yielding low recovery rates due to the formation of stable metal halides or volatile silicon tetrafluoride (SiF₄).

This guide objectively compares three analytical workflows for validating C10H10ClFO2:

  • Classical Combustion (CHN) + Schöniger Flask: The traditional, labor-intensive baseline.

  • Automated Combustion Ion Chromatography (CIC): The modern "Gold Standard" for quantitative halogen recovery.

  • High-Resolution Mass Spectrometry (HRMS): The definitive method for molecular identity and isotopic pattern verification.

Theoretical Baseline: The Target Data

Before analyzing experimental variance, we must establish the theoretical gravimetric baseline for C10H10ClFO2 . Any deviation >0.4% from these values suggests impurity or method interference.

Molecular Weight: 216.64 g/mol

ElementSymbolAtomic MassCountTotal MassTheoretical %
Carbon C12.01110120.1155.44%
Hydrogen H1.0081010.084.65%
Chlorine Cl35.45135.4516.36%
Fluorine F18.998118.9988.77%
Oxygen O15.999231.99814.77%

Comparative Analysis of Methodologies

Method A: Automated Combustion (CHN) + Additives

Best for: Routine purity checks where Halogen precision is secondary.

Standard CHN analyzers use copper reduction and silica combustion tubes. Crucial Flaw: Fluorine attacks silica (SiO₂) to form gaseous SiF₄, which escapes detection and corrodes the detector. Chlorine can form volatile copper chlorides that skew results.

The Fix: To use this method for C10H10ClFO2, you must use Tungsten(VI) Oxide (WO₃) or Magnesium Oxide (MgO) as a combustion aid to sequester the fluorine.

Method B: Combustion Ion Chromatography (CIC)

Best for: High-precision quantitative analysis of F and Cl.

This system couples a combustion furnace (pyrohydrolysis) directly to an Ion Chromatograph.[1] The sample is burned at 1050°C in humidified argon/oxygen. The halogens are converted to HX gases (HF, HCl), absorbed in a solution, and quantified via conductivity detection.

Method C: HRMS (Q-TOF/Orbitrap)

Best for: Confirming molecular formula and isotopic identity.

While not "Elemental Analysis" in the gravimetric sense, HRMS is superior for proving the existence of the C10H10ClFO2 structure. It relies on the unique mass defect of Fluorine and the 3:1 isotopic ratio of Chlorine (³⁵Cl/³⁷Cl).

Experimental Data Comparison (Simulated)

The following table synthesizes typical recovery data observed when analyzing a >99% pure C10H10ClFO2 standard using the three methods.

MetricMethod A: Standard CHN (No Additives)Method A: CHN + WO₃ (Optimized)Method B: Automated CIC (Gold Standard)
Carbon Recovery 55.40% (±0.1)55.42% (±0.1)N/A (Halogen specific)
Fluorine Recovery < 2.0% (Failed) 8.50% (Low Bias)8.75% (±0.1)
Chlorine Recovery 16.1% (Variable)16.30% (Good)16.35% (±0.1)
Sample Req. 2–3 mg2–3 mg5–10 mg
Interference F attacks quartz tubeWO₃ ash removal req.None (Pyrohydrolysis)
Verdict Not Recommended Acceptable for C/HSuperior for F/Cl

Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix for selecting the correct analytical protocol based on sample availability and data requirements.

AnalysisWorkflow cluster_results Expected Output start Sample: C10H10ClFO2 (Need Validation) q_quant Is Quantitative Purity Required? start->q_quant q_halogen Is Fluorine/Chlorine Content Critical? q_quant->q_halogen Yes method_hrms Method C: HRMS (Q-TOF) (Identity Confirmation) q_quant->method_hrms No (Identity Only) method_chn Method A: CHN + WO3 (Carbon/Hydrogen Focus) q_halogen->method_chn No (C/H sufficient) method_cic Method B: Combustion IC (Halogen Quantification) q_halogen->method_cic Yes (F/Cl critical) res_hrms Exact Mass: 216.0353 Isotope Pattern: 3:1 (Cl) method_hrms->res_hrms res_cic F: 8.77% ±0.2 Cl: 16.36% ±0.2 method_cic->res_cic

Figure 1: Analytical Decision Matrix for Dual-Halogenated Organics.

Detailed Experimental Protocols

Protocol 1: Automated Combustion IC (CIC) for F/Cl Determination

This protocol ensures total recovery of Fluorine without damaging quartz components.

Reagents & Equipment:

  • System: Metrohm Combustion IC or Thermo Fisher equivalent.

  • Absorber Solution: 100 ppm H₂O₂ (to reduce Cl₂ gas back to Cl⁻) in ultrapure water.

  • Combustion Aid: Tungsten(VI) oxide (WO₃).[2]

Step-by-Step:

  • Sample Weighing: Weigh 5.0–10.0 mg of C10H10ClFO2 into a ceramic boat. Avoid tin boats if high Fluorine is expected, or wrap in quartz wool.

  • Additive: Cover the sample with ~10 mg of WO₃. This promotes pyrohydrolysis and prevents the formation of unreactive metal fluorides.

  • Combustion: Introduce sample into the furnace at 1050°C .

    • Gas Flow: O₂ (300 mL/min) + Ar (humidified).

  • Absorption: The combustion gases (HF, HCl, CO₂) are trapped in the absorption tube containing the H₂O₂ solution.

  • Separation: Inject the absorption solution into the Ion Chromatograph (Anion exchange column).

  • Calculation: ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="ng-star-inserted display">

    
    
    Where 
    
    
    
    is concentration (mg/L),
    
    
    is volume (L), and
    
    
    is mass (mg).[2][3][4][5]
Protocol 2: HRMS Identity Confirmation

Self-validating the formula via Isotopic Fine Structure.

Step-by-Step:

  • Solvent: Dissolve 0.1 mg sample in MeOH (LC-MS grade).

  • Ionization: ESI+ (Electrospray Ionization, Positive mode). Note: If ESI+ signal is weak due to electron-withdrawing halogens, switch to APCI-.

  • Target Mass (M+H):

    • Formula: [C10H11ClFO2]⁺

    • Calculated m/z: 217.0431

  • Isotope Validation (The "Fingerprint"):

    • Observe the M (217.04) and M+2 (219.04) peaks.[5]

    • Requirement: The M+2 peak intensity must be ~32% of the M peak (due to ³⁷Cl natural abundance).

    • Fluorine Check: Ensure there is no M+2 contribution from Fluorine (F is monoisotopic).

Troubleshooting & Causality

ObservationProbable CauseCorrective Action
Low Fluorine (<5%) Formation of SiF₄ (gas) or stable CaF₂ in ash.Switch to CIC (Protocol 1). Add WO₃ to prevent ash retention.
High Carbon (>56%) Incomplete combustion of the halogenated ring.Increase O₂ flow or add V₂O₅ (Vanadium Pentoxide) as a stronger oxidant.
Drifting Baseline (IC) Carbonate interference from CO₂.Use a carbonate removal device (CRD) or gradient elution in IC.

References

  • ASTM International. (2022). Standard Test Method for Total Fluorine, Chlorine, and Sulfur in Aromatic Hydrocarbons by Oxidative Pyrohydrolysis. ASTM D7359-18. Link

  • Thermo Fisher Scientific. (2021).[6] CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer. Application Note 42162.[6] Link

  • Metrohm AG. (2019). Fluorine and chlorine in organic compounds by Combustion Ion Chromatography.[1] Application Note CIC-028. Link

  • Royal Society of Chemistry. (2020). Characterization of Halogenated Organic Compounds: Mass Spectrometry Guidelines. ChemSpider/RSC. Link

Sources

Application & Research

(5-Chloro-2-fluorophenyl)acetic acid ethyl ester in Neprilysin inhibitor synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Strategic Synthesis of Neprilysin Inhibitor Precursors via Asymmetric Reduction of (5-Chloro-2-fluorophenyl)acetic acid ethyl ester

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, process chemistry, and pharmaceutical sciences.

Executive Summary

Neprilysin (NEP) inhibition has emerged as a cornerstone therapy for heart failure, with the drug Sacubitril, often co-formulated with Valsartan, representing a paradigm shift in treatment.[1][2][3] The synthesis of such complex chiral molecules demands a strategic approach, relying on the efficient and stereocontrolled construction of key intermediates. This document provides a detailed guide on the application of this compound as a versatile starting material for the synthesis of a key chiral alcohol precursor. We present detailed protocols for the asymmetric reduction of this ester, a critical step for establishing the stereochemistry required for biological activity. The methodologies discussed—catalytic asymmetric hydrogenation and biocatalytic reduction—represent state-of-the-art techniques that offer high enantioselectivity, operational efficiency, and scalability. This guide is intended to provide both the theoretical foundation and practical, step-by-step protocols for chemists engaged in the research and development of novel NEP inhibitors and other complex pharmaceuticals.

Introduction: The Therapeutic Rationale for Neprilysin Inhibition

Neprilysin is a neutral endopeptidase responsible for the degradation of several endogenous vasoactive peptides, including natriuretic peptides (ANP, BNP), bradykinin, and adrenomedullin.[4] These peptides exert beneficial cardiovascular effects, such as vasodilation, natriuresis, and inhibition of the renin-angiotensin-aldosterone system (RAAS).[4][5] In heart failure, the activity of these protective systems is often insufficient to counteract the detrimental effects of neurohumoral activation.

By inhibiting neprilysin, drugs like Sacubitril (the active prodrug form of LBQ657) increase the circulating levels of these beneficial peptides, thereby promoting vasodilation, reducing blood volume, and mitigating cardiac remodeling.[2][6][7] This mechanism is complementary to RAAS blockade, which is why Sacubitril is combined with the angiotensin receptor blocker (ARB) Valsartan in the first-in-class angiotensin receptor-neprilysin inhibitor (ARNI) drug, Entresto.[1][5] The clinical success of this dual-action approach underscores the importance of developing robust and efficient synthetic routes to access these complex molecules.

The molecular structure of Sacubitril contains two critical stereocenters. The precise three-dimensional arrangement of these centers is paramount for effective binding to the neprilysin active site and, consequently, for therapeutic efficacy. Therefore, synthetic strategies must employ methods that afford high stereochemical control. A common and powerful strategy involves the synthesis of a chiral building block, or synthon, from which the final molecule can be constructed. This guide focuses on the preparation of a key chiral alcohol intermediate from the prochiral starting material, this compound.

Core Strategy: Asymmetric Reduction for Stereocenter Installation

The central challenge in synthesizing the chiral core of many neprilysin inhibitors is the establishment of a specific stereocenter. The reduction of a prochiral ketone or ester to a chiral alcohol is one of the most reliable and widely used methods to achieve this. This compound serves as an excellent starting point for this transformation. The resulting chiral alcohol, (R)-2-(5-chloro-2-fluorophenyl)ethanol, is a versatile intermediate that can be elaborated into more complex structures.

Two primary methodologies are presented here for this key transformation, each offering distinct advantages in terms of selectivity, scalability, and process conditions.

Methodology A: Transition-Metal Catalyzed Asymmetric Hydrogenation

Principle: This approach utilizes a chiral transition-metal complex, typically based on Ruthenium or Rhodium, to catalyze the addition of hydrogen across the carbonyl group of the ester. The chiral ligands coordinated to the metal center create a chiral environment, directing the hydrogen delivery to one face of the substrate, thereby producing one enantiomer of the alcohol in excess. This method is highly efficient, often requiring low catalyst loadings and providing excellent enantioselectivity.

Methodology B: Biocatalytic Reduction with Ketoreductases (KREDs)

Principle: Biocatalysis leverages the exquisite selectivity of enzymes to perform chemical transformations. Ketoreductases (KREDs) are enzymes that have evolved to reduce ketones and aldehydes with exceptional stereoselectivity.[8] Many engineered KREDs are also capable of reducing less reactive substrates like esters.[9] These reactions are typically run in aqueous media under mild conditions (ambient temperature and pressure), aligning with the principles of green chemistry. A screening of a panel of KREDs is often necessary to identify the optimal enzyme for a specific substrate.

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of Ethyl (5-Chloro-2-fluorophenyl)acetate

This protocol describes a representative procedure using a Ru-BINAP-type catalyst. The specific ligand and conditions may require optimization for maximal yield and enantiomeric excess (e.e.).

Workflow Diagram: Asymmetric Hydrogenation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Charge Autoclave with: - this compound - Ru-Catalyst (e.g., Ru(OAc)2[(R)-BINAP]) - Degassed Solvent (e.g., Methanol) B Seal & Purge Autoclave with N2 then H2 A->B C Pressurize with H2 (e.g., 50 bar) B->C D Heat to Reaction Temp (e.g., 50°C) & Stir C->D E Monitor Reaction (GC/HPLC) D->E F Cool, Vent & Concentrate E->F Upon Completion G Purify via Column Chromatography F->G H Characterize Product: - NMR, MS - Chiral HPLC for e.e. G->H

Caption: Workflow for catalytic asymmetric hydrogenation.

Step-by-Step Procedure:

  • Vessel Preparation: To a high-pressure autoclave equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Catalyst Addition: Under an inert atmosphere (e.g., in a glovebox), add the chiral ruthenium catalyst, for example, [Ru(OAc)2((R)-BINAP)] (0.005 - 0.01 eq).

  • Solvent Addition: Add degassed methanol (approx. 0.1 M concentration of substrate).

  • Reaction Execution: Seal the autoclave. Purge the vessel three times with nitrogen, followed by three purges with hydrogen gas.

  • Pressurize the autoclave to the desired pressure (e.g., 50 bar H₂).

  • Heat the reaction mixture to the target temperature (e.g., 50 °C) and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by periodically taking samples (after cooling and venting) and analyzing them by GC or TLC.

  • Work-up: Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge with nitrogen.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure (R)-2-(5-chloro-2-fluorophenyl)ethanol.

  • Analysis: Confirm the structure by ¹H NMR, ¹³C NMR, and MS. Determine the enantiomeric excess (e.e.) by chiral HPLC analysis.[9]

Protocol 2: Biocatalytic Reduction using a Ketoreductase (KRED)

This protocol outlines a general screening and small-scale reduction procedure. Commercially available KRED screening kits are recommended.

Workflow Diagram: Biocatalytic Reduction

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis A Prepare Buffer Solution (e.g., K-Phosphate) B Add Cofactor (NADPH) & Cofactor Recycling System (e.g., GDH/Glucose) A->B C Dispense into wells/ reaction vessel B->C D Add KRED enzyme (from screening kit) C->D E Add Substrate in Co-solvent (e.g., DMSO) D->E F Incubate at 30°C with Shaking E->F G Monitor Conversion (HPLC) F->G H Quench & Extract with Organic Solvent (e.g., Ethyl Acetate) G->H Upon Completion I Dry, Filter & Concentrate H->I J Analyze for Yield & Enantiomeric Excess (Chiral GC/HPLC) I->J

Caption: Workflow for biocatalytic KRED reduction.

Step-by-Step Procedure:

  • Buffer and Cofactor Preparation: Prepare a potassium phosphate buffer (100 mM, pH 7.0). To this buffer, add the cofactor NADPH (e.g., 1 g/L). For preparative scale, include a cofactor recycling system, such as glucose dehydrogenase (GDH) and glucose (e.g., 1.1 eq relative to substrate).

  • Enzyme Screening (Initial Phase): In a 96-well plate, dispense the buffered cofactor solution. Add a different KRED from a screening panel to each well.

  • Substrate Addition: Add a solution of this compound in a water-miscible co-solvent (like DMSO) to each well to initiate the reaction (final substrate concentration typically 5-10 g/L).

  • Incubation: Seal the plate and incubate at 30 °C on an orbital shaker (e.g., 200 rpm) for 24 hours.

  • Analysis of Screening: Quench the reactions by adding a water-immiscible organic solvent (e.g., ethyl acetate) and extract. Analyze the organic layer by chiral GC or HPLC to determine conversion and identify the most effective KREDs (both R- and S-selective).

  • Preparative Scale Reaction: Based on the screening results, select the best-performing KRED. Scale up the reaction in a suitable flask or reactor, maintaining the optimized concentrations of substrate, cofactor, and enzyme.

  • Work-up: After the reaction reaches completion, add an equal volume of ethyl acetate to the reaction mixture and stir vigorously for 30 minutes. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude chiral alcohol. Purify further by column chromatography if necessary.

Data Summary: Expected Performance
ParameterMethodology A: Asymmetric HydrogenationMethodology B: Biocatalytic (KRED)
Substrate Conc. 0.1 - 1.0 M5 - 50 g/L
Temperature 40 - 80 °C25 - 40 °C
Pressure 20 - 80 barAtmospheric
Solvent Alcohols (MeOH, EtOH)Aqueous Buffer / Co-solvent
Typical Yield >90%>95% (conversion)
Enantiomeric Excess >98% e.e.>99% e.e.
Key Advantage High throughput, established techMild conditions, exceptional selectivity
Consideration Requires high-pressure equipmentRequires initial enzyme screening

Proposed Elaboration of Chiral Intermediate

Once the (R)-2-(5-chloro-2-fluorophenyl)ethanol is synthesized with high enantiopurity, it can be advanced toward a known Sacubitril precursor. This hypothetical pathway utilizes standard, high-yielding organic transformations.

Proposed Synthetic Pathway

G A (R)-2-(5-chloro-2- fluorophenyl)ethanol B (R)-2-(5-chloro-2- fluorophenyl)ethyl tosylate A->B Tosylation (TsCl, Pyridine) C Key Biphenyl Intermediate B->C Suzuki Coupling (Biphenylboronic acid, Pd catalyst, Base) D Known Sacubitril Precursor (e.g., Amine Ester HCl) C->D Multi-step Elaboration (alkylation, functional group manipulation)

Caption: Proposed pathway from chiral alcohol to a Sacubitril precursor.

  • Activation of the Alcohol: The primary alcohol is first converted into a better leaving group. A standard method is tosylation, reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine to form the corresponding tosylate. This activates the position for subsequent nucleophilic substitution or coupling reactions.

  • Introduction of the Biphenyl Moiety: The key biphenyl fragment of Sacubitril can be installed via a Suzuki cross-coupling reaction. The chloro-substituent on the phenyl ring of the tosylate intermediate can be coupled with a suitable biphenylboronic acid derivative using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃). This step builds the core carbon skeleton required for the final drug.

  • Elaboration to Sacubitril Precursor: The resulting biphenyl intermediate would then undergo a series of further transformations, following established literature procedures, to introduce the remaining functionalities (the methyl group, the amine, and the ester) to arrive at a known advanced intermediate such as (2R, 4S)-5-(4-biphenylyl)-4-amino-2-methylpentanoic acid ethyl ester hydrochloride.[10][11][12]

Conclusion

The synthesis of neprilysin inhibitors like Sacubitril is a complex undertaking where stereochemical control is non-negotiable. This compound represents a strategic and economically viable starting material for this purpose. By employing modern synthetic methods such as catalytic asymmetric hydrogenation or biocatalysis, this prochiral ester can be efficiently converted into a highly valuable chiral alcohol intermediate. This application note provides robust, detailed protocols that serve as a practical guide for researchers. The subsequent, well-precedented chemical transformations outlined provide a clear and logical pathway toward advanced intermediates in the synthesis of this critical class of cardiovascular drugs.

References

  • Solomon, S. D., & McMurray, J. J. (2015). Combined Angiotensin Receptor Antagonism and Neprilysin Inhibition. National Institutes of Health. [Link]

  • Wikipedia. (2024). Sacubitril/valsartan. Wikipedia. [Link]

  • Vardeny, O., & Miller, R. (2016). The Mechanism of Action of LCZ696. National Institutes of Health. [Link]

  • Murphy, S. P., & Kakkar, R. (2018). Neprilysin inhibition: a brief review of past pharmacological strategies for heart failure treatment and future directions. National Institutes of Health. [Link]

  • Google Patents. (2015). CN104557600A - Preparation method of sacubitril.
  • ResearchGate. (2022). Mechanism of action of angiotensin receptor blocker/neprilysin inhibitor (ARNI). ResearchGate. [Link]

  • Thieme. (2020). Synthesis of Sacubitril. Thieme. [Link]

  • WIPO Patentscope. (2016). WO/2016/119574 METHOD FOR PREPARING SACUBITRIL. WIPO. [Link]

  • Kumar, A., et al. (2023). Synthesis and identification of new sacubitril derivatives as lead compounds for antibacterial, antifungal and antitubercular (TB) activities against dormant tuberculosis. National Institutes of Health. [Link]

  • Google Patents. (2008). WO2008078350A2 - Process for the preparation of fluorophenylacetic acids and derivatives thereof.
  • Lau, S. H., et al. (2016). Synthesis of a Precursor to Sacubitril Using Enabling Technologies. Organic Letters. [Link]

  • Semantic Scholar. (1988). Improved Procedure for the Reduction of Esters to Alcohols by Sodium Borohydride. Semantic Scholar. [Link]

  • Indian Academy of Sciences. (n.d.). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Indian Academy of Sciences. [Link]

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • Academia.edu. (n.d.). Reduction of esters and other carboxylates by sodium borohydride/ethanedithiol: improved procedures and an investigation into the nature of the reducing species. Academia.edu. [Link]

  • Beilstein Journals. (2010). Systematic investigations on the reduction of 4-aryl-4-oxoesters to 1-aryl-1,4-butanediols with methanolic sodium borohydride. Beilstein Journals. [Link]

  • Apollo. (n.d.). Synthesis of a Precursor to Sacubitril Using Enabling Technologies. Apollo. [Link]

  • Digital Commons @ RIT. (n.d.). Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. Rochester Institute of Technology. [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Organic Chemistry Portal. [Link]

  • Chemistry LibreTexts. (2020). 22.6: Ester Chemistry. Chemistry LibreTexts. [Link]

  • Chandrasekhar, S., et al. (2007). Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones. National Institutes of Health. [Link]

  • Spoto, S. (2015). Chiral Reduction of Ethyl Acetoacetate. Prezi. [Link]

  • Sahli, S., et al. (2004). Structure-based design, synthesis, and in vitro evaluation of nonpeptidic neprilysin inhibitors. Chembiochem. [Link]

  • ResearchGate. (n.d.). Chiral reduction of ethyl acetoacetate using a variety of chiral auxiliaries and solvent conditions. ResearchGate. [Link]

  • Organic Syntheses. (n.d.). α-CHLOROPHENYLACETIC ACID. Organic Syntheses. [Link]

  • PubChem. (n.d.). menaquinol-4 biosynthesis II | Pathway. PubChem. [Link]

  • BIO Web of Conferences. (2025). SYNTHESIS OF A NEW DERIVATIVE OF 5-FLUOROURACIL BASED ON 2-CHLORO-N-(4-IODOPHENYL)ACETAMIDE AND STUDY OF ITS BIOLOGICAL ACTIVITY. BIO Web of Conferences. [Link]

  • ScienceDirect. (2012). Synthesis of cis-2,6-tetrahydropyran-4-one via diastereoselectively intramolecular cyclization of β-hydroxy allyl ketone. ScienceDirect. [Link]

  • Frontiers in Chemistry. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]

  • McMurray, J. J., et al. (2015). Neprilysin inhibition to treat heart failure: a tale of science, serendipity, and second chances. European Journal of Heart Failure. [Link]

  • Bioorganic & Medicinal Chemistry. (2008). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PubMed. [Link]

  • ResearchGate. (2025). A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban. ResearchGate. [Link]

  • Google Patents. (2020). CN110668948A - Preparation method of 4-chloro-2-fluoro-5-nitroacetophenone.

Sources

Rational Design and Evaluation of Fluorinated Phenylacetates as Next-Generation Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Drug Development Professionals

Abstract

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management, primarily exerting their effects through the inhibition of cyclooxygenase (COX) enzymes.[1] The phenylacetate scaffold, exemplified by drugs like diclofenac, is a well-established pharmacophore in this class.[2] This application note provides a comprehensive guide for the rational design, synthesis, and evaluation of novel anti-inflammatory agents by strategically incorporating fluorine into the phenylacetate backbone. The introduction of fluorine can profoundly influence a molecule's physicochemical and pharmacokinetic properties, offering a powerful tool to enhance potency, metabolic stability, and target selectivity.[3][4] We present detailed protocols for the chemical synthesis of a model fluorinated phenylacetate, its characterization, and its subsequent biological evaluation using robust in vitro and in vivo assays. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage fluorination as a strategy to develop safer and more effective NSAIDs.

Scientific Rationale and Design Strategy

The Phenylacetate Scaffold and COX Inhibition

The primary mechanism of action for most NSAIDs is the inhibition of the cyclooxygenase (COX) enzymes, which exist in at least two isoforms: COX-1 and COX-2.[5]

  • COX-1 is a constitutive enzyme found in most tissues, playing a crucial role in physiological functions such as protecting the gastrointestinal (GI) tract and mediating platelet aggregation.[6]

  • COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation by stimuli like cytokines and mitogens.[7] It is the primary mediator of the production of prostaglandins that cause pain and inflammation.[8]

The therapeutic, anti-inflammatory effects of NSAIDs are largely due to the inhibition of COX-2, while common adverse effects, such as gastrointestinal ulcers and bleeding, are linked to the inhibition of the protective COX-1 isoform.[5][6] Therefore, a key goal in modern NSAID design is to achieve selective inhibition of COX-2 over COX-1. Phenylacetic acid derivatives are a well-established class of NSAIDs that effectively inhibit these enzymes.[2][9]

NSAID_Mechanism_of_Action cluster_0 Cell Membrane cluster_1 Inflammatory Cascade cluster_2 Enzymes & Drugs cluster_3 Biological Outcomes Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 AA Arachidonic Acid (AA) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGG2 Prostaglandin G2 (PGG2) PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 peroxidated to Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammatory Inflammation Pain Fever Prostaglandins->Inflammatory Mediate PLA2->AA releases COX1->PGG2 Physiological GI Protection Platelet Function COX1->Physiological Mediates COX2->PGG2 NSAIDs Fluorinated Phenylacetates (NSAIDs) NSAIDs->COX1 Inhibits NSAIDs->COX2 Inhibits

Caption: Mechanism of Action of Phenylacetate-based NSAIDs.
The Strategic Role of Fluorine in Medicinal Chemistry

Fluorine is unique among the elements and its incorporation into a drug candidate can dramatically improve its properties.[10] Its small size allows it to act as a hydrogen isostere, while its extreme electronegativity, the highest of any element, can alter a molecule's electronic profile, pKa, lipophilicity, and conformation.[4][11]

Key advantages of strategic fluorination include:

  • Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry. Replacing a metabolically labile C-H bond with a C-F bond can block enzymatic breakdown by cytochrome P450 enzymes, thereby increasing the drug's half-life.[4][10]

  • Increased Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with the target protein, potentially increasing binding affinity and potency.[4][11]

  • Modulation of Physicochemical Properties: Fluorination can lower the pKa of nearby acidic or basic groups and increase lipophilicity. This can fine-tune a molecule's solubility and membrane permeability, improving its absorption, distribution, metabolism, and excretion (ADME) profile.[3][12]

Design Strategy: Merging the Phenylacetate Scaffold with Fluorine

Our strategy involves the targeted fluorination of the phenylacetate scaffold to create novel anti-inflammatory agents. By placing fluorine atoms at specific positions on the aromatic rings, we hypothesize that we can:

  • Improve the intrinsic potency of the molecule through enhanced binding interactions within the COX active site.

  • Increase selectivity for the COX-2 isoform over COX-1, potentially leading to a safer gastrointestinal profile.

  • Enhance metabolic stability, leading to an improved pharmacokinetic profile.

The overall workflow for this development program is outlined below.

Drug_Development_Workflow Design 1. Rational Design (Phenylacetate + Fluorine) Synthesis 2. Chemical Synthesis Design->Synthesis Characterization 3. Structural Characterization (NMR, MS, Purity) Synthesis->Characterization InVitro 4. In Vitro Evaluation Characterization->InVitro COX_Assay COX-1/COX-2 Inhibition Assay (IC50 & Selectivity) InVitro->COX_Assay Cell_Assay Cell-Based Anti-inflammatory Assay InVitro->Cell_Assay InVivo 5. In Vivo Efficacy (Animal Model) COX_Assay->InVivo Potent & Selective Candidates Cell_Assay->InVivo Paw_Edema Carrageenan-Induced Paw Edema InVivo->Paw_Edema Lead_Opt 6. Lead Optimization Paw_Edema->Lead_Opt Efficacious Candidates Lead_Opt->Design Iterative Refinement

Caption: Synthetic pathway for a model fluorinated phenylacetate.
Detailed Step-by-Step Protocol: Synthesis of 2-(4-fluorophenyl)acetic acid

Rationale: This protocol employs a basic hydrolysis of a nitrile. This is a robust and high-yielding reaction commonly used in academic and industrial labs. Using aqueous sodium hydroxide under reflux ensures complete conversion of the nitrile to the carboxylate salt.

Materials:

  • 4-Fluorobenzyl cyanide

  • Sodium hydroxide (NaOH) pellets

  • Concentrated hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle

  • Separatory funnel (250 mL)

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Reaction Setup: Place 4-fluorobenzyl cyanide (e.g., 10 g) and a solution of NaOH (e.g., 12 g in 100 mL of water) into a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Hydrolysis: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain reflux for 4-6 hours, or until the reaction is complete (monitored by TLC).

  • Cooling and Acidification: Allow the reaction mixture to cool to room temperature. Transfer the solution to a beaker and cool further in an ice bath. Slowly and carefully add concentrated HCl with stirring until the solution is strongly acidic (pH ~1-2, check with litmus paper). A white precipitate of the product should form.

  • Extraction: Transfer the acidified mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Causality Note: The product is an organic acid, which is more soluble in an organic solvent like diethyl ether than in the acidic aqueous phase. Multiple extractions ensure maximum recovery.

  • Drying and Filtration: Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄). Filter the solution to remove the drying agent.

  • Solvent Removal: Remove the diethyl ether using a rotary evaporator to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., hot water or a toluene/hexane mixture) to obtain pure 2-(4-fluorophenyl)acetic acid as a white crystalline solid.

Characterization

Rationale: Proper characterization is essential to confirm the identity, structure, and purity of the synthesized compound, which is a prerequisite for reliable biological testing.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To confirm the presence and connectivity of protons in the molecule.

    • ¹³C NMR: To confirm the carbon skeleton.

    • ¹⁹F NMR: Crucial for fluorinated compounds, this technique confirms the presence and chemical environment of the fluorine atom. [4]* Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.

  • Purity Analysis (HPLC): High-Performance Liquid Chromatography should be used to determine the purity of the final compound, which should ideally be >95% for biological assays.

In Vitro Evaluation Protocols

Protocol: COX-1/COX-2 Inhibition Assay

Rationale: This assay is the primary in vitro screen to determine the potency (IC50) and selectivity of the new compound for the target enzymes. A colorimetric or fluorescent-based commercial kit is a reliable and standardized method.

Materials:

  • COX Inhibitor Screening Assay Kit (e.g., from Cayman Chemical or similar)

  • Synthesized fluorinated phenylacetate (test compound)

  • Celecoxib (selective COX-2 inhibitor control)

  • Ibuprofen or Diclofenac (non-selective control)

  • DMSO (for dissolving compounds)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound and control inhibitors in DMSO (e.g., 10 mM). Create a series of dilutions in assay buffer to achieve a range of final concentrations for testing (e.g., 0.1 nM to 100 µM).

  • Assay Setup: Following the kit manufacturer's instructions, add the assay buffer, heme, and either the ovine COX-1 or human recombinant COX-2 enzyme to the appropriate wells of a 96-well plate.

  • Inhibitor Addition: Add a small volume of your diluted test compounds and controls to the wells. Include a "no inhibitor" control (vehicle only, e.g., DMSO).

  • Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Incubation: Incubate the plate for a specified time at a controlled temperature (e.g., 10-15 minutes at 37°C), as per the kit protocol.

  • Detection: Stop the reaction and measure the product (Prostaglandin F2α) formation using a microplate reader at the appropriate wavelength.

Data Analysis and Presentation
  • Calculate Percent Inhibition: Determine the percentage of COX activity inhibition for each compound concentration relative to the vehicle control.

  • Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

  • Calculate Selectivity Index (SI): The SI is a critical measure of COX-2 selectivity. [6]It is calculated as:

    • SI = IC50 (COX-1) / IC50 (COX-2)

    • An SI value > 1 indicates selectivity for COX-2. Higher values indicate greater selectivity.

Table 1: Representative In Vitro COX Inhibition Data

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
Test Compound 115.20.819.0
Diclofenac (Control)1.10.52.2
Celecoxib (Control)>1000.05>2000

In Vivo Evaluation Protocol

Protocol: Carrageenan-Induced Paw Edema in Rats

Rationale: This is a widely used and validated model of acute inflammation to assess the in vivo efficacy of potential anti-inflammatory agents. [13][14]Carrageenan injection induces a localized inflammatory response characterized by edema (swelling), which can be quantified.

Materials:

  • Male Wistar or Sprague-Dawley rats (180-220 g)

  • Carrageenan solution (1% w/v in sterile saline)

  • Test compound, suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)

  • Indomethacin or Diclofenac (positive control)

  • Plebismometer or digital calipers

  • Oral gavage needles

Procedure:

  • Acclimatization and Grouping: Acclimatize animals for at least one week. Randomly divide them into groups (n=6-8 per group): Vehicle Control, Positive Control (e.g., Indomethacin 10 mg/kg), and Test Compound groups (at various doses, e.g., 10, 30, 100 mg/kg).

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plebismometer.

  • Drug Administration: Administer the vehicle, positive control, or test compound orally via gavage, typically 60 minutes before inducing inflammation.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat. [15]5. Measurement of Edema: Measure the paw volume again at several time points after carrageenan injection, typically at 1, 2, 3, and 4 hours. The 3-hour time point is often where peak edema occurs. [13]6. Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal: (Paw volume at time t) - (Initial paw volume).

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula:

      • % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

Table 2: Representative In Vivo Anti-inflammatory Activity (3 hr post-carrageenan)

Treatment GroupDose (mg/kg, p.o.)Paw Edema (mL ± SEM)% Inhibition of Edema
Vehicle Control-0.85 ± 0.06-
Indomethacin100.38 ± 0.0455.3%
Test Compound 1100.65 ± 0.0523.5%
Test Compound 1300.42 ± 0.0450.6%
Test Compound 11000.31 ± 0.0363.5%

Conclusion and Future Directions

This application note outlines a systematic and rationale-driven approach to the design and evaluation of fluorinated phenylacetate derivatives as novel anti-inflammatory agents. By leveraging the established NSAID scaffold of phenylacetic acid and the unique properties of fluorine, researchers can develop candidates with potentially superior potency, selectivity, and pharmacokinetic profiles. The detailed synthetic and biological evaluation protocols provided herein serve as a validated roadmap for advancing such compounds through the early stages of the drug discovery pipeline. Promising candidates identified through this workflow would warrant further investigation, including comprehensive pharmacokinetic studies, multi-dose efficacy studies in chronic inflammation models, and detailed safety and toxicology assessments.

References

  • Wikipedia.
  • Fluorine in drug discovery: Role, design and case studies.
  • Dr.Oracle. What is the mechanism of action (MOA) of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and corticosteroids?.
  • Apollo Scientific.
  • Patil, K. R., et al. Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals.
  • ATOTW.
  • Taylor & Francis Online. The role of fluorine in medicinal chemistry.
  • WebMD. Pain Relief: How NSAIDs Work.
  • LE STUDIUM. Fluorine as a key element in modern drug discovery and development.
  • Bentham Science. Roles of Fluorine in Drug Design and Drug Action.
  • Vane, J. R., & Botting, R. M.
  • MDPI.
  • NCBI.
  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limit
  • IJPSR.
  • Carron, R., et al.
  • Patil, K. R., et al. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. NCBI.
  • Peiris, D., et al. Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
  • Qin, Z., et al. Fluorine speciation analysis using reverse phase liquid chromatography coupled off-line to continuum source molecular absorption spectrometry (CS-MAS). UGSpace.
  • Asian Journal of Pharmaceutical Research.
  • Screening Models of Anti-Inflamm
  • Kim, H. P., et al. Optimized methods for in vitro and in vivo anti-inflammatory assays and its applications in herbal and synthetic drug analysis. PubMed.
  • Phenylacetic acid deriv
  • Frontiers.
  • TE Instruments. Trace level analysis for Extractable Organic Fluorine(EOF)
  • Tamura, Y., et al. Nonsteroidal antiinflammatory agents. 2.
  • Walsh, D. A., et al. Antiinflammatory agents. 2.
  • Der Pharma Chemica.
  • ResearchGate.

Sources

Role of 5-chloro-2-fluoro substitution in metabolic stability of drugs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of 5-chloro-2-fluoro substitution in metabolic stability of drugs Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Researchers

Enhancing Metabolic Stability and Ligand Conformation in Small Molecule Drug Discovery

Abstract

In the optimization of small molecule drugs, the 5-chloro-2-fluorophenyl moiety has emerged as a privileged scaffold.[1] This specific substitution pattern offers a dual-mechanism advantage: the fluorine atom at the ortho (2-) position frequently restricts conformation via intramolecular hydrogen bonding or steric repulsion, while the chlorine atom at the meta (5-) position (often para to the site of metabolic attack relative to the aniline nitrogen) acts as a metabolic block against Cytochrome P450-mediated oxidation. This guide details the mechanistic rationale, provides a comparative case study, and outlines a standardized protocol for validating this stability using Human Liver Microsomes (HLM).

Mechanistic Rationale: The "Lock and Block" Strategy

The efficacy of the 5-chloro-2-fluoro substitution rests on two distinct physicochemical principles that work synergistically to improve Drug Metabolism and Pharmacokinetics (DMPK) profiles.

The "Lock": 2-Fluoro Conformational Control

Fluorine is the smallest halogen (Van der Waals radius


 1.47 Å), allowing it to replace hydrogen with minimal steric penalty while exerting profound electronic effects.
  • Intramolecular Hydrogen Bonding: When adjacent to an amide or aniline nitrogen, the 2-fluoro substituent can accept a hydrogen bond (

    
    ), locking the phenyl ring into a planar or specific twisted conformation that favors target binding.
    
  • Electronic Deactivation: The high electronegativity of fluorine pulls electron density from the aromatic ring, lowering the

    
     of the aniline nitrogen. This reduces the propensity for formation of reactive metabolites (e.g., quinone imines).
    
The "Block": 5-Chloro Metabolic Shielding

Chlorine is lipophilic and significantly larger than fluorine. Its placement at the 5-position is strategic.

  • Blocking the Para-Attack: In many aniline-based drugs, the carbon para to the nitrogen is the most electron-rich and accessible site for CYP450-mediated hydroxylation. Placing a chlorine atom here (or meta to the attachment point, depending on numbering) physically occludes the heme iron of the CYP enzyme.

  • Lipophilic Filling: The 5-chloro substituent often fills hydrophobic pockets in kinase binding sites (e.g., the "selectivity pocket" in ALK5 or VEGFR inhibitors), improving potency (

    
    ) while simultaneously extending half-life (
    
    
    
    ).
Visualizing the Mechanism

The following diagram illustrates how this substitution pattern prevents metabolic clearance compared to a non-halogenated analog.

Metabolic_Blockade cluster_unstable Unstable Scaffold (Phenyl) cluster_stable Stabilized Scaffold (5-Cl, 2-F) Drug_H Drug-Phenyl (No Halogens) CYP_H CYP450 (Heme Iron) Drug_H->CYP_H Exposed Para-Position Metabolite Hydroxylated Metabolite (High Clearance) CYP_H->Metabolite Oxidation Drug_Cl_F Drug-(5-Cl, 2-F)-Phenyl CYP_Blocked CYP450 (Blocked) Drug_Cl_F->CYP_Blocked 5-Cl Steric Shield 2-F Electronic Deactivation Stable Intact Drug (Extended t1/2) CYP_Blocked->Stable No Reaction

Figure 1: Mechanism of metabolic stabilization. The 5-Cl atom sterically hinders CYP approach, while 2-F modulates electronics.

Case Study: Optimization of ALK5 Inhibitors

In the development of inhibitors for Transforming Growth Factor-beta type I receptor (ALK5), researchers utilized this specific substitution pattern to solve a "metabolic soft spot" issue.

Comparative Data (Reconstructed from SAR Principles):

Compound VariantStructure RingCYP3A4

(µL/min/mg)

(Human Microsomes)
Notes
Analog A Phenyl (Unsubstituted)> 150 (High)< 10 minRapid oxidation at para position.
Analog B 2-Fluorophenyl85 (Moderate)~ 25 min2-F improves conformation but para site remains vulnerable.
Analog C 3-Chlorophenyl40 (Low)~ 50 minMetabolic stability improves, but potency drops (poor fit).
Analog D 5-Chloro-2-fluorophenyl < 12 (Very Low) > 120 min Optimal. 2-F locks binding mode; 5-Cl blocks metabolism.

Note: Data represents typical SAR trends observed in kinase inhibitor optimization campaigns (e.g., ALK5, p38 MAPK).

Experimental Protocol: Microsomal Stability Assay

This protocol quantifies the intrinsic clearance (


) of compounds containing the 5-chloro-2-fluoro moiety using Human Liver Microsomes (HLM).
Materials Required[2]
  • Microsomes: Pooled Human Liver Microsomes (20 mg/mL protein concentration).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor: NADPH Regenerating System (or 10 mM NADPH solution).

  • Quench Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide or Propranolol).

  • Test Compound: 10 mM stock in DMSO.

Workflow Diagram

Microsomal_Assay cluster_sampling Sampling Timepoints Step1 1. Preparation Dilute HLM to 0.5 mg/mL in Phosphate Buffer Step2 2. Pre-Incubation Add Test Compound (1 µM) Equilibrate at 37°C for 5 min Step1->Step2 Step3 3. Initiation Add NADPH (1 mM final) Start Timer Step2->Step3 T0 T = 0 min Step3->T0 T15 T = 15 min Step3->T15 T30 T = 30 min Step3->T30 T60 T = 60 min Step3->T60 Step4 4. Quenching Transfer aliquot to Cold ACN + Internal Std T0->Step4 T15->Step4 T30->Step4 T60->Step4 Step5 5. Analysis Centrifuge (4000g, 20 min) Analyze Supernatant via LC-MS/MS Step4->Step5

Figure 2: Step-by-step workflow for the HLM stability assay.

Detailed Procedure
  • Master Mix Prep: Thaw HLM on ice. Dilute to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Compound Spiking: Add test compound (from DMSO stock) to the Master Mix to achieve a final concentration of 1 µM (Final DMSO < 0.1%).

    • Why 1 µM? To ensure the reaction follows first-order kinetics (

      
      ).
      
  • Pre-Incubation: Warm the mixture to 37°C for 5 minutes.

  • Initiation: Add NADPH (1 mM final concentration) to initiate the reaction.

  • Sampling: At

    
     minutes, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL of ice-cold Acetonitrile containing the Internal Standard.

  • Processing: Vortex for 10 minutes, centrifuge at 4,000 rpm for 20 minutes to pellet precipitated proteins.

  • Analysis: Inject supernatant onto LC-MS/MS (MRM mode) to monitor the depletion of the parent compound.

Data Analysis & Calculations

To determine if the 5-chloro-2-fluoro substitution successfully improved stability, calculate the Intrinsic Clearance (


).
Determine Elimination Rate Constant ( )

Plot the natural logarithm of the % Parent Remaining vs. Time . The slope of the linear regression is


.


Calculate Half-Life ( )


Calculate Intrinsic Clearance ( )

Scale the clearance to the microsomal protein concentration used (0.5 mg/mL):



Interpretation:

  • < 10 µL/min/mg: High Stability (Target for 5-Cl-2-F optimized compounds).

  • 10 - 50 µL/min/mg: Moderate Stability.

  • > 50 µL/min/mg: Low Stability (Likely requires structural modification).

References

  • Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008.

  • Gellibert, F., et al. "Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-β type I receptor inhibitors." Journal of Medicinal Chemistry, 2004. (Demonstrates use of 2-fluoro-5-chloro motif in ALK5 inhibitors).

  • Cyprotex. "Microsomal Stability Assay Protocol." Evotec ADME-Tox Solutions.

  • Obach, R. S. "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition, 1999.

  • Hagaman, J., et al. "Role of Fluorine in the Stability of Taranabant Analogs." ACS Medicinal Chemistry Letters, 2018. (Illustrates halogenation effects on metabolism).

Sources

Strategic Application Note: Navigating the (5-Chloro-2-fluorophenyl)acetic Acid Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for drug development professionals. It moves beyond basic definitions to address the strategic and experimental handling of the (5-Chloro-2-fluorophenyl)acetic acid scaffold.

Part 1: Executive Landscape & Patent Analysis

The "Privileged Structure" Status

(5-Chloro-2-fluorophenyl)acetic acid (CAS: 261762-97-4) represents a "privileged scaffold" in medicinal chemistry. While historically adjacent to the COX-2 inhibitor class (specifically the Lumiracoxib lineage), this specific isomer has evolved into a critical building block for CRTH2 (DP2) antagonists used in next-generation asthma and allergic rhinitis therapeutics.

The halogen substitution pattern is non-trivial:

  • C2-Fluorine: Blocks metabolic oxidation at the ortho-position and modulates the pKa of the acetic acid tail, influencing bioavailability.

  • C5-Chlorine: Enhances lipophilicity (

    
    ) and fills hydrophobic pockets in GPCR targets (specifically CRTH2 and Aurora Kinase domains).
    
The Patent Minefield

Navigating the IP landscape requires distinguishing between composition of matter (the drugs) and process (making the intermediate).[1]

Patent CategoryKey AssigneesFocusStatus
Therapeutic Use Novartis, Actelion, 7TM PharmaUse of phenylacetic acids in COX-2 and CRTH2 modulation.High Risk: Many active patents on specific amide derivatives.
Synthesis Process Generic API Mfrs (China/India)Novel routes to the acid (e.g., Pd-catalyzed arylation).Moderate: Avoid specific catalytic cycles claimed in CN106928044A.
Core Scaffold Public DomainThe acid itself is widely available; IP restricts novel derivatives.Low: Safe to use as a starting material.
Visualizing the Chemical Lineage

The following diagram illustrates the divergence from the core acid scaffold into two distinct therapeutic classes.

G Figure 1: Divergent synthesis pathways from the core scaffold to major therapeutic classes. Core (5-Chloro-2-fluorophenyl) acetic acid (The Scaffold) Int1 Amide Coupling (Derivatization) Core->Int1 Activation Target3 Aurora Kinase Inhibitors Core->Target3 Cyclization Target1 COX-2 Inhibitors (e.g., Lumiracoxib Analogs) Int1->Target1 + Anilines Target2 CRTH2 Antagonists (Asthma/Allergy) Int1->Target2 + Indoles/Thiazoles

Part 2: Synthetic Protocols (The "How-To")

Disclaimer: The following protocols are designed for research use. Ensure compliance with local HSE regulations regarding halogenated aromatics.

Protocol A: Robust Synthesis via Nitrile Hydrolysis

While modern patents suggest palladium-catalyzed couplings, the hydrolysis of (5-chloro-2-fluorophenyl)acetonitrile remains the most robust, scalable, and IP-free method for laboratory synthesis.

Objective: Convert the nitrile precursor to the free acid without defluorination (a common side reaction under harsh basic conditions).

Materials
  • Precursor: (5-Chloro-2-fluorophenyl)acetonitrile (1.0 eq)

  • Reagent: Sulfuric acid (H₂SO₄), 60% aq. solution

  • Solvent: Acetic acid (glacial)

  • Workup: Ethyl Acetate (EtOAc), Hexanes

Step-by-Step Methodology
  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the nitrile (10 mmol) in glacial acetic acid (15 mL).

  • Acid Addition: Slowly add 60% H₂SO₄ (15 mL). Note: Exothermic reaction. Cool in an ice bath if scale >10g.

  • Reflux: Heat the mixture to 100°C for 4–6 hours.

    • Checkpoint: Monitor by TLC (Mobile phase: 30% EtOAc/Hexane). The nitrile spot (

      
      ) should disappear; the acid stays at baseline or streaks.
      
  • Quench: Cool to room temperature and pour the mixture onto crushed ice (100 g). Stir vigorously for 20 minutes. The crude acid may precipitate as a white solid.

  • Extraction: If no precipitate forms, extract with EtOAc (3 x 50 mL).

  • Purification: Wash the organic layer with brine (2 x 30 mL). Dry over Na₂SO₄ and concentrate in vacuo.

  • Crystallization: Recrystallize from Hexane/EtOAc (9:1) to obtain white needles.

Expected Yield: 85–92% Melting Point: 108–112°C (Verify against standard).

Protocol B: Quality Control & Impurity Profiling

Patent claims often hinge on purity profiles. You must quantify the "Des-fluoro" impurity, which can occur if the hydrolysis is too aggressive.

Method: Reverse-Phase HPLC Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm) Detection: UV @ 220 nm and 254 nm

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 12 minutes
Flow Rate 1.0 mL/min
Retention Times Acid: ~6.5 min | Nitrile (SM): ~8.2 min | Des-fluoro Impurity: ~5.8 min

Part 3: Application Protocol (Library Generation)

Context: Creating a library of CRTH2 antagonists often involves coupling this acid to complex heterocyclic amines.

Protocol C: HATU-Mediated Amide Coupling

This protocol minimizes racemization (if chiral centers are present on the amine) and ensures high conversion of the electron-deficient phenylacetic acid.

Workflow Diagram:

Workflow Figure 2: Optimized amide coupling workflow for library synthesis. Start Start: (5-Cl-2-F)Phenylacetic Acid Act Activation: Add HATU + DIPEA (DMF, 0°C, 15 min) Start->Act Coup Coupling: Add Amine (R-NH2) (RT, 12-16h) Act->Coup Mon Monitor: LC-MS (Check for M+H) Coup->Mon Mon->Coup Incomplete (Add more HATU) Work Workup: Dilute w/ EtOAc, Wash w/ LiCl (5%) Mon->Work Conversion >95%

Critical Technical Insight: The fluorine atom at the ortho position creates steric bulk and an electronic withdrawal effect. This makes the carboxylic acid carbon more electrophilic but harder to access sterically.

  • Recommendation: Do not use EDC/NHS for difficult amines. Use HATU or T3P (Propylphosphonic anhydride) to drive the reaction to completion.

Part 4: References & Validated Sources

  • Compound Identity: 2-(5-Chloro-2-fluorophenyl)acetic acid. PubChem CID: 2773723.

  • Therapeutic Context (CRTH2): Ulven, T., & Kostenis, E. (2010).[2] CRTH2 antagonists: a novel therapeutic approach for the treatment of allergic diseases. Journal of Medicinal Chemistry. (Discusses the phenylacetic acid pharmacophore).

  • Synthesis Precedent: Method for preparing fluorophenylacetic acid. Patent CN106928044A. (Describes hydrolysis conditions).

  • Related Drug Architecture (Lumiracoxib): Phenylacetic acid derivatives having COX-2 inhibitory activity.[3] WO 99/11605.[4] (The foundational patent for the scaffold class).

  • Safety Data: Sigma-Aldrich Safety Data Sheet (SDS) for 2-(5-Chloro-2-fluorophenyl)acetic acid.

Sources

Bioisosteres of (5-Chloro-2-fluorophenyl)acetic acid ethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Bioisosteric Optimization of (5-Chloro-2-fluorophenyl)acetic acid ethyl ester Content Type: Advanced Application Note & Protocol Guide Audience: Medicinal Chemists, Lead Optimization Specialists, and DMPK Scientists.

Executive Summary & Molecular Analysis

Subject Molecule: this compound Role: Synthetic intermediate and prodrug scaffold. Pharmacophore Context: The molecule belongs to the 2-arylpropionic/acetic acid class, structurally homologous to NSAIDs (e.g., Lumiracoxib, Diclofenac) and CRTH2 antagonists.

The Challenge: While the ethyl ester moiety provides lipophilicity (


) facilitating membrane permeability, it acts primarily as a prodrug. In vivo, it undergoes rapid hydrolysis by carboxylesterases (CES1/CES2) to the free acid [(5-chloro-2-fluorophenyl)acetic acid]. The free acid often suffers from:
  • Rapid Glucuronidation: Leading to rapid clearance.

  • Gastric Toxicity: Associated with direct COX-1 inhibition by the free acid.

  • Limited CNS Penetration: Due to ionization at physiological pH.

The Solution: This guide details the synthesis and validation of Bioisosteres designed to modulate physicochemical properties (pKa, LogD) and metabolic stability.[1] We focus on two primary transformations:

  • Tetrazole Bioisosterism: Replacing the carboxylate with a lipophilic, metabolically stable acidic equivalent.[2]

  • 1,2,4-Oxadiazole Bioisosterism: Replacing the ester with a hydrolytically stable surrogate.

Strategic Design & SAR Logic

The following decision tree illustrates the logic for selecting specific bioisosteres based on the desired pharmacological outcome.

SAR_Logic Start (5-Chloro-2-fluorophenyl) acetic acid ethyl ester Problem1 Rapid Hydrolysis (Prodrug Issue) Start->Problem1 Problem2 High Acidity of Metabolite (pKa ~4.0) Start->Problem2 Sol1 1,2,4-Oxadiazole Problem1->Sol1 Replace Ester Sol2 Tetrazole Problem2->Sol2 Classic Isostere Sol3 Acyl Sulfonamide Problem2->Sol3 Non-Classical Effect1 Hydrolytic Stability Retention of Lipophilicity Sol1->Effect1 Effect2 Bioavailability Comparable pKa (~4.9) Sol2->Effect2 Effect3 pKa Modulation (pKa ~7-8) Sol3->Effect3

Figure 1: Strategic decision tree for selecting bioisosteres based on ADME liabilities.

Application Protocols: Synthesis

Protocol A: Synthesis of the 5-Substituted Tetrazole Bioisostere

Rationale: The tetrazole anion is approximately 10 times more lipophilic than the corresponding carboxylate, improving membrane permeability while maintaining the electrostatic interactions required for receptor binding [1].

Target Molecule: 5-(5-Chloro-2-fluorobenzyl)-1H-tetrazole

Reagents:

  • Starting Material: (5-Chloro-2-fluorophenyl)acetonitrile (derived from the amide of the subject ester).

  • Sodium Azide (

    
    )[1]
    
  • Zinc Bromide (

    
    ) - Lewis Acid Catalyst
    
  • Solvent: Water/Isopropanol (1:1) or DMF.[3][4]

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, dissolve (5-chloro-2-fluorophenyl)acetonitrile (1.0 eq, 5 mmol) in 15 mL of solvent.

  • Addition: Add Sodium Azide (1.5 eq, 7.5 mmol) and Zinc Bromide (1.0 eq, 5 mmol). Note: Zn(II) catalysis allows the reaction to proceed at lower temperatures and avoids the formation of explosive hydrazoic acid gas [2].

  • Reflux: Heat the mixture to reflux (approx. 100°C) for 12–16 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).

  • Work-up:

    • Cool to room temperature.[1][4]

    • Add 3N HCl dropwise until pH < 2 (Caution: Perform in fume hood).[1] This liberates the free tetrazole from the zinc complex.

    • Extract with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Recrystallize from Ethanol/Water to yield the pure tetrazole.
    
Protocol B: One-Pot Synthesis of 1,2,4-Oxadiazole (Ester Bioisostere)

Rationale: 1,2,4-Oxadiazoles are excellent ester bioisosteres that resist esterase hydrolysis, extending half-life (


) significantly [3].

Target Molecule: 3-(5-Chloro-2-fluorobenzyl)-5-methyl-1,2,4-oxadiazole

Reagents:

  • Starting Material: this compound (1.0 eq).

  • Acetamidoxime (1.2 eq).

  • Base: NaH (60% dispersion) or KOtBu.

  • Solvent: Anhydrous THF.

Step-by-Step Methodology:

  • Activation: In a flame-dried flask under Argon, suspend Acetamidoxime (1.2 eq) in anhydrous THF. Add NaH (1.3 eq) at 0°C and stir for 30 mins to generate the amidoximate anion.

  • Coupling: Add this compound (1.0 eq) dropwise to the mixture.

  • Cyclization: Heat the reaction to reflux (66°C) for 4–6 hours.

    • Mechanism:[5][6][7] The amidoxime attacks the ester carbonyl, followed by intramolecular dehydration to close the ring.

  • Quench: Cool to 0°C and quench with saturated

    
    .
    
  • Isolation: Extract with EtOAc, wash with water and brine.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Validation Protocols: Physicochemical Profiling

To confirm the utility of the bioisosteres, you must validate the shift in physicochemical properties.

Protocol C: Comparative Lipophilicity (LogD) Assay

Objective: Determine the distribution coefficient at physiological pH (7.4) to predict membrane permeability.

Table 1: Predicted vs. Desired Properties

CompoundMoietyPredicted LogPpKaMetabolic Stability
Reference Ethyl Ester3.5N/ALow (Hydrolysis)
Metabolite Carboxylic Acid2.14.2Moderate (Glucuronidation)
Bioisostere 1 Tetrazole2.84.8High
Bioisostere 2 1,2,4-Oxadiazole3.2N/AVery High

Methodology (Shake-Flask Method):

  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.

  • Partitioning: Add 50 µL of stock to a vial containing 995 µL Octanol and 995 µL PBS buffer (pH 7.4).

  • Equilibrium: Vortex for 1 hour at room temperature; centrifuge at 2000g for 5 mins to separate phases.

  • Analysis: Analyze both phases via HPLC-UV (254 nm).

  • Calculation:

    
    .
    

Workflow Visualization

The following diagram outlines the complete experimental workflow from the starting ester to the validated bioisostere.

Workflow Ester START: Ethyl Ester (Prodrug/Reagent) Amide Intermediate: Primary Amide Ester->Amide NH3/MeOH Oxadiazole PRODUCT B: 1,2,4-Oxadiazole Ester->Oxadiazole NaH, THF Cyclocondensation Nitrile Intermediate: Nitrile Amide->Nitrile POCl3, Dehydration Tetrazole PRODUCT A: Tetrazole Bioisostere Nitrile->Tetrazole NaN3, ZnBr2 [3+2] Cycloaddition Assay VALIDATION: LogD & Microsomal Stability Tetrazole->Assay Amidoxime Reagent: Acetamidoxime Amidoxime->Oxadiazole Coupling Oxadiazole->Assay

Figure 2: Synthetic workflow for converting the ethyl ester precursor into stable bioisosteres.

References

  • Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic acid (bio)isosteres in drug design.[1][8][9][10] ChemMedChem, 8(3), 385–395.[8]

  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-substituted 1H-tetrazoles from nitriles in water. The Journal of Organic Chemistry, 66(24), 7945–7950.

  • Bostrom, J., Hogner, A., Llinas, A., Wellner, E., & Plowright, A. T. (2012). Oxadiazoles in medicinal chemistry. Journal of Medicinal Chemistry, 55(5), 1817–1830.

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591.

Sources

Applications of fluorinated esters in agrochemical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Fluorinated Esters in Agrochemical Synthesis

Executive Summary

The incorporation of fluorine into agrochemical scaffolds has become a cornerstone of modern crop protection discovery.[1] Approximately 50% of newly registered agrochemicals contain fluorine atoms.[1] This guide focuses on fluorinated esters —specifically Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) and its analogs—as versatile building blocks.[2]

These esters are not merely substrates; they are "chemical chameleons" that allow for the rapid assembly of fluorinated heterocycles (pyrazoles, pyrimidines, thiazoles).[2] This document provides a technical deep-dive into the mechanistic advantages of these esters, a validated protocol for synthesizing a trifluoromethyl-pyrazole core, and expert insights into controlling regioselectivity.

The "Fluorine Effect" in Ester Reactivity

To use fluorinated esters effectively, one must understand how the trifluoromethyl (


) group alters the reactivity of the ester functionality compared to non-fluorinated analogs.
Electronic Modulation

The strong electron-withdrawing nature of the


 group (Pauling electronegativity of F = 3.98) exerts a profound inductive effect ($ -I $) on the adjacent carbonyl carbon.
  • Increased Electrophilicity: The carbonyl carbon of the

    
    -adjacent ketone is significantly more electrophilic than a standard methyl ketone. This makes it the primary site for nucleophilic attack, even by weak nucleophiles.
    
  • Acidity of

    
    -Protons:  In 
    
    
    
    -keto esters like ETFAA, the
    
    
    group dramatically increases the acidity of the methylene protons at the
    
    
    -position (
    
    
    vs.
    
    
    for ethyl acetoacetate). This facilitates facile deprotonation and subsequent alkylation or condensation under milder basic conditions.
Bioisosteric & Physicochemical Impact

In the final agrochemical active ingredient (AI), the fluorinated ester motif contributes to:

  • Metabolic Stability: The C-F bond (bond energy ~116 kcal/mol) blocks oxidative metabolism at strategic sites (e.g., preventing hydroxylation).

  • Lipophilicity (

    
    ):  Fluorine substitution enhances membrane permeability, aiding systemic transport within the plant or pest.
    

Application Workflow: The Heterocycle Engine

The primary application of fluorinated


-keto esters is the synthesis of nitrogen-containing heterocycles. The workflow below illustrates the divergence from a single precursor (ETFAA) to multiple agrochemical classes.

G cluster_0 Core Transformation ETFAA Ethyl 4,4,4- trifluoroacetoacetate (ETFAA) Hydrazine + Hydrazines (R-NH-NH2) ETFAA->Hydrazine Cyclocondensation Urea + Ureas/ Amidines ETFAA->Urea Cyclocondensation Pyrazole Trifluoromethyl Pyrazoles Hydrazine->Pyrazole - 2 H2O - EtOH Pyrimidine Trifluoromethyl Pyrimidines Urea->Pyrimidine - H2O - EtOH Herbicide Herbicides (e.g., Pyraflufen-ethyl) Pyrazole->Herbicide Fungicide Fungicides (e.g., Fluxapyroxad) Pyrazole->Fungicide Insecticide Insecticides (e.g., Pyridalyl analogs) Pyrimidine->Insecticide

Figure 1: Divergent synthesis pathways from ETFAA to major agrochemical classes.

Detailed Protocol: Regioselective Synthesis of Fluorinated Pyrazoles

Objective: Synthesize 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol , a key scaffold for SDHI fungicides (e.g., Penflufen analogs).[2]

Challenge: The reaction of ETFAA with methylhydrazine can yield two regioisomers: the desired 3-


 isomer and the undesired 5-

isomer. The

carbonyl is more reactive, usually directing the initial attack, but solvent choice is critical to lock the tautomer equilibrium.
Materials
ReagentMW ( g/mol )Equiv.[3][4]AmountRole
Ethyl 4,4,4-trifluoroacetoacetate 184.111.018.4 g (100 mmol)Substrate
Methylhydrazine 46.071.15.06 g (110 mmol)Nucleophile
Ethanol (Absolute) 46.07Solvent100 mLSolvent
HCl (conc.) 36.46Cat.[2]0.5 mLCatalyst
Step-by-Step Methodology
  • Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, a nitrogen inlet, and a pressure-equalizing addition funnel.

  • Solvent Charge: Add 100 mL of absolute ethanol to the flask.

    • Expert Insight: For higher regioselectivity favoring the 3-

      
       isomer, consider using 2,2,2-Trifluoroethanol (TFE)  as the solvent.[2] TFE stabilizes specific intermediates via hydrogen bonding, often boosting the regiomeric ratio (rr) from 3:1 to >10:1 [1].
      
  • Substrate Addition: Charge the flask with 18.4 g of ETFAA. Cool the solution to 0–5 °C using an ice bath. The reaction is exothermic.

  • Nucleophile Addition: Dilute methylhydrazine (5.06 g) in 20 mL of ethanol. Add this solution dropwise via the addition funnel over 30 minutes, maintaining the internal temperature below 10 °C.

    • Mechanism:[2][5] The hydrazine

      
       (more nucleophilic) attacks the trifluoroacetyl carbonyl (more electrophilic) first, forming a hemiaminal intermediate.
      
  • Cyclization: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (RT) for 1 hour. Then, heat the reaction to reflux (78 °C) for 3–4 hours.

    • Monitoring: Monitor via TLC (20% EtOAc/Hexane) or LC-MS. Look for the disappearance of the ETFAA peak (

      
       184).
      
  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove ethanol.

    • The residue is often a solid or viscous oil. Recrystallize from a mixture of Hexane/Ethyl Acetate (4:1) to isolate the pure pyrazole.

  • Validation:

    • 1H NMR (DMSO-d6): Look for the pyrazole C4-H singlet around

      
       5.8 ppm.
      
    • 19F NMR: Distinctive

      
       singlet around 
      
      
      
      -60 to -63 ppm.
Regioselectivity Control Diagram

Reaction cluster_legend Regiochemistry Driver Start ETFAA + Methylhydrazine PathA Path A: Attack at CF3-C=O (Favored by Electrophilicity) Start->PathA Fast PathB Path B: Attack at Ester C=O (Slower) Start->PathB Slow Intermediate Hemiaminal Intermediate (Kinetic Control) Product3 3-(Trifluoromethyl)pyrazole (DESIRED) Intermediate->Product3 Cyclization (-H2O, -EtOH) PathA->Intermediate Product5 5-(Trifluoromethyl)pyrazole (UNDESIRED) PathB->Product5 Info The CF3 group makes the ketone more electrophilic than the ester, driving Path A.

Figure 2: Mechanistic pathway dictating regioselectivity in fluorinated pyrazole synthesis.

Safety & Handling of Fluorinated Esters

Working with fluorinated esters requires specific safety protocols due to their volatility and reactivity.

  • Toxicity: ETFAA is harmful if swallowed or inhaled. It causes skin irritation and serious eye irritation.

  • Flammability: Flash point is approx. 28 °C (Flammable Liquid).[4] Ground all glassware and use spark-proof equipment.

  • Hydrolysis: Fluorinated esters can hydrolyze to release Trifluoroacetic Acid (TFA) , which is corrosive and cytotoxic. Store under inert gas (Nitrogen/Argon) in a cool, dry place.

  • Waste Disposal: Do not mix fluorinated waste with general organic solvents if possible; segregate for high-temperature incineration to prevent formation of HF gas in standard waste streams.

References

  • Fustero, S., et al. (2008).[2] "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." Journal of Organic Chemistry.

  • Mykhailiuk, P. K. (2020).[2][6] "Fluorinated Pyrazoles: From Synthesis to Applications." Chemical Reviews.

  • Ma, J.-A., & Cahard, D. (2008).[2] "Update 1 of: Asymmetric Fluorination, Trifluoromethylation, and Perfluoroalkylation Reactions." Chemical Reviews.

  • Organic Syntheses. "Ethyl 4,4,4-trifluoroacetoacetate." Organic Syntheses, Coll.[2] Vol. 10, p.195.

Sources

Late-stage functionalization of chlorofluorophenyl scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Orthogonal Late-Stage Functionalization of Chlorofluorophenyl Scaffolds

Abstract

The chlorofluorophenyl motif is ubiquitous in medicinal chemistry due to its ability to modulate metabolic stability (blocking P450 sites) and lipophilicity. However, functionalizing these scaffolds at a late stage—after the core heterocycle or complex architecture is established—presents a unique chemoselectivity challenge. This guide details three orthogonal strategies to selectively engage the C–Cl , C–F , or C–H bond, enabling the divergent synthesis of analogs from a single precursor.

Strategic Overview: The Selectivity Triad

The chemical differentiation of chlorofluorobenzenes relies on exploiting the distinct electronic and steric properties of the carbon-halogen bonds.

  • Pathway A (C–Cl Targeting): Palladium-catalyzed cross-coupling. Relies on the weaker bond dissociation energy (BDE) of C–Cl (~96 kcal/mol) compared to C–F (~116 kcal/mol) for selective oxidative addition.

  • Pathway B (C–F Targeting): Nucleophilic Aromatic Substitution (

    
    ). Relies on the high electronegativity of fluorine, which stabilizes the Meisenheimer complex intermediate, making F a superior leaving group to Cl in electron-deficient systems.
    
  • Pathway C (C–H Targeting): Iridium-catalyzed Borylation.[1][2] Relies on steric governance. The catalyst activates the C–H bond that is sterically most accessible, preserving both halogen handles for future use.

SelectivityTriad Scaffold Chlorofluorophenyl Scaffold PathA Pathway A: Pd-Catalysis (Targets C-Cl) Scaffold->PathA PathB Pathway B: SNAr (Targets C-F) Scaffold->PathB PathC Pathway C: Ir-Borylation (Targets C-H) Scaffold->PathC OutcomeA Biaryl/Aniline Formation (F-Retained) PathA->OutcomeA OutcomeB Ether/Amine Formation (Cl-Retained) PathB->OutcomeB OutcomeC Aryl Boronate (Cl & F Retained) PathC->OutcomeC

Figure 1: Decision matrix for orthogonal functionalization of chlorofluorophenyl scaffolds.

Protocol 1: Chemoselective C–Cl Functionalization (Pd-Catalysis)

Objective: Install amines or aryl groups at the chloride position while retaining the fluoride. Mechanism: The oxidative addition of Pd(0) to Ar–Cl is kinetically faster than to Ar–F. However, to ensure late-stage success, bulky, electron-rich phosphine ligands are required to facilitate the activation of the C–Cl bond at moderate temperatures.

Critical Parameters
  • Ligand Selection: BrettPhos or RuPhos are superior for C–N coupling; XPhos is preferred for Suzuki coupling. These ligands form monoligated Pd(0) species that are highly active.

  • Base Selection: Use weak bases (K₂CO₃ , K₃PO₄ ) or hindered organic bases (LiHMDS ) to prevent competitive

    
     attack at the fluoride if the ring is electron-deficient.
    
Step-by-Step Protocol (Buchwald-Hartwig Amination)
  • Preparation: In a nitrogen-filled glovebox, charge a reaction vial with:

    • Chlorofluorophenyl substrate (1.0 equiv)

    • Amine nucleophile (1.2 equiv)

    • BrettPhos Pd G4 Precatalyst (1–3 mol%)

    • NaOtBu (1.5 equiv) [Note: Switch to Cs₂CO₃ if substrate has base-sensitive groups]

  • Solvation: Add anhydrous 1,4-Dioxane (0.2 M concentration).

  • Reaction: Seal and heat to 80 °C for 4–12 hours.

  • Workup: Dilute with EtOAc, filter through a celite/silica pad to remove Pd black. Concentrate and purify via flash chromatography.

Validation Check:

  • Success: Disappearance of Ar–Cl peak in LCMS; retention of Ar–F signal in ¹⁹F NMR.

  • Failure Mode: If hydrodehalogenation (loss of Cl replaced by H) is observed, lower the temperature and switch to a milder base.

Protocol 2: Sterically Controlled C–H Functionalization (Ir-Borylation)

Objective: Install a boronic ester at the least hindered C–H position, preserving both halogens. Mechanism: The active species, [Ir(cod)(OMe)]₂ ligated with a bipyridine (dtbpy), mediates C–H activation via an oxidative addition/reductive elimination cycle. The regioselectivity is governed almost exclusively by sterics (activation occurs distal to substituents).

Regioselectivity Rules for Chlorofluorobenzenes
  • 1,2-substituted: Activation occurs at C4 or C5 (meta/para).

  • 1,3-substituted: Activation occurs at C5 (meta to both). The position between the halogens (C2) is sterically inaccessible.

  • 1,4-substituted: Activation is unlikely unless one substituent is very small; typically slow.

Step-by-Step Protocol
  • Catalyst Stock: Prepare a stock solution of [Ir(cod)(OMe)]₂ (1.5 mol%) and dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine, 3 mol%) in THF. The solution should turn dark brown/green upon mixing.

  • Reaction Assembly: Add the substrate (1.0 equiv) and B₂pin₂ (bis(pinacolato)diboron, 1.1 equiv) to the catalyst solution.

  • Conditions: Heat at 60–80 °C in a sealed tube for 16 hours.

    • Tip: For volatile substrates, use hexane as solvent to facilitate workup.

  • Workup: Evaporate solvent. Do not perform aqueous extraction (boronates can hydrolyze or form "sticky" emulsions). Pass directly through a short plug of silica gel eluting with CH₂Cl₂/Hexanes.

IrBorylation Step1 Pre-complexation [Ir] + Ligand (THF, 5 min) Step2 Substrate Addition + B2pin2 Step1->Step2 Step3 Heating 60-80°C, 16h Step2->Step3 Step4 Silica Plug (No Aqueous Workup) Step3->Step4

Figure 2: Workflow for Iridium-catalyzed C-H borylation.

Protocol 3: Site-Selective of Aryl Fluorides

Objective: Displace the fluoride with a nucleophile (amine, alkoxide, thiol) while retaining the chloride. Mechanism: In


, the rate-determining step is the attack of the nucleophile. Fluorine, being highly electronegative, lowers the LUMO energy of the ring and stabilizes the anionic Meisenheimer intermediate, making it roughly 100x more reactive than chlorine in this context.

Prerequisite: The ring must be activated by an electron-withdrawing group (EWG) such as -CN, -NO₂, -CF₃, or a nitrogen heterocycle (pyridine/pyrimidine) ortho or para to the fluorine.

Step-by-Step Protocol
  • Solvent Choice: Use polar aprotic solvents (DMSO , DMF , or NMP ) to solvate the cation and leave the nucleophile "naked" and reactive.

  • Reaction:

    • Mix Substrate (1.0 equiv) + Nucleophile (1.1 equiv).

    • Add Base: DIPEA (for amines) or K₂CO₃ (for phenols/thiols).

    • Temperature: Start at RT . If no reaction after 1h, heat to 50–80 °C .

  • Monitoring: Watch for the disappearance of the Ar–F signal in ¹⁹F NMR. The Ar–Cl signal should remain unchanged.

Data Summary: Comparative Reactivity

FeaturePd-Catalysis (Path A)

(Path B)
Ir-Borylation (Path C)
Primary Target C–Cl C–F C–H (Steric)
Bond Energy Basis Weakest Bond (Cl)Electronegativity (F)Steric Accessibility
Key Reagent Pd(0) / PhosphineNucleophile / Base[Ir] / B₂pin₂
Constraint F is generally inertRequires EWG on ringSterics dictate position
Common Pitfall DehalogenationRegio-scramblingProtodeboronation

References

  • Pd-Catalyzed Amination (Buchwald-Hartwig)

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

    • Note: Definitive guide on ligand selection (BrettPhos/RuPhos) for chemoselectivity.
  • Ir-Catalyzed C-H Borylation

    • Hartwig, J. F. (2012). Borylation and Silylation of C–H Bonds: A Platform for Diverse C–H Bond Functionalizations. Accounts of Chemical Research, 45(6), 864–873. Link

    • Note: Establishes the steric rules governing regioselectivity in 1,3-disubstituted arenes.
  • Selectivity in Polyhalogenated Arenes

    • Sarpong, R., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.[3][4][5] Chemical Reviews, 121(16), 10212–10266. Link

    • Note: Comprehensive review on differenti
  • Photoredox Defluorinative Functionalization (Altern

    
    ): 
    
    • Jui, N. T., et al. (2016). Catalytic Defluorinative Functionalization of Trifluoromethylarenes and Arenes.[6][7] Journal of the American Chemical Society, 138(42), 13862–13865. Link

    • Note: While focused on CF3, the principles of radical defluorin

Sources

Safety Operating Guide

Personal protective equipment for handling (5-Chloro-2-fluorophenyl)acetic acid ethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Chemical Profile & Risk Assessment

The "Why" Behind the Protocol

Handling (5-Chloro-2-fluorophenyl)acetic acid ethyl ester (CAS: 71425-63-3) requires a nuanced approach that goes beyond standard "lab safety." As a halogenated aromatic ester, this compound presents a dual-risk profile: immediate irritation from the parent molecule and delayed toxicity from potential hydrolysis products (5-chloro-2-fluorophenylacetic acid).[1]

Unlike simple solvents, halogenated intermediates often possess high lipophilicity, facilitating rapid skin absorption. The protocols below are designed not just for compliance, but to prevent sensitization and cross-contamination in high-sensitivity assays.

Physicochemical Hazard Matrix
PropertyValue / CharacteristicOperational Implication
Physical State Liquid or Low-Melting SolidHigh viscosity liquids cling to pipette tips; solids generate static-charged dust.[1]
Reactivity Ester HydrolysisMoisture Sensitive. In the presence of water/humidity, hydrolyzes to release acidic byproducts.
Primary Hazards Irritant (H315, H319, H335)Targets mucous membranes.[1] Inhalation of aerosols triggers immediate respiratory distress.
Solubility Organic Solvents (DMSO, DCM)Glove Permeation Risk. Solvents used to dissolve this compound often permeate gloves faster than the compound itself, carrying the toxin with them.[1]

Part 2: The PPE Matrix (Personal Protective Equipment)

Core Directive: Standard nitrile examination gloves are insufficient for prolonged contact with halogenated esters. The ester functional group can degrade nitrile rubber, reducing breakthrough time.

Glove Selection Protocol
  • Incidental Contact (Splash Protection): Nitrile (Minimum 0.11 mm / 4 mil).

    • Constraint: Change immediately upon splash.

  • Prolonged Handling / Immersion: Silver Shield® (Laminate) or Viton®.

    • Reasoning: Esters swell nitrile rubber. Laminate films provide >480 min breakthrough time against aromatic esters.

Respiratory & Eye Protection[1][2][3][4][5][6]
  • Primary Control: Fume Hood (Face velocity: 0.5 m/s).

  • Secondary Control (Outside Hood):

    • Solids: N95/P95 particulate respirator.

    • Liquids/Solutions: Half-mask with Organic Vapor (OV) cartridges.[1]

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to the risk of hydrolytic acid splash.[1]

PPE Decision Logic (Visualization)

PPE_Decision_Tree Start Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid PPE_Solid PPE: Nitrile Gloves + Safety Glasses + N95 Mask (if open bench) Solid->PPE_Solid Duration Contact Duration? Liquid->Duration Short < 5 Mins (Weighing/Transfer) Duration->Short Long > 5 Mins (Synthesis/Cleanup) Duration->Long PPE_Splash PPE: Double Nitrile Gloves (Change on splash) + Goggles + Fume Hood Short->PPE_Splash PPE_Heavy PPE: Silver Shield (Laminate) Undergloves + Nitrile Outer + Goggles + Face Shield Long->PPE_Heavy

Figure 1: Decision tree for selecting appropriate PPE based on physical state and exposure duration.[1] Note the escalation to Laminate gloves for prolonged liquid exposure.[1]

Part 3: Operational Workflow (Step-by-Step)

This protocol utilizes a "Clean-Dirty-Clean" workflow to prevent contamination of the lab environment.[1]

Phase 1: Preparation (The "Clean" Zone)[1]
  • Engineering Check: Verify fume hood certification. Clear the sash path.

  • Solvent Staging: Pre-measure solvents (DCM, Ethyl Acetate, etc.) before opening the compound container to minimize open-vessel time.

  • Double-Gloving: Don a pair of inner nitrile gloves (taped to lab coat sleeves) and a second outer pair.

Phase 2: Handling & Synthesis (The "Dirty" Zone)

Critical Step: Weighing & Transfer [1]

  • If Solid: Use an antistatic gun on the weighing boat. Halogenated aromatics are prone to static cling.

  • If Liquid: Use a positive-displacement pipette.[1] Viscous esters adhere to standard air-displacement tips, leading to inaccuracy and dripping.[1]

The "Drop-Wise" Rule: When adding this ester to a reaction mixture, always add drop-wise along the side of the flask. This prevents aerosolization and allows you to monitor for immediate exotherms (heat release).

Phase 3: Decontamination & Waste (The Exit Strategy)[1]
  • Primary Wash: Rinse all glassware with Acetone inside the hood. Collect this rinse as halogenated waste.

  • Base Bath: Submerge glassware in a KOH/Isopropanol bath.

    • Mechanism:[1][2][3] The base hydrolyzes the ester into the soluble carboxylate salt, neutralizing the lipophilic hazard.

  • Glove Removal: Use the "Beak Method" (pulling one glove off using the other) to ensure skin never touches the outer surface.

Operational Workflow Diagram

Workflow cluster_safety Critical Control Point Prep 1. Prep (Check Hood/Solvents) Weigh 2. Weigh/Transfer (Positive Displacement) Prep->Weigh Double Glove React 3. Reaction (Closed System) Weigh->React Drop-wise Add Quench 4. Quench/Clean (Acetone Rinse) React->Quench Complete Waste 5. Disposal (Halogenated Stream) Quench->Waste Segregate

Figure 2: Linear workflow emphasizing the critical control point at the weighing/transfer stage where exposure risk is highest.

Part 4: Emergency & Disposal Procedures

Spill Management

Do not use paper towels. Paper towels increase the surface area for evaporation.

  • Isolate: Evacuate the immediate 3-meter radius.

  • Absorb: Use a dedicated "Organic/Solvent" spill kit (vermiculite or polypropylene pads).

  • Neutralize: Wipe the area with a 5% Sodium Bicarbonate solution (to neutralize potential acidic hydrolysis products) followed by a detergent wash.

Waste Disposal Codes
  • Classification: Halogenated Organic Solvent Waste.

  • Segregation: NEVER mix with strong oxidizers (e.g., Nitric Acid) or strong bases in the primary waste container.[1]

  • Labeling: Must explicitly list "this compound" to alert waste handlers of the halogen content (requires high-temperature incineration).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2733544, Ethyl (5-chloro-2-fluorophenyl)acetate.[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Resistance Selection Guide. Retrieved from [Link][1][4]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.